molecular formula C7H6ClN3O B1359249 6-Chloro-2-hydrazino-1,3-benzoxazole CAS No. 912773-31-0

6-Chloro-2-hydrazino-1,3-benzoxazole

Cat. No.: B1359249
CAS No.: 912773-31-0
M. Wt: 183.59 g/mol
InChI Key: MFBZXNCPIAFRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-hydrazino-1,3-benzoxazole is a useful research compound. Its molecular formula is C7H6ClN3O and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-1,3-benzoxazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBZXNCPIAFRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629916
Record name 6-Chloro-2-hydrazinyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912773-31-0
Record name 6-Chloro-2-hydrazinyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-hydrazino-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its benzoxazole core is a recognized pharmacophore present in numerous biologically active molecules.[1] The incorporation of a hydrazino group at the 2-position provides a versatile reactive handle for the synthesis of a diverse array of derivatives, particularly hydrazones, which are themselves a class of compounds with broad pharmacological potential. This guide provides a detailed overview of the known and predicted physicochemical properties of this compound, offering insights into its chemical behavior, analytical characterization, and potential applications. Due to a scarcity of direct experimental data for this specific molecule, this guide leverages data from closely related analogs and computational predictions to provide a comprehensive profile.

Chemical Identity and Structure

This compound is characterized by a benzoxazole ring system substituted with a chlorine atom at the 6-position and a hydrazine group at the 2-position.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 912773-31-0[2][3][4][5][6]
Molecular Formula C₇H₆ClN₃O[2][3][5]
Molecular Weight 183.60 g/mol [2][3][5]
InChI 1S/C7H6ClN3O/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)[2]
InChI Key MFBZXNCPIAFRAT-UHFFFAOYSA-N[2]
SMILES NNc1nc2ccc(Cl)cc2o1[2]

Physicochemical Properties

Table 2: Summary of Physicochemical Properties

PropertyValue/RangeMethod/Source
Physical State Solid[2]
Melting Point >136°C (decomposes) (for 2-hydrazino-1,3-benzoxazole)Analog Data[7]
Boiling Point Not available-
Solubility Slightly soluble in Chloroform, sparingly soluble in DMSO, slightly soluble in Methanol (for 2-hydrazino-1,3-benzoxazole)Analog Data[7]
pKa Not experimentally determined. Predicted values would suggest weak basicity of the hydrazine moiety and very weak basicity of the benzoxazole nitrogen.Theoretical Prediction

2.1. Melting Point

While the melting point for the title compound is not reported, the closely related analog, 2-hydrazino-1,3-benzoxazole, has a reported melting point of >136°C with decomposition.[7] It is anticipated that this compound would exhibit a higher melting point due to the presence of the chloro substituent, which increases the molecular weight and potential for intermolecular interactions.

2.2. Solubility

The solubility of 2-hydrazino-1,3-benzoxazole is reported as slightly soluble in chloroform and methanol, and sparingly soluble in DMSO.[7] It is expected that this compound will have a similar solubility profile, being soluble in polar aprotic solvents and having limited solubility in water and nonpolar organic solvents. The presence of the hydrazine group allows for hydrogen bonding, which contributes to its solubility in protic solvents.

2.3. pKa

The pKa of this compound has not been experimentally determined. The molecule possesses two main sites for protonation: the terminal nitrogen of the hydrazine group and the nitrogen atom of the benzoxazole ring. The hydrazine moiety is expected to be the more basic site. The pKa can be estimated using computational models, which are valuable tools in the absence of experimental data for predicting chemical properties.[8][9][10][11]

Synthesis and Reactivity

3.1. Synthesis

The synthesis of 2-hydrazinobenzoxazoles is typically achieved through the reaction of a 2-mercaptobenzoxazole with hydrazine hydrate.[12] A plausible synthetic route for this compound would, therefore, start from 6-chloro-2-mercaptobenzoxazole.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];

} Caption: Plausible synthetic route to this compound.

Experimental Protocol (General for 2-Hydrazinobenzoxazoles):

  • To a solution of the corresponding 2-mercaptobenzoxazole in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.[12]

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

3.2. Reactivity

The primary reactive site of this compound is the terminal amino group of the hydrazine moiety. This nucleophilic group readily reacts with aldehydes and ketones to form stable hydrazone derivatives.[2] This reaction is a cornerstone of its utility in synthetic chemistry.

dot graph Reactivity_Diagram { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];

} Caption: General reaction of this compound to form hydrazones.

Spectroscopic Properties

Direct spectroscopic data for this compound is not available in the searched literature. However, the expected spectral characteristics can be inferred from data on analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzoxazole ring, as well as signals for the protons of the hydrazine group (-NH-NH₂). The aromatic protons will likely appear as multiplets in the range of δ 7.0-8.0 ppm. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and oxygen/nitrogen atoms. The hydrazine protons are expected to appear as broad singlets that are exchangeable with D₂O. For a similar compound, 6-chloro-1,3-benzothiazol-2-yl-hydrazine, the aromatic protons appear in the range of δ 7.0-8.0 ppm and the NH proton as a singlet.[2]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms of the benzoxazole ring. The carbon attached to the hydrazine group (C2) is expected to resonate at a significantly downfield chemical shift. The chemical shifts of the aromatic carbons will be influenced by the chloro substituent and the heteroatoms in the oxazole ring. In related benzoxazole structures, the aromatic carbons typically appear in the range of δ 110-150 ppm.[13]

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C=N, and C-Cl bonds.

  • N-H stretching: The hydrazine group should give rise to one or two sharp bands in the region of 3200-3400 cm⁻¹.

  • C=N stretching: The imine bond within the benzoxazole ring will likely show a strong absorption band around 1600-1650 cm⁻¹.

  • C-O-C stretching: The ether linkage in the oxazole ring will have a characteristic stretching vibration.

  • C-Cl stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically below 800 cm⁻¹.

For comparison, the IR spectrum of a related hydrazone derivative of a benzothiazole showed N-H stretching around 3300 cm⁻¹ and C=N stretching around 1570 cm⁻¹.[2]

4.3. Mass Spectrometry (MS)

The mass spectrum of this compound should show a molecular ion peak (M⁺) at m/z 183.60. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of the hydrazine group and cleavage of the benzoxazole ring.

Safety and Handling

This compound is classified as harmful if swallowed. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statement
GHS07Warning H302: Harmful if swallowed

Source:[2]

Applications in Research and Development

The primary application of this compound is as a chemical building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The benzoxazole scaffold is a privileged structure found in many compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydrazine functional group allows for the facile creation of libraries of hydrazone derivatives, which can be screened for various biological targets.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel bioactive compounds. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a thorough overview based on data from analogous structures and predictive methods. As a key intermediate, further characterization of this compound would be a valuable contribution to the field of medicinal and synthetic chemistry.

References

"6-Chloro-2-hydrazino-1,3-benzoxazole CAS number 912773-31-0"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2-hydrazino-1,3-benzoxazole (CAS No. 912773-31-0)

Abstract

This compound is a halogenated heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry. While specific research on this particular molecule is not extensively published, its structural motifs—a chlorinated benzoxazole ring and a reactive hydrazino group—suggest considerable potential as a versatile building block for the synthesis of novel bioactive agents. This guide synthesizes available data for this compound and provides scientifically grounded insights into its synthesis, properties, and potential applications by drawing parallels with closely related analogues documented in scientific literature.

Introduction and Overview

The benzoxazole scaffold is a "privileged" structure in drug discovery, known to form the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a chlorine atom at the 6-position and a hydrazino group at the 2-position of the benzoxazole ring system endows this compound with unique physicochemical properties and a reactive handle for further chemical modifications. The hydrazino group, in particular, is a potent nucleophile and a precursor for forming hydrazones, pyrazoles, and other heterocyclic systems, making this compound a valuable intermediate in synthetic chemistry.

This document provides a comprehensive overview of this compound (CAS No. 912773-31-0), detailing its known properties, a proposed synthetic pathway based on established methodologies for analogous compounds, and a discussion of its potential applications in drug discovery and development.

Physicochemical and Safety Data

While extensive experimental data for this specific compound is not publicly available, information from chemical suppliers provides foundational knowledge.

Key Properties

A summary of the key identifiers and properties for this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 912773-31-0[5][6][7][8]
Molecular Formula C₇H₆ClN₃O[5][6]
Molecular Weight 183.60 g/mol [5][6]
Physical Form Solid[5]
SMILES String NNc1nc2ccc(Cl)cc2o1[5]
InChI Key MFBZXNCPIAFRAT-UHFFFAOYSA-N[5]
MDL Number MFCD08060062[5][6]
Safety and Handling Information

Based on available Safety Data Sheet (SDS) information, this compound should be handled with care in a laboratory setting.

  • GHS Pictogram: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning[5]

  • Hazard Statement: H302 (Harmful if swallowed)[5]

  • Hazard Classification: Acute Toxicity, Oral (Category 4)[5]

  • Storage Class: 11 (Combustible Solids)[5]

Handling Recommendations: Standard laboratory precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Proposed Synthesis Pathway

While a specific, published synthesis for this compound was not identified, a highly plausible synthetic route can be derived from established methods for preparing analogous 2-hydrazinobenzoxazole and 2-hydrazinobenzothiazole derivatives.[9][10][11] The most common and effective method involves the nucleophilic displacement of a suitable leaving group at the 2-position of the benzoxazole ring with hydrazine. A logical precursor would be 6-chloro-2-mercaptobenzoxazole.

The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 6-chloro-2-mercaptobenzoxazole (3)

The synthesis begins with the cyclization of a substituted o-aminophenol. The precursor, 4-chloro-2-aminophenol (1), is reacted with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH) to form the benzoxazole ring system, yielding 6-chloro-2-mercaptobenzoxazole (3).

Step 2: Synthesis of this compound (5)

The mercapto group (-SH) at the 2-position of compound (3) is a good leaving group. By refluxing 6-chloro-2-mercaptobenzoxazole with hydrazine hydrate (NH₂NH₂·H₂O) (4), the mercapto group is displaced by the hydrazino group to yield the final product, this compound (5).

Synthesis_Pathway cluster_start Starting Material cluster_reagents1 Reagents (Step 1) cluster_intermediate Intermediate cluster_reagents2 Reagents (Step 2) cluster_product Final Product 4-chloro-2-aminophenol 4-chloro-2-aminophenol (1) 6-chloro-2-mercaptobenzoxazole 6-chloro-2-mercaptobenzoxazole (3) 4-chloro-2-aminophenol->6-chloro-2-mercaptobenzoxazole Cyclization CS2 Carbon Disulfide (CS₂) CS2->6-chloro-2-mercaptobenzoxazole KOH Potassium Hydroxide (KOH) KOH->6-chloro-2-mercaptobenzoxazole Target This compound (5) 6-chloro-2-mercaptobenzoxazole->Target Nucleophilic Substitution Hydrazine Hydrazine Hydrate (4) Hydrazine->Target

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Protocol 1: Synthesis of 6-chloro-2-mercaptobenzoxazole (3)

  • In a round-bottom flask, dissolve 4-chloro-2-aminophenol (1 eq.) and potassium hydroxide (1.1 eq.) in ethanol.

  • Add carbon disulfide (1.1 eq.) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water.

  • Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-chloro-2-mercaptobenzoxazole.

Protocol 2: Synthesis of this compound (5)

  • Suspend 6-chloro-2-mercaptobenzoxazole (1 eq.) in a suitable solvent like ethanol.

  • Add an excess of hydrazine hydrate (3-5 eq.).

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water to remove excess hydrazine, and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol or another suitable solvent.

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for generating compound libraries for drug discovery. The benzoxazole ring is a known pharmacophore, and the hydrazino group provides a reactive site for diversification.

Precursor for Antimicrobial Agents

Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[2][12] The hydrazino group can be readily condensed with various aldehydes and ketones to form hydrazone derivatives. Studies on similar structures, such as 2-[(α-methylbenzylidene)hydrazino]benzoxazoles, have demonstrated that these modifications can lead to potent antibacterial and antifungal agents.[12] The chlorine atom on the benzoxazole ring may further enhance this activity.

Antimicrobial_Workflow cluster_core Core Compound cluster_reaction Reaction cluster_product Derivative Library cluster_screening Screening Core 6-Chloro-2-hydrazino- 1,3-benzoxazole Condensation Condensation Reaction (Schiff Base Formation) Core->Condensation Aldehyde Aromatic/Heterocyclic Aldehyde or Ketone (R-CHO) Aldehyde->Condensation Hydrazone Library of 6-Chloro-2-(ylidenehydrazino)- 1,3-benzoxazole Derivatives Condensation->Hydrazone Assay Antimicrobial Screening (e.g., Broth Microdilution MIC Assay) Hydrazone->Assay

References

An In-depth Technical Guide to the Molecular Structure of 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Among these, the benzoxazole moiety is a privileged scaffold, renowned for its presence in compounds exhibiting a wide spectrum of biological activities. This guide provides an in-depth technical exploration of a specific, yet highly significant derivative: 6-Chloro-2-hydrazino-1,3-benzoxazole .

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's synthesis, structural elucidation, and potential applications. As we navigate through the intricacies of its molecular architecture, we will delve into the rationale behind the synthetic strategies and the interpretation of spectroscopic data, offering insights grounded in established chemical principles.

Introduction to this compound

This compound, identified by its CAS Number 912773-31-0, is a halogenated heterocyclic compound with the molecular formula C₇H₆ClN₃O and a molecular weight of 183.60 g/mol .[1][2] Its structure is characterized by a benzoxazole core, where a benzene ring is fused to an oxazole ring. The key functionalities that impart its unique chemical reactivity and potential for further derivatization are a chloro substituent at the 6-position of the benzene ring and a hydrazino group at the 2-position of the oxazole ring.

The strategic placement of the chlorine atom, an electron-withdrawing group, significantly influences the electronic properties of the benzoxazole ring system, potentially modulating its interaction with biological targets. The hydrazino group, a potent nucleophile and a versatile synthetic handle, opens up a plethora of possibilities for creating diverse chemical libraries through reactions such as hydrazone formation. These structural features make this compound a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis and Purification: A Mechanistic Approach

Diagram of the Proposed Synthesis Pathway

Synthesis_of_this compound cluster_0 Step 1: Formation of the Precursor start 2-Mercapto-6-chlorobenzoxazole product1 This compound start->product1 Reflux in Ethanol reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->product1

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from the synthesis of analogous 2-hydrazinobenzothiazoles and is expected to yield the target compound with high purity.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-mercapto-6-chlorobenzoxazole (1 equivalent) in absolute ethanol.

  • Addition of Reagent: To this suspension, add hydrazine hydrate (4 equivalents) dropwise at room temperature with continuous stirring. The rationale for using an excess of hydrazine hydrate is to ensure the complete conversion of the starting material and to drive the equilibrium towards the product.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted hydrazine hydrate and other impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain a crystalline solid.

Structural Elucidation: A Spectroscopic Deep Dive

The definitive confirmation of the molecular structure of this compound requires a comprehensive analysis of its spectroscopic data. While experimentally obtained spectra for this specific molecule are not publicly available, we can predict the expected spectral features with a high degree of confidence by analyzing structurally similar compounds, such as 6-chloro-2-hydrazinyl-1,3-benzothiazole and other substituted benzoxazoles.[3][4]

Diagram of the Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Sample This compound FTIR FT-IR Spectroscopy Sample->FTIR Vibrational Modes NMR NMR Spectroscopy Sample->NMR Proton & Carbon Environment MassSpec Mass Spectrometry Sample->MassSpec Molecular Weight & Fragmentation Structure Molecular Structure Confirmation FTIR->Structure NMR->Structure MassSpec->Structure

Caption: Workflow for the structural elucidation of the target molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide key information about the number and chemical environment of the protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are as follows:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Rationale
-NH₂~4.0-5.0Singlet (broad)Protons of the primary amine of the hydrazino group, often broad due to quadrupole effects and exchange.
-NH-~8.0-9.0Singlet (broad)Proton of the secondary amine of the hydrazino group, deshielded by the adjacent benzoxazole ring.
Aromatic H-7~7.5-7.7DoubletOrtho-coupled to H-5.
Aromatic H-5~7.2-7.4Doublet of doubletsOrtho-coupled to H-7 and meta-coupled to H-4.
Aromatic H-4~7.0-7.2DoubletMeta-coupled to H-5.

These are predicted values and may vary in an experimental setting.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will reveal the number of unique carbon atoms and their electronic environment.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C=N (C2)~160-165The imine-like carbon of the oxazole ring, highly deshielded.
C-O (C7a)~148-152Aromatic carbon attached to the oxygen atom.
C-N (C3a)~140-145Aromatic carbon at the ring junction attached to nitrogen.
C-Cl (C6)~125-130Aromatic carbon bearing the chlorine atom.
Aromatic CHs~110-125Remaining aromatic carbons.

These are predicted values and may vary in an experimental setting.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H3200-3400Stretching vibrations of the hydrazino group (likely two bands for symmetric and asymmetric stretches).[3]
C-H (aromatic)3000-3100Stretching vibrations.
C=N1620-1650Stretching vibration of the oxazole ring.[3]
C=C (aromatic)1450-1600Ring stretching vibrations.
C-O1200-1250Stretching vibration of the oxazole ring.
C-Cl700-800Stretching vibration.

These are predicted values and may vary in an experimental setting.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern.

  • Molecular Ion Peak (M⁺): Expected at m/z 183 and 185 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of the hydrazino group (-NHNH₂) to give a fragment at m/z 152/154.

    • Cleavage of the oxazole ring.

    • Loss of a chlorine radical.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its significant potential as a scaffold in drug discovery. The hydrazino group is a versatile functional group that can be readily converted into hydrazones, which are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.

The benzoxazole core itself is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a chlorine atom at the 6-position can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and pharmacokinetic profile.

Therefore, this compound serves as an excellent starting material for the synthesis of novel libraries of hydrazone derivatives. These derivatives could be screened for a variety of biological targets, offering a promising avenue for the discovery of new therapeutic agents.

Conclusion: A Versatile Building Block with Therapeutic Promise

This compound is a strategically designed heterocyclic compound that holds considerable promise for applications in medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by a combination of modern spectroscopic techniques. The presence of a reactive hydrazino group on a biologically relevant benzoxazole scaffold makes it an attractive starting point for the generation of diverse molecular libraries. Future research focused on the derivatization of this molecule and the biological evaluation of its analogs is warranted and could lead to the discovery of novel therapeutic agents.

References

Spectroscopic Blueprint of 6-Chloro-2-hydrazino-1,3-benzoxazole: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. 6-Chloro-2-hydrazino-1,3-benzoxazole, with its privileged benzoxazole scaffold linked to a reactive hydrazine moiety, represents a molecule of significant interest for the synthesis of a diverse array of derivatives with potential pharmacological activities. The empirical formula for this compound is C₇H₆ClN₃O, and it has a molecular weight of 183.60 g/mol . Its CAS Number is 912773-31-0.

The methodologies and interpretations presented herein are designed for an audience of researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the causal relationships between molecular structure and spectroscopic output.

Molecular Structure and Spectroscopic Implications

The structure of this compound is foundational to predicting its spectral behavior. The key structural features include:

  • A benzoxazole ring system , which is a bicyclic aromatic system. The fusion of the benzene and oxazole rings creates a rigid structure with a specific electronic environment.

  • A chlorine substituent at the 6-position of the benzene ring. This heavy halogen atom will influence the chemical shifts of adjacent aromatic protons and carbons and will produce a characteristic isotopic pattern in the mass spectrum.

  • A hydrazino group (-NH-NH₂) at the 2-position of the oxazole ring. The protons of this group are exchangeable and will have characteristic signals in the ¹H NMR and IR spectra. This group is also a likely site for initial fragmentation in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: Acquiring NMR Spectra

The following is a generalized, yet robust, protocol for acquiring high-quality NMR data for the target compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock on the deuterium signal. acq2 Shim the magnetic field to achieve high homogeneity. acq1->acq2 acq3 Acquire a ¹H spectrum (e.g., 16 scans, 45° pulse, 2s relaxation delay). acq2->acq3 acq4 Acquire a ¹³C spectrum (e.g., 1024 scans, proton-decoupled). acq3->acq4 proc1 Apply Fourier transform to the FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to TMS at 0 ppm. proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4

Caption: Standard workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is chosen due to its excellent solvating power for polar, aromatic compounds. Crucially, its use allows for the observation of exchangeable protons (from the -NH-NH₂ group), which would be lost in solvents like D₂O.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a sharp singlet at 0 ppm for accurate chemical shift referencing.

  • Shimming: This process is critical for achieving high resolution by ensuring the magnetic field is homogeneous across the sample volume, resulting in sharp, well-defined peaks.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the hydrazino protons. The chemical shifts are influenced by the electronic effects of the substituents and the heterocyclic ring system. Data from related 6-chloro-1,3-benzothiazole structures provide a strong basis for predicting the aromatic region.[1]

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic H~7.5 - 7.6d~2.0H-7
Aromatic H~7.3 - 7.4d~8.5H-4
Aromatic H~7.1 - 7.2dd~8.5, 2.0H-5
Hydrazino NHVariable (e.g., ~8.0)br s--NH-
Hydrazino NH₂Variable (e.g., ~4.5)br s--NH₂

Rationale for Predictions:

  • Aromatic Protons: The benzoxazole ring system generally deshields the attached protons.

    • H-7: This proton is ortho to the ring nitrogen, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.

    • H-4: This proton is adjacent to the ring oxygen and will be a doublet due to coupling with H-5.

    • H-5: This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.

  • Hydrazino Protons (-NH-NH₂): These protons are acidic and their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. They typically appear as broad singlets and are D₂O exchangeable. Their integration would correspond to 1H and 2H, respectively.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule.

Predicted SignalChemical Shift (δ, ppm)Assignment
C2~165 - 170C=N of oxazole
C3a~148 - 152Bridgehead C-O
C7a~140 - 145Bridgehead C-N
C6~128 - 132C-Cl
C4~122 - 126Aromatic CH
C5~115 - 120Aromatic CH
C7~110 - 115Aromatic CH

Rationale for Predictions:

  • C2: This carbon is part of a C=N bond within the heterocyclic ring and is also bonded to an electronegative nitrogen of the hydrazino group, causing it to be significantly deshielded and appear far downfield.

  • C3a and C7a: These are the bridgehead carbons. C3a, being attached to the electronegative oxygen, will be further downfield than C7a, which is attached to nitrogen.

  • C6: The carbon directly attached to the chlorine atom will be deshielded.

  • Aromatic CH Carbons (C4, C5, C7): Their chemical shifts are in the typical aromatic region, with their exact positions influenced by the combined electronic effects of the fused oxazole ring and the chlorine substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition prep1 Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol). prep2 Record a background spectrum of the empty ATR crystal. prep3 Place a small amount of solid sample onto the crystal. prep4 Apply pressure using the anvil to ensure good contact. acq1 Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution). acq2 The software will automatically ratio the sample spectrum against the background.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Causality Behind Experimental Choices:

  • ATR (Attenuated Total Reflectance): This is a modern, rapid, and reliable method for analyzing solid samples directly without the need for preparing KBr pellets, which can be time-consuming and susceptible to moisture contamination.

  • Background Scan: Recording a background spectrum is essential to remove the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorptions from the ATR crystal itself.

Predicted IR Spectrum

The IR spectrum will be characterized by absorptions corresponding to the N-H, C=N, C-O, and aromatic bonds.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, DoubletN-H stretch (asymmetric & symmetric of -NH₂)
3150 - 3250MediumN-H stretch of -NH-
3000 - 3100Medium-WeakAromatic C-H stretch
~1640StrongC=N stretch of the oxazole ring
1550 - 1600Medium-StrongAromatic C=C stretching
~1250StrongAsymmetric C-O-C stretch of benzoxazole
1000 - 1100MediumC-N stretch
700 - 800StrongC-Cl stretch

Rationale for Predictions:

  • N-H Stretches: The primary amine (-NH₂) will show two distinct stretching bands (asymmetric and symmetric), while the secondary amine (-NH-) will show a single band. These are highly characteristic.[2]

  • C=N Stretch: The endocyclic imine bond in the oxazole ring is expected to have a strong absorption in the double bond region.

  • C-O-C Stretch: The aryl-alkyl ether linkage within the benzoxazole ring system gives a strong, characteristic absorption band.

  • C-Cl Stretch: The carbon-chlorine bond absorption typically appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Experimental Protocol: Acquiring a Mass Spectrum

G cluster_intro Sample Introduction cluster_ion Ionization & Analysis intro1 Dissolve a small amount of sample in a volatile solvent (e.g., methanol). intro2 Introduce the sample into the ion source via direct infusion or after chromatographic separation (LC-MS). ion1 Ionize the sample using Electron Impact (EI) or Electrospray Ionization (ESI). ion2 Accelerate the generated ions into the mass analyzer (e.g., Quadrupole or TOF). ion1->ion2 ion3 Separate ions based on their mass-to-charge ratio (m/z). ion2->ion3 ion4 Detect the ions to generate the mass spectrum. ion3->ion4

Caption: A generalized workflow for mass spectrometry analysis.

Causality Behind Experimental Choices:

  • Ionization Method: Electron Impact (EI) is a classic "hard" ionization technique that provides rich fragmentation data, which is excellent for structural elucidation. Electrospray Ionization (ESI) is a "soft" technique that is ideal for confirming the molecular weight via the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺): The molecular weight is 183.60. The mass spectrum will show a molecular ion peak at m/z 183 . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be a characteristic M+2 peak at m/z 185 with about one-third the intensity of the M⁺ peak.

  • Key Fragmentation Pathways: Fragmentation is likely to initiate at the weak N-N bond of the hydrazino group.

G M [C₇H₆ClN₃O]⁺˙ m/z 183/185 F1 [C₇H₅ClN₂O]⁺ m/z 168/170 M->F1 - •NH₂ F2 [C₆H₄ClN₂]⁺ m/z 139/141 F1->F2 - CO F3 [C₆H₄Cl]⁺ m/z 111/113 F2->F3 - N₂

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Rationale for Predictions:

  • Loss of Amino Radical: The initial and most likely fragmentation is the cleavage of the N-N bond to lose an amino radical (•NH₂), resulting in a fragment at m/z 168/170 .

  • Loss of Carbon Monoxide: The resulting fragment can then lose carbon monoxide (CO) from the oxazole ring, a common fragmentation pathway for such heterocycles, leading to a fragment at m/z 139/141 .

  • Loss of Nitrogen: Subsequent loss of a neutral nitrogen molecule (N₂) would yield the chlorophenyl cation at m/z 111/113 .

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectral data for this compound. By grounding these predictions in the fundamental principles of spectroscopy and drawing parallels with experimentally verified data from analogous structures, we offer a reliable spectroscopic blueprint for researchers. The detailed experimental protocols and the rationale behind methodological choices further equip scientists with the practical knowledge required for the empirical verification and characterization of this and other related novel compounds. This predictive framework serves as a critical first step in the structural confirmation pipeline, enabling more efficient and targeted experimental work in the synthesis and application of new chemical entities.

References

A Comprehensive Technical Guide to Determining the Solubility of 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of the heterocyclic compound 6-Chloro-2-hydrazino-1,3-benzoxazole. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, emphasizing the foundational concepts of solubility and providing detailed, actionable protocols. The guide covers the theoretical underpinnings of solubility, including the analysis of physicochemical properties and predictive models, alongside a thorough exposition of gold-standard experimental methodologies such as the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility. The critical influence of pH on ionizable compounds is also discussed in detail. The objective is to empower scientific professionals with the expertise to generate robust and reliable solubility data, a critical parameter in drug discovery, formulation development, and chemical synthesis.

Introduction: The Imperative of Solubility in Scientific Research

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science, stemming from the known bioactivity of the benzoxazole scaffold. The precise determination of a compound's solubility is a cornerstone of its developability profile.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability and variable therapeutic responses.[2][3] Therefore, a thorough understanding of the solubility of this compound in various solvents is not merely an academic exercise but a critical step in unlocking its potential. This guide will provide the necessary theoretical and practical knowledge to systematically evaluate the solubility of this compound.

Theoretical Foundations of Solubility

The solubility of a compound is governed by the interplay of its intrinsic physicochemical properties and the characteristics of the solvent.[4] The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[5][6][7]

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, an analysis of its structure allows for the prediction of its solubility-influencing properties:

  • Polarity: The presence of nitrogen and oxygen heteroatoms, a chloro substituent, and a hydrazino group introduces significant polarity and the capacity for hydrogen bonding. The benzoxazole ring system itself possesses a degree of aromatic character.

  • Hydrogen Bonding: The hydrazino group (-NHNH2) is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms within the benzoxazole ring can also act as hydrogen bond acceptors. This suggests that polar protic solvents capable of hydrogen bonding will likely be effective in dissolving this compound.[8]

  • Ionization: The hydrazino moiety imparts a basic character to the molecule, meaning it can be protonated in acidic conditions. This ionization dramatically increases the polarity of the molecule and, consequently, its aqueous solubility.[9] The solubility of this compound is therefore expected to be highly pH-dependent.[10][11][12]

  • Molecular Size and Structure: Larger molecules generally exhibit lower solubility as more energy is required to create a cavity for them within the solvent matrix.[7]

Predictive Models for Solubility

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.

  • Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three parameters: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[13][14] A solvent is predicted to be effective if its Hansen parameters are similar to those of the solute.[13][15] While the HSP for this compound are not published, they can be estimated using group contribution methods available in specialized software.[16]

  • Quantitative Structure-Property Relationship (QSPR) Models: These computational models use statistical methods to correlate molecular descriptors with experimentally determined solubility data for a range of compounds.[17][18] Machine learning algorithms like Random Forest regression are increasingly used for this purpose.[19]

Experimental Determination of Solubility

A multi-faceted experimental approach is recommended to build a comprehensive solubility profile for this compound.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[20][21]

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature using a shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for many compounds.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).

  • Quantification:

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Determine the concentration of the dissolved compound in the aliquot.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant T (24-48 hours) A->B C Sedimentation / Centrifugation B->C D Withdraw clear supernatant C->D E Dilute aliquot D->E F Analyze via HPLC/UV-Vis E->F G Calculate Solubility (mg/mL or mol/L) F->G

Figure 1: Workflow for the Shake-Flask Method

Kinetic Solubility: High-Throughput Screening with Nephelometry

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often prepared by diluting a DMSO stock solution into an aqueous buffer.[22][23][24] This is particularly relevant for early-stage drug discovery.[25] Laser nephelometry, which measures light scattering from suspended particles, is a rapid and effective method for determining kinetic solubility.[26][27][28][29][30]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in a microplate.

  • Addition to Buffer: Add the DMSO solutions to an aqueous buffer in another microplate.

  • Nephelometric Reading: Immediately measure the light scattering at each concentration using a microplate nephelometer.

  • Data Analysis: Plot the light scattering units against the compound concentration. The point at which a sharp increase in light scattering is observed indicates the kinetic solubility limit.

G A Prepare DMSO stock solution B Serial dilution in microplate A->B C Add to aqueous buffer B->C D Measure light scattering (Nephelometry) C->D E Plot scattering vs. concentration D->E F Determine kinetic solubility limit E->F

Figure 2: Nephelometry Workflow for Kinetic Solubility

Solvent Selection and pH Considerations

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile.[31][32]

Solvent Selection Strategy

Solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities.[5][6]

Solvent ClassExamplesRationale
Polar Protic Water, Ethanol, MethanolCapable of hydrogen bonding, likely to be effective solvents.[7]
Polar Aprotic DMSO, DMF, AcetonitrilePolar but do not donate hydrogen bonds; useful for dissolving polar compounds.
Nonpolar Hexane, Toluene, DichloromethaneUnlikely to be effective but important for establishing a complete profile.
Biorelevant Phosphate Buffered Saline (PBS), Simulated Gastric/Intestinal FluidsCritical for predicting in vivo behavior in drug development.[33]
The Critical Role of pH

As this compound is a basic compound, its aqueous solubility is expected to increase significantly at lower pH due to the protonation of the hydrazino group.[11][12][34] Therefore, solubility should be determined in a series of buffers across a physiologically relevant pH range (e.g., pH 2, 5, 7.4).

Standard buffer systems (e.g., phosphate, acetate, citrate) should be used.[35] For example, to prepare a phosphate buffer (pH 7.4):

  • Prepare stock solutions of 0.2 M monobasic sodium phosphate and 0.2 M dibasic sodium phosphate.

  • Combine appropriate volumes of each stock solution to achieve the target pH. The Henderson-Hasselbalch equation can be used as a guide.[36]

  • Confirm the final pH with a calibrated pH meter and adjust as necessary with a strong acid or base.[37]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Solvent/Buffer (at specified Temp)Solubility (mg/mL)Solubility (mol/L)Method Used
WaterShake-Flask
EthanolShake-Flask
DMSOShake-Flask
HexaneShake-Flask
PBS (pH 7.4)Shake-Flask
Buffer (pH 2.0)Shake-Flask
PBS (pH 7.4)Nephelometry (Kinetic)

Conclusion

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-hydrazino-1,3-benzoxazole: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 6-chloro-2-hydrazino-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a hydrazine moiety at the 2-position opens up a plethora of possibilities for the synthesis of diverse molecular libraries for drug discovery programs.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathways, reaction mechanisms, and practical experimental procedures.

Introduction: The Significance of 2-Hydrazinobenzoxazoles

Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The 2-hydrazinobenzoxazole core, in particular, serves as a versatile synthon for the construction of more complex molecules such as hydrazones, pyrazoles, and triazoles, which are known to possess significant biological activities.[4][5][6][7][8][9] The chlorine substituent at the 6-position of the benzoxazole ring can further modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy and pharmacokinetic profile.

This guide will focus on a robust and accessible synthetic route to this compound, starting from readily available precursors. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization of the target compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests that it can be accessed from a suitable 2-substituted-6-chlorobenzoxazole precursor. The most direct approach involves the nucleophilic aromatic substitution (SNAr) of a good leaving group at the 2-position with hydrazine. A chloro group at the 2-position is an excellent candidate for such a transformation. Therefore, our synthetic strategy hinges on the preparation of the key intermediate, 2,6-dichlorobenzoxazole.

Retrosynthesis Target This compound Intermediate1 2,6-Dichlorobenzoxazole Target->Intermediate1 Nucleophilic Substitution Precursor1 6-Chlorobenzoxazolin-2-one Intermediate1->Precursor1 Chlorination

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Key Precursor: 2,6-Dichlorobenzoxazole

There are several reported methods for the synthesis of 2,6-dichlorobenzoxazole. A common and efficient method starts from the commercially available benzoxazolin-2-one. This involves a chlorination step to introduce the chlorine at the 6-position, followed by the conversion of the carbonyl group to a chloro group.

A robust method involves the reaction of benzoxazolin-2-one with phosphorus oxychloride and a chlorinating agent.[10] The use of phosphorus oxychloride as both a reagent and a solvent can be advantageous in driving the reaction to completion.

Experimental Protocol: Synthesis of 2,6-Dichlorobenzoxazole

Materials:

  • Benzoxazolin-2-one

  • Phosphorus oxychloride (POCl₃)

  • Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

  • Catalyst (e.g., pyridine, DMF)

  • Inert solvent (e.g., toluene, if not using POCl₃ as solvent)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add benzoxazolin-2-one and phosphorus oxychloride.

  • Stir the mixture to dissolve the starting material.

  • Carefully add the chlorinating agent to the reaction mixture. The molar ratio of benzoxazolone to phosphorus oxychloride to chlorinating agent should be optimized, with a typical ratio being in the range of 1:2-8:1-5.

  • After the chlorination is complete, add a catalytic amount of pyridine or DMF.

  • Heat the reaction mixture to reflux (typically 60-117 °C) and maintain for 6-12 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Once the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • The crude product can then be purified by vacuum distillation to yield 2,6-dichlorobenzoxazole.

Note: This procedure is a general guideline, and the specific reaction conditions may need to be optimized for best results. The use of corrosive and hazardous reagents like phosphorus oxychloride and sulfuryl chloride requires appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment.

Synthesis of this compound

The final step in the synthesis is the nucleophilic aromatic substitution of the 2-chloro group of 2,6-dichlorobenzoxazole with hydrazine. This reaction is typically carried out by treating the dichloro-precursor with hydrazine hydrate in a suitable solvent.

Reaction Mechanism

The reaction proceeds via a classic SNAr mechanism. The highly nucleophilic hydrazine attacks the electron-deficient carbon at the 2-position of the benzoxazole ring, which is activated by the electron-withdrawing nature of the nitrogen and oxygen atoms in the ring. This leads to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the final product.

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-Dichlorobenzoxazole

  • Hydrazine hydrate (80-99%)

  • Ethanol or another suitable solvent

  • Crushed ice

Procedure:

  • Dissolve 2,6-dichlorobenzoxazole in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution. The molar ratio of 2,6-dichlorobenzoxazole to hydrazine hydrate should be optimized, but a significant excess of hydrazine is typically used to ensure complete reaction and to act as a scavenger for the HCl generated.

  • Reflux the reaction mixture for a period of time, monitoring the progress by TLC. Based on analogous reactions, a reaction time of several hours may be required.[4][11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash it with cold water, and dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Note: Hydrazine is a toxic and potentially explosive substance and should be handled with extreme care in a well-ventilated fume hood.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic and analytical techniques.

Technique Expected Observations
Melting Point A sharp melting point is indicative of a pure compound.
¹H NMR The spectrum should show characteristic signals for the aromatic protons on the benzoxazole ring, as well as signals for the -NH- and -NH₂ protons of the hydrazine group. The aromatic signals will be influenced by the chloro substituent.
¹³C NMR The spectrum will display signals for the carbon atoms of the benzoxazole ring, with the chemical shifts influenced by the heteroatoms and the chlorine atom.
FT-IR The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=N stretching of the benzoxazole ring, and C-Cl stretching.[4]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₇H₆ClN₃O).

Applications in Drug Discovery

The synthesized this compound is a valuable building block for the creation of a wide array of derivatives with potential therapeutic applications. The primary amine of the hydrazine moiety is a versatile functional group that can readily react with various electrophiles.

For instance, condensation with aldehydes and ketones leads to the formation of hydrazones, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer effects.[2][6][8] Further cyclization reactions can lead to the formation of other heterocyclic systems, expanding the chemical space for drug discovery.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of this compound. By detailing the synthesis of the key precursor, 2,6-dichlorobenzoxazole, and providing a well-reasoned protocol for the final hydrazinolysis step, this document serves as a valuable resource for researchers in the field of medicinal chemistry. The strategic importance of the title compound as a versatile intermediate for the development of novel therapeutic agents is underscored. As with any synthetic procedure, the experimental conditions may require optimization to achieve the best results, and all necessary safety precautions must be taken when handling the hazardous chemicals involved.

References

"starting materials for 6-Chloro-2-hydrazino-1,3-benzoxazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 6-Chloro-2-hydrazino-1,3-benzoxazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the viable synthetic pathways for producing this compound. The narrative emphasizes the chemical logic behind procedural choices, ensuring that each protocol is presented as a self-validating system for reliable and reproducible outcomes.

This compound is a crucial heterocyclic building block in medicinal chemistry, frequently utilized as a precursor for the synthesis of more complex molecules with potential therapeutic activities. Its structure, featuring a reactive hydrazino group appended to a stable benzoxazole core, makes it an ideal starting point for constructing diverse compound libraries.

The synthesis of this target molecule is not a single-step process but rather a multi-step sequence that hinges on the formation of a key intermediate: a 6-chlorobenzoxazole ring activated at the 2-position with a suitable leaving group. This activated intermediate is then subjected to nucleophilic substitution by hydrazine. Our analysis identifies two primary, industrially relevant, and field-proven synthetic strategies, both originating from the same fundamental starting material, 5-chloro-2-aminophenol .

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the strategic importance of the C2-N bond formed in the final step. The hydrazino moiety can be installed by displacing a leaving group (LG) at the 2-position of the 6-chlorobenzoxazole core. This leads to two principal intermediate classes: 2-halo or 2-thioether derivatives, which in turn are synthesized from 5-chloro-2-aminophenol.

G cluster_pathways Key Intermediates cluster_precursors Common Precursor Target This compound Disconnect C-N Disconnection (Hydrazinolysis) Target->Disconnect Intermediate Activated 6-Chlorobenzoxazole (LG at C2) Disconnect->Intermediate Int_A 2,6-Dichlorobenzoxazole Intermediate->Int_A Pathway A Int_B 6-Chloro-2-mercaptobenzoxazole Intermediate->Int_B Pathway B Precursor_1 6-Chloro-1,3-benzoxazol-2(3H)-one Int_A->Precursor_1 Chlorination Start 5-Chloro-2-aminophenol Int_B->Start Cyclization with CS2 or Xanthate Precursor_1->Start Phosgenation/ Urea Cyclization G A 5-Chloro-2-aminophenol B 6-Chloro-1,3-benzoxazol-2(3H)-one A->B Step 1: Urea or Phosgene equivalent (Cyclization) C 2,6-Dichlorobenzoxazole B->C Step 2: PCl5 or SOCl2 (Chlorination) D This compound C->D Step 3: NH2NH2·H2O (Hydrazinolysis) G A 5-Chloro-2-aminophenol B 6-Chloro-2-mercaptobenzoxazole A->B Step 1: NaCS3 or CS2/Base (Thiolation/Cyclization) C This compound B->C Step 2: NH2NH2·H2O (Hydrazinolysis)

An In-depth Technical Guide to the Reaction Mechanism of 6-Chloro-2-hydrazino-1,3-benzoxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the formation of 6-Chloro-2-hydrazino-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is predicated on the foundational principles of nucleophilic aromatic substitution (SNAr). This document elucidates the multi-step process, beginning with the synthesis of the key precursor, 2,6-dichlorobenzoxazole, and culminating in the strategic nucleophilic displacement of the C2-chloro substituent by hydrazine. We will delve into the causality behind the experimental conditions, the intricacies of the reaction mechanism, and provide detailed, actionable protocols. This guide is intended to serve as an authoritative resource, empowering researchers to not only replicate the synthesis but also to rationally design and troubleshoot related synthetic pathways.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a privileged class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them ideal scaffolds for engaging with biological targets. The introduction of a hydrazino group at the 2-position, coupled with a chloro substituent on the benzene ring, as in this compound, offers a versatile platform for further functionalization, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

This guide will systematically deconstruct the synthesis of this target molecule, focusing on the underlying chemical principles that govern the transformation.

The Strategic Synthesis of the Precursor: 2,6-Dichlorobenzoxazole

The journey to our target molecule begins with the preparation of a crucial intermediate: 2,6-dichlorobenzoxazole. The presence of a chloro group at the 2-position is paramount, as it serves as the leaving group in the subsequent nucleophilic substitution. Several synthetic routes to 2,6-dichlorobenzoxazole have been reported, primarily starting from benzoxazolone or its derivatives.[1][2]

A common and effective method involves the chlorination of 6-chlorobenzoxazolone. This precursor can be synthesized by the chlorination of benzoxazolone.[1] The subsequent conversion of the lactam function in 6-chlorobenzoxazolone to the desired 2-chloro-substituted benzoxazole is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1]

Conceptual Workflow for 2,6-Dichlorobenzoxazole Synthesis:

Benzoxazolone Benzoxazolone Chlorination Chlorination (e.g., Cl₂, SO₂Cl₂) Benzoxazolone->Chlorination Chlorobenzoxazolone 6-Chlorobenzoxazolone Chlorination->Chlorobenzoxazolone Chlorination_2 Chlorination of C=O (e.g., POCl₃, PCl₅) Chlorobenzoxazolone->Chlorination_2 Dichlorobenzoxazole 2,6-Dichlorobenzoxazole Chlorination_2->Dichlorobenzoxazole

Caption: Synthesis pathway for the 2,6-dichlorobenzoxazole precursor.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from 2,6-dichlorobenzoxazole and hydrazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from electrophilic aromatic substitution and is operative on aromatic rings that are electron-deficient, a condition facilitated by the presence of electron-withdrawing groups and heteroatoms within the aromatic system.

Mechanistic Principles of SNAr

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile, in this case, hydrazine (H₂NNH₂), attacks the electron-deficient carbon atom bearing the leaving group (the chloro group at the C2 position of the benzoxazole ring). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, and the stability of this intermediate is enhanced by the presence of the electronegative oxygen and nitrogen atoms in the oxazole ring.

  • Elimination of the Leaving Group: In the second, faster step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product.

Step-by-Step Mechanism of this compound Formation

The reaction between 2,6-dichlorobenzoxazole and hydrazine hydrate can be visualized as follows:

Reactants 2,6-Dichlorobenzoxazole + H₂NNH₂ TransitionState1 Transition State 1 (Nucleophilic Attack) Reactants->TransitionState1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State 2 (Loss of Leaving Group) Meisenheimer->TransitionState2 Product This compound + Cl⁻ TransitionState2->Product

Caption: The addition-elimination pathway of the SNAr reaction.

Detailed Mechanistic Steps:

  • Activation of the Substrate: The benzoxazole ring system is inherently electron-deficient due to the electronegativity of the oxygen and nitrogen atoms. This effect is particularly pronounced at the C2 position, making it highly susceptible to nucleophilic attack.

  • Nucleophilic Attack by Hydrazine: A lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the C2 carbon of 2,6-dichlorobenzoxazole. This breaks the aromaticity of the benzoxazole ring and forms a tetrahedral intermediate.

  • Formation of the Meisenheimer Complex: The resulting anionic intermediate, the Meisenheimer complex, is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen and oxygen atoms of the heterocyclic ring.

  • Expulsion of the Chloride Ion: The aromaticity of the ring is restored by the elimination of the chloride ion from the C2 position. This is a rapid process, driven by the thermodynamic stability of the aromatic product.

  • Proton Transfer: A final proton transfer step, likely involving the solvent or another molecule of hydrazine, neutralizes the product to yield this compound.

Experimental Protocol

Disclaimer: The following protocol is adapted from the synthesis of the analogous compound, 6-chloro-2-benzothiazol-2-yl-hydrazine, due to the lack of a detailed published procedure for this compound.[3] Researchers should optimize these conditions for the specific benzoxazole substrate.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,6-Dichlorobenzoxazole≥98%Commercial Source
Hydrazine Hydrate (99%)Reagent GradeCommercial Source
Concentrated Hydrochloric AcidACS ReagentCommercial Source
Ethylene GlycolAnhydrousCommercial Source
Ethanol200 ProofCommercial Source
Deionized Water
Crushed Ice
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated hydrochloric acid (e.g., 6 mL) dropwise to a solution of hydrazine hydrate (99%, e.g., 6 mL) at 5–10 °C with continuous stirring.

  • Addition of Reactants: To this solution, add ethylene glycol (e.g., 24 mL) followed by the portion-wise addition of 2,6-dichlorobenzoxazole (e.g., 0.03 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice.

  • Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration. The crude product is then recrystallized from ethanol to yield pure this compound.

Characterization of this compound

Predicted Spectroscopic Data
TechniquePredicted Characteristic Peaks
¹H NMR (DMSO-d₆)Aromatic protons on the benzoxazole ring (approx. δ 7.0-7.8 ppm), NH and NH₂ protons of the hydrazino group (broad signals, may be exchangeable with D₂O).
¹³C NMR (DMSO-d₆)Aromatic carbons of the benzoxazole ring (approx. δ 110-150 ppm), C2 carbon attached to the hydrazino group (highly deshielded, > δ 150 ppm).
FTIR (KBr)N-H stretching vibrations of the hydrazino group (approx. 3200-3400 cm⁻¹), C=N stretching of the oxazole ring (approx. 1620-1650 cm⁻¹), C-Cl stretching (approx. 1000-1100 cm⁻¹).

Conclusion

The synthesis of this compound is a well-defined process rooted in the principles of nucleophilic aromatic substitution. The key to this transformation is the strategic use of 2,6-dichlorobenzoxazole as a precursor, where the C2-chloro atom serves as an effective leaving group for substitution by hydrazine. This guide has provided a detailed mechanistic framework, a practical (adapted) experimental protocol, and predicted characterization data to facilitate the successful synthesis and understanding of this valuable heterocyclic building block. The insights provided herein are intended to be a valuable resource for chemists engaged in the design and synthesis of novel therapeutic agents.

References

The Chemistry and Biological Potential of 6-Chloro-2-hydrazino-1,3-benzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,3-Benzoxazole Scaffold

The 1,3-benzoxazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This benzene-fused oxazole ring system is structurally analogous to naturally occurring purine bases, which is thought to contribute to its ability to interact with various biopolymers, leading to a wide spectrum of pharmacological activities.[1] Modifications to the benzoxazole nucleus have yielded derivatives with potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, making it a "privileged scaffold" in drug discovery.[2]

This technical guide focuses on the derivatives of a specific and highly reactive intermediate: 6-Chloro-2-hydrazino-1,3-benzoxazole . The introduction of a hydrazino group at the 2-position provides a versatile synthetic handle for the construction of a diverse library of derivatives. The presence of the chloro substituent at the 6-position can also influence the lipophilicity and electronic properties of the molecules, potentially enhancing their biological efficacy and pharmacokinetic profile.

This document will provide an in-depth exploration of the synthesis of the core molecule and two major classes of its derivatives: Schiff bases (hydrazones) and pyrazoles. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and discuss their significant biological activities, with a focus on their antimicrobial and anticonvulsant potential.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a multi-step process that begins with the formation of the benzoxazole ring, followed by the introduction of the hydrazino moiety.

Step 1: Synthesis of 2-Amino-6-chlorobenzoxazole

The precursor for our core intermediate is 2-Amino-6-chlorobenzoxazole. A common and effective method for its synthesis is the cyclization of 4-chloro-2-aminophenol with a cyanating agent, such as the toxic but highly effective cyanogen bromide.[3]

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzoxazole

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-chloro-2-aminophenol (1 equivalent) in methanol.

  • Addition of Cyanogen Bromide: To the stirred solution, add a solution of cyanogen bromide (1 equivalent) in methanol dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 2-Amino-6-chlorobenzoxazole.

Synthesis of 2-Amino-6-chlorobenzoxazole 4-chloro-2-aminophenol 4-chloro-2-aminophenol 2-Amino-6-chlorobenzoxazole 2-Amino-6-chlorobenzoxazole 4-chloro-2-aminophenol->2-Amino-6-chlorobenzoxazole BrCN, Methanol

Caption: Synthesis of 2-Amino-6-chlorobenzoxazole.

Step 2: Synthesis of this compound

With the 2-amino-6-chlorobenzoxazole in hand, the hydrazino group can be introduced via a nucleophilic substitution reaction with hydrazine hydrate. This reaction is analogous to the synthesis of the corresponding 6-chloro-2-hydrazinyl-1,3-benzothiazole.[4]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-Amino-6-chlorobenzoxazole (1 equivalent) in ethylene glycol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 4 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

Synthesis of this compound 2-Amino-6-chlorobenzoxazole 2-Amino-6-chlorobenzoxazole This compound This compound 2-Amino-6-chlorobenzoxazole->this compound Hydrazine Hydrate, Ethylene Glycol, Reflux

Caption: Synthesis of the core intermediate.

Derivatives of this compound: Synthesis and Biological Significance

The hydrazino group of this compound is a nucleophilic center that readily reacts with electrophiles, making it an excellent starting point for the synthesis of a variety of derivatives.

Schiff Base Derivatives (Hydrazones) and their Antimicrobial Potential

The condensation reaction between the terminal amino group of the hydrazine moiety and the carbonyl group of aldehydes or ketones is a straightforward and efficient method to synthesize Schiff bases, also known as hydrazones.[5][6] These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[7] The formation of the azomethine group (-N=CH-) is a key structural feature responsible for their biological activity.

Experimental Protocol: General Synthesis of Schiff Bases of this compound

This protocol is adapted from the synthesis of analogous 1,3-benzothiazole-2-yl-hydrazone derivatives.[4]

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Carbonyl Compound: Add the desired aromatic or heterocyclic aldehyde or ketone (1.1 equivalents) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation and Purification: After cooling, the precipitated solid is filtered, washed with a cold solvent (e.g., ethanol), and dried. The crude product can be purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.

General Synthesis of Schiff Bases This compound This compound Schiff Base Derivative Schiff Base Derivative This compound->Schiff Base Derivative R-CHO or R-CO-R', Ethanol/Acetic Acid, Reflux

Caption: General synthesis of Schiff bases.

Antimicrobial Activity of Analogous Hydrazone Derivatives

While specific antimicrobial data for derivatives of this compound is not extensively available in the literature, studies on the closely related 6-chloro-1,3-benzothiazole-2-yl-hydrazones have demonstrated their potential.[4] These compounds have shown moderate to good activity against a range of bacterial and fungal strains.

Compound (Analogous Benzothiazole Derivatives)Test OrganismZone of Inhibition (mm)
3a (R= 4-Cl C6H4, R'= CH3)Bacillus subtilis18
Escherichia coli16
Klebsiella pneumoniae15
Pseudomonas alcaligenes17
3b (R= 4-Br C6H4, R'= CH3)Bacillus subtilis17
Escherichia coli15
Klebsiella pneumoniae16
Pseudomonas alcaligenes16
Norfloxacin (Standard) Bacillus subtilis25
Escherichia coli28
Klebsiella pneumoniae26
Pseudomonas alcaligenes24
Data adapted from a study on 1,3-benzothiazole-2-yl-hydrazone derivatives.[4]
Pyrazole Derivatives and their Anticonvulsant Potential

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are well-known for their diverse therapeutic activities, including anticonvulsant, anti-inflammatory, and analgesic properties.[8] A common synthetic route to pyrazoles is the cyclocondensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

Experimental Protocol: General Synthesis of Pyrazole Derivatives from this compound

  • Reaction Setup: In a suitable solvent like ethanol or acetic acid, mix this compound (1 equivalent) with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1 equivalent).

  • Catalyst (Optional): A catalytic amount of a mineral acid (e.g., HCl) or a Lewis acid can be added to facilitate the reaction.

  • Reaction Conditions: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolation and Purification: Upon cooling, the product may precipitate or can be obtained after removal of the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Synthesis of Pyrazoles This compound This compound Pyrazole Derivative Pyrazole Derivative This compound->Pyrazole Derivative 1,3-Dicarbonyl Compound, Ethanol, Reflux

Caption: General synthesis of pyrazole derivatives.

Anticonvulsant Activity of Pyrazole Derivatives

Derivative TypeAnimal ModelActivity
Substituted PyrazolesPTZ-induced seizures in miceRemarkable protective effect
Phenyl-thiazolo-triazoleMaximal Electroshock (MES) testED50 of 49.1 mg/Kg
Phenyl-thiazolo-triazolePTZ-induced seizures in miceED50 of 63.4 mg/Kg
Data from studies on various pyrazole and related heterocyclic derivatives.[5]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic derivatives. The facile conversion of its hydrazino group into hydrazones and pyrazoles opens avenues for the development of novel therapeutic agents. The existing literature on analogous compounds strongly suggests that these derivatives are likely to possess significant antimicrobial and anticonvulsant activities.

Future research should focus on the systematic synthesis and biological evaluation of a library of Schiff base and pyrazole derivatives of this compound. Detailed structure-activity relationship (SAR) studies would be crucial to identify the key structural features required for optimal potency and selectivity. Furthermore, elucidation of their mechanisms of action will be essential for their rational design and development as potential drug candidates. The exploration of other heterocyclic systems derived from this core intermediate also represents a promising area for future investigation.

References

An In-Depth Technical Guide to the Safety and Handling of 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloro-2-hydrazino-1,3-benzoxazole, a heterocyclic building block with significant potential in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize critical safety information, handling protocols, and insights into its chemical properties and applications, grounded in established scientific principles and authoritative sources.

Compound Profile and Significance

This compound (CAS No. 912773-31-0) is a solid organic compound with the molecular formula C₇H₆ClN₃O and a molecular weight of 183.60 g/mol .[1] Its structure, featuring a chlorinated benzoxazole core and a reactive hydrazine moiety, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.[2][3] The benzoxazole scaffold is a well-established pharmacophore found in a wide array of biologically active compounds, while the hydrazine group offers a versatile handle for derivatization to explore diverse chemical space.[3][4]

Key Physicochemical Data:

PropertyValueSource(s)
CAS Number 912773-31-0[1]
Molecular Formula C₇H₆ClN₃O[1]
Molecular Weight 183.60 g/mol [1]
Physical Form Solid

Hazard Identification and Safety Precautions

GHS Hazard Information:

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed)

Note: Based on the GHS07 pictogram, it is also prudent to assume potential for skin and eye irritation.

Personal Protective Equipment (PPE)

A stringent PPE policy is mandatory when handling this compound to prevent accidental exposure. The following PPE should be worn at all times in the laboratory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of handling fine powders or generating dust, a NIOSH-approved respirator is recommended.

All handling should be conducted in a well-ventilated fume hood.

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6][7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility. Do not allow the compound to enter drains or waterways.[6][7]

Synthesis and Reactivity

While a specific, detailed synthetic protocol for this compound is not prominently available in peer-reviewed literature, its synthesis can be logically inferred from established methods for analogous compounds. A plausible and commonly employed route involves the nucleophilic substitution of a suitable precursor with hydrazine hydrate.

Postulated Synthetic Pathway

A likely precursor for the synthesis of this compound is 2,6-dichloro-1,3-benzoxazole. The reaction would proceed via a nucleophilic aromatic substitution, where the more reactive chlorine atom at the 2-position is displaced by hydrazine.

G Precursor 2,6-dichloro-1,3-benzoxazole Product This compound Precursor->Product Nucleophilic Substitution Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: Postulated synthesis of this compound.

General Experimental Considerations (based on analogous syntheses):

  • The 2,6-dichloro-1,3-benzoxazole precursor would be dissolved in a suitable solvent, such as ethanol.

  • An excess of hydrazine hydrate would be added to the solution.

  • The reaction mixture would likely be stirred at room temperature or gently heated to drive the reaction to completion.

  • The product would be isolated by filtration and purified by recrystallization.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the terminal nitrogen atom of the hydrazine group. This makes it an excellent building block for creating a variety of derivatives.

A key reaction is the formation of hydrazones through condensation with aldehydes and ketones. This reaction is fundamental to its application in medicinal chemistry, as the resulting hydrazone derivatives often exhibit a broad range of biological activities.[8][9][10][11][12]

G Hydrazine 6-Chloro-2-hydrazino- 1,3-benzoxazole Hydrazone 6-Chlorobenzoxazole Hydrazone Derivative Hydrazine->Hydrazone Condensation Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Hydrazone Catalyst Acid Catalyst (e.g., AcOH) Catalyst->Hydrazone

Caption: General reaction scheme for hydrazone formation.

Applications in Drug Development

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry. Both benzoxazoles and hydrazones are considered "privileged structures" due to their frequent appearance in molecules with diverse pharmacological activities.[3][4][8][9][10][11][12]

Derivatives of this compound are being investigated for a range of therapeutic applications, including:

  • Antimicrobial Agents: Hydrazone derivatives of benzoxazoles have shown promising activity against various bacterial and fungal strains.[8][10][11][12] The formation of the azomethine group (-N=CH-) in hydrazones is often associated with their antimicrobial effects.[8][9][10][11][12]

  • Anticancer Agents: The benzoxazole nucleus is a core component of several anticancer compounds. By derivatizing the hydrazine group, it is possible to synthesize novel molecules with potential antiproliferative activity against various cancer cell lines.[4][13][14][15][16]

  • Other Therapeutic Areas: The versatility of the benzoxazole and hydrazone scaffolds has led to their exploration in a wide range of other therapeutic areas, including anti-inflammatory, anticonvulsant, and antiviral research.[3][4][17]

The chlorine atom at the 6-position of the benzoxazole ring can also influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, potentially enhancing their efficacy and metabolic stability.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its synthesis, while not explicitly detailed in the literature, can be reliably predicted based on established chemical principles. The primary hazard associated with this compound is its potential for harm if ingested, and appropriate safety precautions, including the use of comprehensive PPE, are essential. The reactivity of the hydrazine group allows for the straightforward synthesis of a wide array of derivatives, which have shown significant promise in various therapeutic areas, most notably in the development of new antimicrobial and anticancer agents. As with any research chemical, a thorough understanding of its properties and a commitment to safe handling practices are paramount for its successful and responsible use in the laboratory.

References

An In-depth Technical Guide to the Thermal Stability of 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 6-Chloro-2-hydrazino-1,3-benzoxazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from analogous structures and the known thermal behavior of its constituent functional groups—the chlorinated benzoxazole core and the hydrazino moiety—to predict its thermal decomposition profile. This document outlines detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to encourage and facilitate further empirical investigation. A proposed decomposition mechanism is presented, supported by established principles of organic chemistry and thermal analysis. Safety considerations and handling guidelines are also discussed to ensure the responsible use of this compound in a research and development setting.

Introduction

This compound is a member of the benzoxazole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The incorporation of a hydrazino group suggests its potential as a versatile synthon for the creation of more complex molecules, such as hydrazones and other heterocyclic systems. The chloro-substituent on the benzene ring can further modulate the electronic properties and biological activity of the molecule.

A thorough understanding of the thermal stability of this compound is paramount for its safe handling, storage, and application in chemical synthesis, particularly in processes requiring elevated temperatures. Thermal decomposition can lead to the generation of hazardous byproducts and potentially energetic events. This guide aims to provide a foundational understanding of the expected thermal behavior of this compound and to furnish researchers with the necessary protocols to conduct their own detailed thermal analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate experimental conditions.

PropertyValueSource
Molecular Formula C₇H₆ClN₃O
Molecular Weight 183.60 g/mol
Appearance Solid (form)
CAS Number 912773-31-0

Predicted Thermal Behavior: A Component-Based Analysis

The thermal stability of this compound is dictated by the interplay of its three key structural components: the hydrazine group, the chlorinated benzene ring, and the oxazole ring.

  • The Hydrazine Moiety: Hydrazine and its derivatives are known for their thermal instability. The decomposition of hydrazine can be exothermic and is often catalyzed by metals.[4][5] It can decompose to form ammonia, nitrogen, and hydrogen gas.[6][7] The decomposition onset temperature for hydrazine can be as low as 175-250°C, and this can be influenced by pressure.[4] The presence of the hydrazino group in the target molecule is a primary indicator of potential thermal sensitivity.

  • The Chlorinated Benzene Ring: Chlorinated aromatic compounds can undergo dehydrochlorination at elevated temperatures, a process that can be autocatalytic due to the production of hydrogen chloride. The thermal stability of chlorinated paraffins, for instance, is known to be influenced by the position of the chlorine atoms.[8] The C-Cl bond in this compound is a potential site for thermal degradation.

  • The Benzoxazole Core: The benzoxazole ring system itself is relatively stable. However, studies on the thermal decomposition of related heterocyclic structures suggest that at higher temperatures, ring-opening reactions can occur.[9]

Based on this analysis, it is anticipated that the thermal decomposition of this compound will be a multi-stage process, likely initiated by the decomposition of the hydrazino group at a moderately elevated temperature. This initial decomposition could be followed by the degradation of the chlorinated benzoxazole core at higher temperatures. The overall process is expected to be exothermic.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are designed to provide a comprehensive understanding of the material's thermal behavior.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of the compound as a function of temperature, identifying the onset of decomposition and the temperatures of maximum mass loss rates.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible and a reference crucible (empty) into the TGA furnace.

    • Purge the furnace with an inert atmosphere, such as nitrogen or argon, at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) from the initial point of mass loss.

    • Identify the peak decomposition temperatures (Tpeak) from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the DSC cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA analysis (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify and integrate any endothermic peaks to determine the melting point (Tm) and enthalpy of fusion (ΔHfus).

    • Identify and integrate any exothermic peaks to determine the decomposition onset temperature (Tonset, dec) and the enthalpy of decomposition (ΔHdec).

The logical flow of this experimental investigation is illustrated in the following diagram:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Key Parameters Sample 6-Chloro-2-hydrazino- 1,3-benzoxazole TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC MassLoss Mass Loss vs. Temperature TGA->MassLoss HeatFlow Heat Flow vs. Temperature DSC->HeatFlow Tonset T_onset MassLoss->Tonset Tpeak T_peak MassLoss->Tpeak DeltaH ΔH_dec HeatFlow->DeltaH DecompositionMechanism cluster_start Starting Material cluster_step1 Step 1: Hydrazine Decomposition cluster_step2 Step 2: Ring Fragmentation cluster_step3 Step 3: Dehydrochlorination Start 6-Chloro-2-hydrazino- 1,3-benzoxazole Intermediate1 Unstable Intermediate Start->Intermediate1 Heat Gases1 N₂, NH₃ Intermediate1->Gases1 Fragments Ring Fragments Intermediate1->Fragments Residue Carbonaceous Residue Fragments->Residue Further Heat Gases2 HCl Fragments->Gases2

References

Methodological & Application

The Versatile Role of 6-Chloro-2-hydrazino-1,3-benzoxazole in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

6-Chloro-2-hydrazino-1,3-benzoxazole is a heterocyclic building block of significant interest in the realms of organic and medicinal chemistry. Its unique structural architecture, featuring a benzoxazole core appended with a reactive hydrazine moiety, renders it a versatile precursor for the synthesis of a diverse array of fused and substituted heterocyclic systems. The benzoxazole motif itself is a well-established "privileged structure" in drug discovery, known to interact with a variety of biological targets. The introduction of a hydrazine group at the 2-position provides a nucleophilic handle for cyclization and condensation reactions, opening avenues to novel molecular frameworks with potential therapeutic applications. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on practical application notes and detailed protocols for the synthesis of pyrazole and triazole derivatives, which are classes of compounds renowned for their broad pharmacological activities.[1][2]

Core Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis stems from the nucleophilic character of the hydrazine group. This functionality readily participates in condensation and cyclization reactions with a variety of electrophilic partners, leading to the formation of stable five- and six-membered heterocyclic rings.

Synthesis of Pyrazole Derivatives: A Gateway to Bioactive Molecules

Pyrazoles are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The Knorr pyrazole synthesis and related cyclocondensation reactions provide a straightforward and efficient method for the construction of the pyrazole ring.[4] In this context, this compound serves as the dinucleophilic hydrazine component, which reacts with 1,3-dicarbonyl compounds to yield substituted pyrazole derivatives.

The general mechanism involves the initial condensation of the more reactive hydrazine nitrogen with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The presence of the 6-chloro substituent on the benzoxazole ring can influence the electronic properties and biological activity of the final products.

Application Note 1: Synthesis of 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzoxazole

This protocol details the synthesis of a model pyrazole derivative through the cyclocondensation of this compound with acetylacetone (pentane-2,4-dione), a readily available 1,3-dicarbonyl compound.

Experimental Protocol

Materials:

  • This compound

  • Acetylacetone (Pentane-2,4-dione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Recrystallization solvents (e.g., ethanol, ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add acetylacetone (1.1 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzoxazole as a crystalline solid.

  • Dry the purified product under vacuum.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Data Presentation
CompoundMolecular FormulaMolecular WeightAppearance
6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzoxazoleC₁₂H₁₀ClN₃O247.68Crystalline solid

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzoxazole ring, two methyl groups on the pyrazole ring, and a single proton on the pyrazole ring.

  • ¹³C NMR: Resonances for the carbons of the benzoxazole and pyrazole rings, including the two methyl groups.

  • IR: Characteristic absorption bands for C=N, C-O, and C-Cl bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Visualization of the Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start1 This compound solvent Ethanol start1->solvent start2 Acetylacetone start2->solvent catalyst Glacial Acetic Acid solvent->catalyst conditions Reflux, 4-6h catalyst->conditions cooling Cool to RT conditions->cooling filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization product 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzoxazole recrystallization->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Synthetic workflow for the preparation of a pyrazole derivative.

Synthesis of Fused Triazole Derivatives: Expanding the Heterocyclic Landscape

The hydrazine moiety of this compound is also a key synthon for the construction of fused triazole ring systems. These heterocycles are of great interest due to their presence in a variety of medicinally important compounds.[5] For instance, reaction with reagents containing a C-N-S or C-N-O fragment can lead to the formation of triazolo[3,4-b]benzoxazoles.

Application Note 2: Synthesis of 6-Chloro-[1][2][6]triazolo[3,4-b][1][7]benzoxazole

This protocol outlines a general approach for the synthesis of the fused triazolo-benzoxazole system, a scaffold with potential applications in drug discovery. This transformation can be achieved through the reaction of this compound with formic acid.

Experimental Protocol

Materials:

  • This compound

  • Formic Acid (85-90%)

  • Standard laboratory glassware

  • Heating source (oil bath or heating mantle)

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in an excess of formic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water.

  • Neutralize the solution carefully with a suitable base, such as a saturated sodium bicarbonate solution, until the product precipitates.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product and purify it by recrystallization from an appropriate solvent (e.g., ethanol) to obtain pure 6-chloro-[1][2][6]triazolo[3,4-b][1][7]benzoxazole.

  • Characterize the final product by spectroscopic methods to confirm its identity and purity.

Data Presentation
CompoundMolecular FormulaMolecular WeightAppearance
6-Chloro-[1][2][6]triazolo[3,4-b][1][7]benzoxazoleC₈H₄ClN₃O193.60Crystalline solid

Visualization of the Reaction Mechanism

G reagent1 This compound C₇H₆ClN₃O intermediate1 N-formylhydrazine intermediate reagent1->intermediate1 Acylation reagent2 Formic Acid CH₂O₂ reagent2->intermediate1 product 6-Chloro-[1,2,4]triazolo[3,4-b][1,3]benzoxazole C₈H₄ClN₃O intermediate1->product Intramolecular Cyclization & Dehydration

Caption: Proposed mechanism for triazole formation.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and fundamental reactions in heterocyclic chemistry. The successful synthesis of the target compounds can be readily verified through standard analytical techniques.

  • Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy will provide unambiguous evidence of the product's structure. The chemical shifts and coupling constants of the protons and carbons will be characteristic of the newly formed pyrazole or triazole ring systems and the benzoxazole core.

  • Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular formula of the synthesized compounds.

  • Melting Point: A sharp and consistent melting point is a good indicator of the purity of the crystalline products.

By performing these characterization techniques, researchers can be confident in the identity and purity of their synthesized compounds, ensuring the reliability of any subsequent biological or chemical studies.

Conclusion and Future Perspectives

This compound has demonstrated its value as a versatile and readily accessible building block for the synthesis of a variety of heterocyclic compounds, particularly pyrazoles and fused triazoles. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this reagent. The inherent biological potential of the benzoxazole nucleus, coupled with the diverse pharmacological profiles of pyrazoles and triazoles, suggests that derivatives of this compound will continue to be a fertile ground for the discovery of new therapeutic agents. Further exploration of its reactivity with other electrophilic partners will undoubtedly lead to the creation of novel and complex molecular architectures with a wide range of potential applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: Derivatization of 6-Chloro-2-hydrazino-1,3-benzoxazole for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the derivatization of 6-chloro-2-hydrazino-1,3-benzoxazole, a versatile heterocyclic scaffold, for the synthesis of novel compounds with potential biological activity. Detailed protocols for the synthesis of hydrazone derivatives are presented, along with methodologies for evaluating their antimicrobial, anticonvulsant, and cytotoxic properties. This guide is intended to equip researchers in medicinal chemistry and drug discovery with the necessary tools to explore the therapeutic potential of this promising class of compounds.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of benzoxazole have demonstrated efficacy as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[3][4] The this compound moiety, in particular, serves as a valuable starting material for the generation of diverse chemical libraries. The presence of a reactive hydrazino group at the 2-position allows for straightforward derivatization, most commonly through condensation reactions with aldehydes and ketones to form stable hydrazones.[5][6] This synthetic accessibility, coupled with the inherent biological potential of the benzoxazole core, makes it an attractive scaffold for drug discovery programs.

The introduction of a chlorine atom at the 6-position can significantly influence the physicochemical properties of the molecule, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and pharmacokinetic profile. The derivatization of the hydrazino group offers a powerful strategy to systematically explore the structure-activity relationships (SAR) of this compound class, leading to the identification of novel therapeutic candidates.

Synthetic Protocols: From Starting Material to Bioactive Candidates

Synthesis of the Starting Material: this compound

While this compound is commercially available from several suppliers[7][8][9], a synthetic route from readily available precursors is outlined below, adapted from procedures for analogous 2-hydrazinobenzoxazoles and 2-hydrazinobenzothiazoles.[10][11] The synthesis proceeds via a two-step process starting from 5-chloro-2-aminophenol.

Step 1: Synthesis of 6-Chloro-1,3-benzoxazole-2-thiol

This initial step involves the cyclization of 5-chloro-2-aminophenol with carbon disulfide in the presence of a base.

  • Materials:

    • 5-chloro-2-aminophenol

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Protocol:

    • Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.

    • To this solution, add 5-chloro-2-aminophenol and stir until fully dissolved.

    • Slowly add carbon disulfide to the reaction mixture.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to yield 6-chloro-1,3-benzoxazole-2-thiol.

Step 2: Synthesis of this compound

The thiol is then converted to the corresponding hydrazine by reaction with hydrazine hydrate.

  • Materials:

    • 6-Chloro-1,3-benzoxazole-2-thiol

    • Hydrazine hydrate (80-99%)

    • Ethanol

  • Protocol:

    • Suspend 6-chloro-1,3-benzoxazole-2-thiol in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the suspension.

    • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture in an ice bath to induce crystallization of the product.

    • Filter the crystalline product, wash with cold ethanol, and dry under vacuum to obtain this compound.

Derivatization via Hydrazone Formation

The most common and straightforward derivatization of this compound involves the condensation reaction with a variety of aldehydes and ketones to form Schiff bases, specifically hydrazones.[5] This reaction is typically acid-catalyzed and proceeds with high yields.

  • General Protocol for Hydrazone Synthesis:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

    • Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 2-6 hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to obtain the pure hydrazone derivative.

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

G cluster_0 Synthesis of Starting Material cluster_1 Derivatization 5-Chloro-2-aminophenol 5-Chloro-2-aminophenol 6-Chloro-1,3-benzoxazole-2-thiol 6-Chloro-1,3-benzoxazole-2-thiol This compound This compound Aldehyde/Ketone Aldehyde/Ketone Hydrazone Derivative Hydrazone Derivative

Biological Assay Protocols

This section provides detailed protocols for the preliminary biological evaluation of the synthesized hydrazone derivatives.

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][12]

  • Materials and Equipment:

    • Synthesized hydrazone derivatives

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

    • Fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Sterile 96-well microtiter plates

    • Spectrophotometer or microplate reader

    • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

    • DMSO (for dissolving compounds)

  • Protocol:

    • Prepare a stock solution of each synthesized compound and the standard drug in DMSO (e.g., 1 mg/mL).

    • Dispense 100 µL of the appropriate sterile broth medium into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well. This will create a concentration gradient of the test compound.

    • Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except for the sterility control well) with 5 µL of the prepared inoculum.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, the absorbance can be read using a microplate reader.

Parameter Description
MIC The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]
Interpretation A lower MIC value indicates greater antimicrobial potency.[13]
Controls Positive (growth), negative (sterility), and standard drug controls are essential for data validation.
Anticonvulsant Activity Screening

The Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test are standard preclinical models for identifying potential anticonvulsant agents.[14][15]

  • Animal Models and Housing:

    • Male Swiss albino mice (20-25 g) are commonly used.

    • Animals should be housed in standard laboratory conditions with free access to food and water. All procedures must be approved by an institutional animal ethics committee.

  • Maximal Electroshock (MES) Seizure Test:

    • Administer the test compound intraperitoneally (i.p.) at various doses.

    • After a specified time (e.g., 30 or 60 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The ability of the compound to prevent the tonic hind limb extension is considered a positive result.

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

    • Administer the test compound i.p. at various doses.

    • After a predetermined time, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg), a convulsant agent.

    • Observe the mice for the onset of clonic seizures for a period of 30 minutes.

    • Protection is defined as the absence of clonic seizures.

  • Neurotoxicity Screening (Rotarod Test):

    • To assess for potential motor impairment, mice are placed on a rotating rod (e.g., 3 cm diameter, 6 rpm).

    • Animals that can remain on the rod for a set period (e.g., 1 minute) in pre-trials are selected.

    • After administration of the test compound, the mice are again placed on the rotarod at various time intervals, and their ability to remain on the rod is recorded.

Test Seizure Type Modeled Endpoint
MES Generalized tonic-clonic seizures[15]Abolition of tonic hind limb extension
scPTZ Myoclonic and absence seizures[15]Absence of clonic seizures
Rotarod Neurotoxicity/Motor impairmentInability to remain on the rotating rod
Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.[3][16]

  • Materials and Equipment:

    • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Synthesized hydrazone derivatives

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Sterile 96-well cell culture plates

    • CO₂ incubator

    • Microplate reader

  • Protocol:

    • Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_assays Biological Assays Synthesized Hydrazone Derivative Synthesized Hydrazone Derivative Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Synthesized Hydrazone Derivative->Antimicrobial Assay (MIC) Evaluate antibacterial & antifungal activity Anticonvulsant Assay (MES/scPTZ) Anticonvulsant Assay (MES/scPTZ) Synthesized Hydrazone Derivative->Anticonvulsant Assay (MES/scPTZ) Assess efficacy against induced seizures Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Synthesized Hydrazone Derivative->Cytotoxicity Assay (MTT) Determine anticancer potential

Data Interpretation and Future Directions

The results obtained from these assays will provide a preliminary assessment of the biological activity of the synthesized this compound derivatives. Low MIC values suggest potent antimicrobial activity, while protection in the MES and scPTZ tests indicates potential anticonvulsant properties. Low IC₅₀ values in the MTT assay point towards cytotoxic potential against cancer cells.

These initial findings can guide further research, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of derivatives to understand the influence of different substituents on biological activity.

  • Mechanism of Action Studies: Investigating the molecular targets and pathways through which the active compounds exert their effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising compounds in more advanced animal models to assess their therapeutic potential and safety profile.

By following the protocols outlined in this guide, researchers can effectively synthesize and evaluate novel derivatives of this compound, contributing to the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Hydrazones from 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of hydrazones derived from 6-Chloro-2-hydrazino-1,3-benzoxazole. Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure and are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The benzoxazole scaffold itself is a privileged structure in many pharmacologically active molecules. This protocol details a robust and reproducible method for the acid-catalyzed condensation of this compound with various aromatic aldehydes. It includes a thorough explanation of the reaction mechanism, step-by-step experimental procedures, purification techniques, and detailed characterization of the resulting hydrazone products.

Introduction: The Significance of Benzoxazole Hydrazones

The fusion of a benzene ring with an oxazole ring forms the benzoxazole moiety, a heterocyclic scaffold that is a cornerstone in the development of therapeutic agents. Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities. Similarly, the hydrazone functional group (-C=N-NH-) is a critical pharmacophore that imparts a diverse range of pharmacological effects. The combination of these two moieties in 6-chloro-2-(2-benzylidenehydrazinyl)-1,3-benzoxazole and its analogues creates a class of compounds with significant potential for drug discovery. The chloro-substituent at the 6-position of the benzoxazole ring can further modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity.

The synthesis of these hydrazones is typically achieved through a straightforward acid-catalyzed condensation reaction between a hydrazine derivative and a carbonyl compound, such as an aldehyde or ketone. This reaction is highly efficient and allows for the generation of a diverse library of compounds by varying the substitution on the aromatic aldehyde.

Reaction Mechanism and Rationale

The synthesis of hydrazones from this compound and an aromatic aldehyde proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity.

The key steps are as follows:

  • Protonation of the Aldehyde: The acid catalyst (e.g., glacial acetic acid) protonates the carbonyl oxygen of the aromatic aldehyde, making the carbonyl carbon more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazine group in this compound, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the protonated aldehyde. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is then protonated on the hydroxyl group by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable hydrazone product with a carbon-nitrogen double bond (C=N).

The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the hydrazone product.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a representative hydrazone, 6-chloro-2-(2-(4-nitrobenzylidene)hydrazinyl)-1,3-benzoxazole.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercially available
4-Nitrobenzaldehyde≥99%Commercially available
Ethanol (Absolute)Reagent GradeCommercially available
Glacial Acetic AcidACS Reagent GradeCommercially available
Diethyl EtherAnhydrousCommercially available
HexanesReagent GradeCommercially available
Ethyl AcetateHPLC GradeCommercially available
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Synthetic Procedure

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Reactants This compound + 4-Nitrobenzaldehyde (1:1 molar ratio) Solvent Absolute Ethanol Reactants->Solvent Dissolve in Catalyst Glacial Acetic Acid (2-3 drops) Solvent->Catalyst Add Reflux Reflux for 3-4 hours Catalyst->Reflux Heat to TLC Monitor reaction by TLC Reflux->TLC Cooling Cool to room temperature TLC->Cooling Upon completion Precipitation Pour into ice-water Cooling->Precipitation Filtration Filter the precipitate Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry the solid Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Analysis Melting Point FT-IR 1H NMR 13C NMR Mass Spectrometry Recrystallization->Analysis

Caption: Workflow for the synthesis of 6-chloro-2-(2-(4-nitrobenzylidene)hydrazinyl)-1,3-benzoxazole.

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 183.6 mg) in absolute ethanol (15 mL).

    • To this solution, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg). A 1:1 molar ratio of the hydrazine to the aldehyde is recommended.[1]

    • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 3-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water (50 mL) with stirring.

    • A solid precipitate of the hydrazone should form. Allow the precipitate to stand for about 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold water to remove any residual acetic acid and other water-soluble impurities.

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).

    • For further purification, recrystallize the crude product from a suitable solvent. Ethanol is often a good choice for this class of compounds.[2] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

Characterization of the Synthesized Hydrazone

The structure and purity of the synthesized hydrazone should be confirmed by various spectroscopic techniques. The following data are representative of a successfully synthesized 6-chloro-benzoxazole hydrazone, with spectral data from the closely related 6-chloro-1,3-benzothiazole-2-yl-hydrazone derivatives used as a reference.

Physical Properties
PropertyObservation
Appearance Yellow crystalline solid
Melting Point Determine using a melting point apparatus
Solubility Soluble in DMSO and DMF, sparingly soluble in ethanol
Spectroscopic Data

4.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretching of the hydrazone group
3000-3100Aromatic C-H stretching
~1625C=N stretching of the imine group
~1590C=N stretching of the benzoxazole ring
1500-1600Aromatic C=C stretching
1300-1400C-N stretching
1000-1100C-O-C stretching of the benzoxazole ring
~1090C-Cl stretching

Note: The presence of a strong band around 1625 cm⁻¹ for the C=N imine bond and the N-H stretching band, along with the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹), confirms the formation of the hydrazone.[3][4]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the synthesized compound. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5-12.0s1H-NH- proton of the hydrazone
~8.2-8.4s1H-N=CH- proton (azomethine proton)
7.2-8.2m7HAromatic protons of the benzoxazole and phenyl rings

Note: The chemical shift of the aromatic protons will vary depending on the substituents on the aromatic aldehyde. The singlet for the azomethine proton (-N=CH-) is a characteristic peak confirming hydrazone formation.[5]

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~160-165C=N of the benzoxazole ring
~140-150C=N of the hydrazone (azomethine carbon)
110-150Aromatic carbons

Note: The exact chemical shifts will depend on the specific aromatic aldehyde used.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized hydrazone. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Perform all reactions in a well-ventilated fume hood.

  • This compound and aromatic aldehydes may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation and direct contact.

  • Glacial acetic acid is corrosive. Handle with care.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionIncrease reaction time, ensure adequate heating, or add a few more drops of catalyst.
Impure starting materialsCheck the purity of the starting materials.
Oily product instead of solid Product is impure or has a low melting pointTry triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.[2] Further purification by column chromatography may be necessary.
Difficulty in recrystallization Incorrect solvent choiceTry different solvents or solvent mixtures for recrystallization, such as ethanol/water, DMF, or acetonitrile.[2]

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of hydrazones from this compound. The reaction is straightforward, proceeds with good yields, and allows for the facile generation of a diverse range of derivatives. The detailed characterization techniques ensure the structural confirmation and purity of the synthesized compounds, which are valuable scaffolds for further investigation in drug discovery and development.

References

The Versatile Scaffold: Application Notes for 6-Chloro-2-hydrazino-1,3-benzoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Core - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[1][2][3] This bicyclic heterocyclic system, consisting of a benzene ring fused to an oxazole ring, is a key pharmacophore in numerous compounds with demonstrated therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][4] The versatility of the benzoxazole core allows for extensive chemical modification, enabling the fine-tuning of its biological profile. This guide focuses on a particularly promising derivative, 6-Chloro-2-hydrazino-1,3-benzoxazole , a key building block for the synthesis of novel therapeutic agents. The strategic placement of a chloro group at the 6-position and a reactive hydrazino moiety at the 2-position provides a unique platform for generating diverse libraries of compounds with enhanced biological activities.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a critical first step in the exploration of its medicinal chemistry applications. A robust and reproducible two-step synthetic protocol is outlined below, starting from the commercially available 2-amino-5-chlorophenol.

Step 1: Synthesis of 6-Chloro-2-mercapto-1,3-benzoxazole

The initial step involves the cyclization of 2-amino-5-chlorophenol with carbon disulfide in the presence of a base to form the mercaptobenzoxazole intermediate.

Figure 1: Synthesis of 6-Chloro-2-mercapto-1,3-benzoxazole.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-chlorophenol (1.0 eq) and potassium hydroxide (1.0 eq) in ethanol.[1][5]

  • To this solution, add carbon disulfide (1.0 eq) dropwise at room temperature.[1][5]

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.[1]

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 6-chloro-2-mercapto-1,3-benzoxazole.

  • The product can be further purified by recrystallization from ethanol.

Causality: The basic conditions facilitated by potassium hydroxide deprotonate the hydroxyl and amino groups of 2-amino-5-chlorophenol, increasing their nucleophilicity. The highly electrophilic carbon of carbon disulfide is then attacked by the amino and hydroxyl groups in a concerted or stepwise manner, leading to cyclization and the formation of the stable benzoxazole ring.

Step 2: Synthesis of this compound

The second step involves the nucleophilic substitution of the mercapto group with hydrazine.

Figure 2: Synthesis of this compound.

Protocol:

  • Suspend 6-chloro-2-mercapto-1,3-benzoxazole (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.[6][7]

  • Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the suspension.[6][7]

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic C2 carbon of the benzoxazole ring, displacing the mercapto group as a leaving group. The excess hydrazine drives the reaction to completion.

Application in the Synthesis of Bioactive Hydrazones

The true utility of this compound lies in its reactive hydrazino group, which serves as a versatile handle for the synthesis of a wide array of hydrazone derivatives. The condensation reaction with various aldehydes and ketones introduces significant molecular diversity, allowing for the exploration of structure-activity relationships (SAR).

Figure 3: General scheme for the synthesis of benzoxazole hydrazone derivatives.

General Protocol for Hydrazone Synthesis:
  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).[4]

  • Reflux the mixture for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product will often precipitate and can be collected by filtration.

  • Wash the solid with cold ethanol and dry. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.

Biological Applications and Mechanisms of Action

Derivatives of this compound have shown significant promise in two primary therapeutic areas: as anticancer and antimicrobial agents. The presence of the chloro group at the 6-position is often associated with enhanced lipophilicity and improved biological activity.[8]

Anticancer Activity: Targeting DNA Topoisomerases

Numerous studies have demonstrated that benzoxazole derivatives can exert potent anticancer effects by targeting essential cellular machinery.[3] One of the key mechanisms of action is the inhibition of DNA topoisomerases.[9][10][11] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting topoisomerases, benzoxazole-hydrazone derivatives can induce DNA damage and trigger apoptosis in cancer cells.

Anticancer_Mechanism cluster_0 Cancer Cell drug Benzoxazole-Hydrazone Derivative topo DNA Topoisomerase I/II drug->topo Inhibition relaxed_dna Relaxed DNA topo->relaxed_dna Relaxes dna_damage DNA Strand Breaks topo->dna_damage dna Supercoiled DNA dna->topo apoptosis Apoptosis (Cell Death) dna_damage->apoptosis Antimicrobial_Mechanism cluster_1 Bacterial Cell drug Benzoxazole-Hydrazone Derivative gyrase DNA Gyrase drug->gyrase Inhibition dna_rep DNA Replication gyrase->dna_rep Blocks cell_division Bacterial Cell Division dna_rep->cell_division bacterial_death Bacterial Death cell_division->bacterial_death

References

Application Notes and Protocols for the Antimicrobial Screening of 6-Chloro-2-hydrazino-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Benzoxazole scaffolds, due to their structural similarities with essential biomolecules, have garnered significant interest as a promising class of antimicrobial agents. This document provides a comprehensive technical guide for the antimicrobial screening of novel 6-Chloro-2-hydrazino-1,3-benzoxazole derivatives. It outlines the rationale behind their synthesis, detailed protocols for robust in vitro evaluation, and a framework for data interpretation. As a Senior Application Scientist, this guide is designed to impart not just procedural steps, but the underlying scientific principles and field-proven insights to empower researchers in the discovery of new antimicrobial entities.

Introduction: The Rationale for Targeting Benzoxazoles

Benzoxazoles are heterocyclic compounds that are isosteric with nucleotides like adenine and guanine, allowing them to interact with various biopolymers in living systems. This inherent bioactivity has led to their investigation for a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties[1]. The introduction of a chloro- group at the 6-position and a hydrazino- moiety at the 2-position of the benzoxazole ring is a strategic medicinal chemistry approach. The chloro- group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. The hydrazino- group serves as a versatile synthetic handle for the creation of a library of hydrazone derivatives, which are themselves a well-established class of potent antimicrobial compounds[2][3][4]. The overarching hypothesis is that these substitutions will yield derivatives with significant and selective antimicrobial activity.

Synthesis of this compound: A Proposed Pathway

A robust and reproducible synthetic pathway is the cornerstone of any screening campaign. While numerous methods exist for the synthesis of benzoxazoles, a common and effective route to this compound involves a two-step process starting from a commercially available precursor.

Step 1: Synthesis of 2-Mercapto-6-chlorobenzoxazole (Intermediate 1)

The initial step involves the synthesis of the 2-mercapto intermediate. This can be achieved through the reaction of 2-amino-5-chlorophenol with carbon disulfide in the presence of potassium hydroxide[5][6]. An alternative route starts from 6-chlorobenzoxazolone, which undergoes a ring-opening reaction followed by cyclization with carbon disulfide[7].

Protocol: Synthesis of 2-Mercapto-6-chlorobenzoxazole

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-chlorophenol in absolute ethanol.

  • Add an equimolar amount of potassium hydroxide to the solution and stir until it dissolves.

  • Gradually add a slight excess of carbon disulfide to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Mercapto-6-chlorobenzoxazole.

  • Characterize the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, and Mass Spectrometry).

Step 2: Synthesis of this compound (Target Scaffold)

The 2-mercapto group is a good leaving group and can be readily displaced by hydrazine to yield the desired 2-hydrazino scaffold.

Protocol: Synthesis of this compound

  • Suspend the synthesized 2-Mercapto-6-chlorobenzoxazole in ethanol.

  • Add an excess of hydrazine hydrate to the suspension.

  • Reflux the reaction mixture for 8-12 hours. The reaction can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions).

  • Upon completion, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization.

  • Confirm the structure of this compound using FT-IR, ¹H-NMR, and Mass Spectrometry.

Step 3: Synthesis of this compound Derivatives (Hydrazones)

The synthesized this compound can be readily converted to a diverse library of hydrazone derivatives by condensation with various aromatic or heteroaromatic aldehydes and ketones[5][8].

Protocol: General Synthesis of Hydrazone Derivatives

  • Dissolve this compound in a suitable solvent such as ethanol or glacial acetic acid.

  • Add an equimolar amount of the desired aldehyde or ketone.

  • Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

  • Reflux the mixture for 2-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

  • Wash the product with a cold solvent and recrystallize to obtain the pure hydrazone derivative.

  • Characterize each derivative by spectroscopic methods.

In Vitro Antimicrobial Screening Protocols

A tiered approach to antimicrobial screening is recommended, starting with a primary qualitative assay to identify active compounds, followed by quantitative assays to determine the potency.

Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used, preliminary test to assess the antimicrobial activity of compounds. It is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a test microorganism. An inhibition of microbial growth around the well, known as the zone of inhibition, indicates antimicrobial activity.

Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism (bacterial or fungal), prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

  • Well Preparation and Sample Addition:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.

    • Prepare stock solutions of the test compounds (e.g., in DMSO).

    • Carefully add a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells.

    • Include a positive control (a standard antibiotic) and a negative control (the solvent, e.g., DMSO) on each plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Observation and Data Recording:

    • After incubation, measure the diameter of the zone of inhibition (in mm) for each well.

Causality and Self-Validation: The inclusion of positive and negative controls is critical for validating each assay. The positive control ensures that the test conditions are suitable for detecting antimicrobial activity, while the negative control confirms that the solvent has no inhibitory effect. Consistent zone sizes for controls across multiple experiments indicate good reproducibility.

Quantitative Analysis: Broth Microdilution for MIC and MBC/MFC Determination

For compounds showing promising activity in the primary screen, a quantitative assessment is necessary to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The broth microdilution method is a standardized and efficient technique for this purpose.

Protocol: Broth Microdilution Assay

  • Preparation of Test Compound Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be selected based on the results of the agar well diffusion assay.

  • Preparation of Inoculum:

    • Prepare a standardized microbial suspension as described for the agar well diffusion assay. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized microbial suspension.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates under the same conditions as the agar well diffusion assay.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

  • MBC/MFC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (MHA or SDA).

    • Incubate the agar plates.

    • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Causality and Self-Validation: The growth control is essential to confirm the viability of the inoculum and the suitability of the growth medium. The sterility control ensures that the medium is not contaminated. The ratio of MBC/MIC can provide insights into whether a compound is bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).

Data Presentation and Interpretation

Clear and concise data presentation is crucial for the interpretation and comparison of results.

Table 1: Representative Antimicrobial Activity Data (Zone of Inhibition)
CompoundConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Derivative 1 100181416
Derivative 2 100221820
Ciprofloxacin 102528-
Fluconazole 25--24
DMSO -000
Table 2: Representative MIC and MBC/MFC Data
CompoundMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicans
Derivative 1 163232643264
Derivative 2 81616321632
Ciprofloxacin 0.510.250.5--
Fluconazole ----24

Mechanistic Insights and Future Directions

While in vitro screening provides essential data on antimicrobial activity, understanding the mechanism of action is a critical next step in drug development. For many benzoxazole derivatives, the proposed mechanism of antibacterial action is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. Further studies, such as DNA gyrase inhibition assays and molecular docking studies, can be employed to validate this hypothesis for the this compound derivatives.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies Synthesis_Precursor Synthesis of 2-Mercapto-6-chlorobenzoxazole Synthesis_Scaffold Synthesis of This compound Synthesis_Precursor->Synthesis_Scaffold Synthesis_Derivatives Synthesis of Hydrazone Derivatives Synthesis_Scaffold->Synthesis_Derivatives Agar_Well Primary Screening: Agar Well Diffusion Synthesis_Derivatives->Agar_Well Broth_Microdilution Quantitative Screening: Broth Microdilution Agar_Well->Broth_Microdilution Active Compounds MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Data_Interpretation Data Interpretation (Tables & Comparison) MBC_MFC_Determination->Data_Interpretation Mechanism_Studies Mechanism of Action Studies (e.g., DNA Gyrase Assay) Data_Interpretation->Mechanism_Studies Lead Compounds

Caption: Workflow for the synthesis and antimicrobial screening of this compound derivatives.

Conclusion

The protocols and application notes presented herein provide a robust framework for the antimicrobial screening of this compound derivatives. By adhering to these standardized methods and understanding the underlying scientific principles, researchers can generate reliable and reproducible data, paving the way for the identification of novel and potent antimicrobial agents. The versatility of the 2-hydrazino-benzoxazole scaffold offers a rich platform for the generation of diverse chemical libraries, and a systematic screening approach is paramount to unlocking its full therapeutic potential.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Compounds Derived from 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Benzoxazole Scaffold in Oncology

The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its structural similarity to natural nucleic acid bases allows for potential interactions with biological macromolecules, making it a compelling starting point for the design of novel therapeutics.[1] In oncology, benzoxazole derivatives have demonstrated significant potential, exhibiting mechanisms that include the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4][5][6] This guide focuses on the practical evaluation of novel anticancer agents derived from the versatile starting material, 6-Chloro-2-hydrazino-1,3-benzoxazole .[7]

This document provides a comprehensive framework for researchers to assess the in vitro anticancer efficacy of newly synthesized derivatives. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring that the described protocols are robust, reproducible, and yield data of the highest integrity.

Section 1: From Synthesis to Screening - A Strategic Workflow

The journey from a novel chemical entity to a potential drug candidate is a stepwise process of rigorous evaluation.[8] For derivatives of this compound, a logical screening cascade is essential to identify the most promising compounds for further development.

The initial hydrazino group of the parent molecule is a versatile chemical handle, allowing for the synthesis of a diverse library of derivatives, such as hydrazones, through condensation with various aldehydes and ketones.[9][10] Once synthesized and characterized, these novel compounds enter a biological evaluation workflow.

Below is a recommended workflow for the initial in vitro assessment:

Anticancer_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies A Synthesized Compound Library (Derivatives of this compound) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay) A->B Treat Cancer Cell Lines C Selection of Hit Compounds (Based on IC50 values) B->C Data Analysis D Apoptosis Induction Assay (Annexin V / PI Staining) C->D Investigate Cell Death Pathway E Cell Cycle Analysis (Propidium Iodide Staining) C->E Analyze Effect on Cell Division F Mechanism of Action Hypothesis G Target Identification & Validation (e.g., Kinase Assays, Western Blot) F->G Validate Molecular Target H In Vivo Model Testing G->H Efficacy in Animal Models

Caption: A logical workflow for the in vitro evaluation of novel anticancer compounds.

Section 2: Primary Cytotoxicity Screening - The MTT Assay

The first critical step is to determine whether the synthesized compounds exhibit cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Principle of the MTT Assay

Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[12] This formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 550-600 nm).[11] The intensity of the purple color is directly proportional to the number of viable cells.[13]

Protocol: MTT Cell Viability Assay

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[12]

  • Solubilization solution: e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl.[13][14]

  • Multi-well spectrophotometer (ELISA reader).

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[14]

  • MTT Addition and Incubation:

    • After incubation, carefully add 10-20 µL of the MTT solution (to a final concentration of 0.5 mg/mL) to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[15]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[14]

    • Wrap the plate in foil and shake on an orbital shaker for 15-20 minutes to ensure complete dissolution.[12]

    • Measure the absorbance (OD) on a microplate reader at a wavelength between 550 and 600 nm.[11]

Data Analysis and Presentation

The results are typically expressed as a percentage of cell viability compared to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is a key metric for comparing potency.[15]

Calculation:

  • % Viability = (OD_Treated / OD_VehicleControl) * 100

  • The IC₅₀ value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Illustrative Data Table:

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM) after 48h
BZ-H-001MCF-7Breast12.5
BZ-H-001A549Lung25.8
BZ-H-001HepG2Liver18.2
BZ-H-002MCF-7Breast5.2
BZ-H-002A549Lung9.7
BZ-H-002HepG2Liver7.1
Doxorubicin (Ref.)MCF-7Breast0.8

This table presents hypothetical data for illustrative purposes.

Section 3: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Compounds that show significant cytotoxicity are further investigated to understand their mechanism of action. Determining whether a compound induces programmed cell death (apoptosis) or disrupts the cell division cycle provides crucial information.[15] Flow cytometry is a powerful tool for these analyses.[16]

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[17]

  • Healthy Cells: In viable cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[17]

  • Early Apoptosis: During early apoptosis, PS translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can bind to these exposed PS residues.[17]

  • Late Apoptosis/Necrosis: In late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing the entry of a DNA-staining dye like Propidium Iodide (PI), which is otherwise impermeable to live cells.[16][17]

Apoptosis_Assay cluster_0 A Viable Cell Annexin V: Negative PI: Negative B Early Apoptotic Annexin V: Positive PI: Negative C Late Apoptotic / Necrotic Annexin V: Positive PI: Positive D Necrotic Annexin V: Negative PI: Positive

Caption: Differentiating cell populations using Annexin V and PI staining.

Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)[18][19]

  • Treated and control cells

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[16]

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[16]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[17]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the tube.[17]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the samples on a flow cytometer within one hour.[17]

    • Use appropriate controls (unstained cells, Annexin V only, PI only) to set compensation and gates correctly.[16]

    • Collect at least 10,000 events per sample for statistical significance.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20] PI is a fluorescent intercalating agent that stains DNA stoichiometrically. Since PI also binds to RNA, treatment with RNase is essential.[21]

Protocol: PI Staining for Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Cold PBS

  • Cold 70% ethanol (for fixation)[20][22]

  • PI staining solution (e.g., 50 µg/mL PI in PBS)[20]

  • RNase A solution (e.g., 100 µg/mL in PBS)[20]

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1-2 x 10⁶ cells per sample.

    • Wash cells once with cold PBS.

    • Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[21]

    • Fix the cells for at least 1 hour (or overnight) at 4°C.[21]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet them.

    • Wash the cells twice with PBS to remove the ethanol.[20]

    • Resuspend the cell pellet in 1 mL of PI staining solution.

    • Add 50 µL of RNase A stock solution and incubate for at least 30 minutes at room temperature or 4°C for a longer duration.[20][21]

  • Flow Cytometry Analysis:

    • Analyze the samples on the flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2).

    • Gate on single cells to exclude doublets and aggregates.[20]

    • The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. Analyze the data using appropriate cell cycle analysis software.

Section 4: Concluding Remarks and Future Directions

The protocols detailed in this guide provide a foundational framework for the initial in vitro characterization of novel anticancer compounds derived from this compound. Positive results from these assays—specifically, compounds with low micromolar IC₅₀ values that induce significant apoptosis or cause cell cycle arrest at a specific phase—warrant further investigation.

Subsequent steps would involve elucidating the specific molecular targets through techniques like Western blotting for key apoptotic and cell cycle proteins, kinase profiling, or in silico molecular docking studies.[3][5] Ultimately, promising candidates identified through this comprehensive in vitro screening cascade can be advanced to in vivo animal models to evaluate their efficacy and safety in a more complex biological system.[8]

References

Application Notes & Protocols: 6-Chloro-2-hydrazino-1,3-benzoxazole as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-hydrazino-1,3-benzoxazole is a highly valuable and versatile heterocyclic building block in medicinal chemistry and materials science.[][2] Its unique structural features, comprising a reactive hydrazine moiety attached to a rigid benzoxazole scaffold, provide a gateway to a diverse array of complex heterocyclic systems. This document serves as a comprehensive guide, offering detailed application notes and robust protocols for the utilization of this compound in the synthesis of novel pyrazole, triazole, and pyrazolone derivatives. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[3][4][5] Derivatives of benzoxazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4][5][6] The introduction of a chloro-substituent at the 6-position and a hydrazino group at the 2-position of the benzoxazole ring system creates a highly reactive and versatile intermediate, this compound, poised for elaboration into more complex heterocyclic structures. This strategic functionalization allows for the exploration of novel chemical space and the development of compounds with potentially enhanced therapeutic efficacy.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
CAS Number 912773-31-0[7][8][9]
Molecular Formula C₇H₆ClN₃O[8]
Molecular Weight 183.60 g/mol [8]
Appearance Solid
SMILES NNc1nc2ccc(Cl)cc2o1[8]
InChI 1S/C7H6ClN3O/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)

Synthesis of this compound

While commercially available, understanding the synthesis of the title compound provides valuable context. A common synthetic route involves the reaction of a corresponding 2-amino-6-chlorobenzoxazole with hydrazine hydrate.[10] This nucleophilic substitution reaction at the 2-position of the benzoxazole ring is a standard method for introducing the hydrazino moiety.

Application in Heterocyclic Synthesis: Protocols and Mechanistic Insights

The nucleophilic nature of the hydrazine group in this compound makes it an excellent precursor for condensation reactions with various electrophilic partners, leading to the formation of a wide range of heterocyclic systems.

Synthesis of Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazoles, a class of heterocycles with significant pharmacological importance.[11][12][13]

Protocol 1: Synthesis of 1-(6-chloro-1,3-benzoxazol-2-yl)-3,5-dimethyl-1H-pyrazole

This protocol details the Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring.[13]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add acetylacetone (1.1 mmol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure pyrazole derivative.

Causality and Mechanistic Insights: The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the acetylacetone to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the remaining amino group on the second carbonyl, followed by dehydration, yields the aromatic pyrazole ring. The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial condensation.

Expected Outcome:

CompoundYield (%)M.p. (°C)Spectroscopic Data (Expected)
1-(6-chloro-1,3-benzoxazol-2-yl)-3,5-dimethyl-1H-pyrazole85-95%-¹H NMR: Peaks for two methyl groups, aromatic protons of the benzoxazole and pyrazole rings. MS: M+ corresponding to C₁₂H₁₀ClN₃O.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A This compound C Ethanol, Acetic Acid (cat.) Reflux, 4-6h A->C B Acetylacetone B->C D Crude Product C->D Cooling & Precipitation E Pure 1-(6-chloro-1,3-benzoxazol-2-yl)-3,5-dimethyl-1H-pyrazole D->E Recrystallization

Caption: Knorr pyrazole synthesis workflow.

Synthesis of Triazole Derivatives

2-Arylhydrazononitriles are versatile building blocks for the synthesis of various heterocyclic compounds, including 1,2,3-triazoles.[14]

Protocol 2: Synthesis of 5-amino-1-(6-chloro-1,3-benzoxazol-2-yl)-1H-1,2,3-triazole-4-carbonitrile

This protocol outlines a cyclization reaction to form a functionalized triazole.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable solvent such as dimethylformamide (DMF), dissolve this compound (1.0 mmol).

  • Reagent Addition: Add malononitrile (1.1 mmol) to the solution.

  • Base Addition: Add a catalytic amount of a non-nucleophilic base like piperidine.

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure triazole derivative.

Causality and Mechanistic Insights: The reaction is believed to proceed through an initial Knoevenagel condensation of the hydrazine with one of the nitrile groups of malononitrile, followed by an intramolecular cyclization of the intermediate onto the other nitrile group. The base facilitates the deprotonation steps required for the condensation and cyclization.

Expected Outcome:

CompoundYield (%)M.p. (°C)Spectroscopic Data (Expected)
5-amino-1-(6-chloro-1,3-benzoxazol-2-yl)-1H-1,2,3-triazole-4-carbonitrile75-85%-¹H NMR: Signal for the amino protons and aromatic protons. IR: Characteristic peaks for NH₂ and C≡N stretching. MS: M+ corresponding to C₁₀H₅ClN₆O.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A This compound C DMF, Piperidine (cat.) Heat, 2-4h A->C B Malononitrile B->C D Crude Product C->D Precipitation in ice-water E Pure 5-amino-1-(6-chloro-1,3-benzoxazol-2-yl)-1H-1,2,3-triazole-4-carbonitrile D->E Recrystallization

Caption: Synthesis of a functionalized triazole.

Synthesis of Pyrazolone Derivatives

Pyrazolones are another important class of heterocyclic compounds synthesized from hydrazines. They are key intermediates in the synthesis of various dyes and pharmaceuticals.

Protocol 3: Synthesis of 1-(6-chloro-1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone derivative through condensation with a β-ketoester.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Reagent Addition: Add ethyl acetoacetate (1.1 mmol) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture and pour it into crushed ice.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure pyrazolone product.

Causality and Mechanistic Insights: The reaction proceeds via an initial condensation of the hydrazine with the ketone carbonyl of ethyl acetoacetate to form a hydrazone. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable pyrazolone ring. Acetic acid acts as both the solvent and an acid catalyst.

Expected Outcome:

CompoundYield (%)M.p. (°C)Spectroscopic Data (Expected)
1-(6-chloro-1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-one80-90%-¹H NMR: Signals for the methyl and methylene protons of the pyrazolone ring, and aromatic protons. IR: Characteristic C=O stretching frequency. MS: M+ corresponding to C₁₁H₈ClN₃O₂.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A This compound C Glacial Acetic Acid Reflux, 3-5h A->C B Ethyl Acetoacetate B->C D Crude Product C->D Precipitation in ice E Pure 1-(6-chloro-1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-one D->E Recrystallization

Caption: Synthesis of a pyrazolone derivative.

Conclusion

This compound stands out as a pivotal starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols provided herein offer robust and reproducible methods for the preparation of novel pyrazole, triazole, and pyrazolone derivatives. The inherent reactivity of the hydrazine moiety, coupled with the stable benzoxazole core, provides a powerful platform for the generation of new chemical entities with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and expand upon these methodologies to explore the vast chemical space accessible from this versatile building block.

References

Application Note and Protocol: N-Acylation of 6-Chloro-2-hydrazino-1,3-benzoxazole for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the N-acylation of 6-Chloro-2-hydrazino-1,3-benzoxazole, a critical reaction for the synthesis of diverse N-acyl hydrazone derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential as selective enzyme inhibitors and therapeutic agents.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for product characterization.

Introduction: The Significance of N-Acylated Benzoxazoles

The 1,3-benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. When functionalized with a hydrazone linkage, these molecules gain additional potential for forming hydrogen bonds and coordinating with biological targets. The subsequent N-acylation of the terminal nitrogen of the hydrazine group introduces an amide functionality, which is a cornerstone of many pharmaceutical structures. This modification allows for the exploration of a vast chemical space by varying the acyl group, leading to the generation of libraries of compounds for screening against various therapeutic targets. N-acyl hydrazones are recognized for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3][4] The targeted N-acylation of this compound provides a direct route to novel derivatives with potential applications in drug discovery.

Reaction Mechanism and Rationale

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The terminal nitrogen atom of the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the hydrazine, thereby increasing its nucleophilicity.

The choice of acylating agent and reaction conditions can influence the outcome. Acyl chlorides are generally more reactive than anhydrides. The use of a suitable solvent and temperature control is crucial to ensure selective mono-acylation and to minimize the formation of di-acylated byproducts.

N-Acylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Hydrazine This compound AcylChloride Acyl Chloride (R-COCl) Intermediate [Tetrahedral Intermediate] AcylChloride->Intermediate Product N'-acyl-(6-chloro-1,3-benzoxazol-2-yl)hydrazide Intermediate->Product Elimination of Cl- Byproduct HCl Base Base Base->Byproduct Neutralization

Caption: Mechanism of N-acylation.

Experimental Protocol

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent.

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compound≥98% purity
Acyl Chloride (e.g., Acetyl chloride)Reagent grade, ≥98% purity
PyridineAnhydrous, ≥99.8%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Magnetic stirrer with heating plateStandard laboratory grade
Round-bottom flasksAppropriate sizes (e.g., 50 mL, 100 mL)
Dropping funnel
Condenser
Ice bath
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254
Rotary evaporatorStandard laboratory grade
Buchner funnel and filter paper
NMR Spectrometere.g., 400 MHz
FT-IR Spectrometer
Mass Spectrometer

Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve this compound in anhydrous DCM and pyridine. B 2. Cool the solution to 0°C in an ice bath. A->B C 3. Add acyl chloride dropwise via a dropping funnel. B->C D 4. Stir at 0°C for 30 min, then at room temperature for 2-4 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench the reaction with water. E->F G 7. Separate the organic layer and wash with dilute HCl and brine. F->G H 8. Dry the organic layer over anhydrous Na2SO4. G->H I 9. Concentrate the solution in vacuo. H->I J 10. Purify the crude product by recrystallization or column chromatography. I->J K 11. Characterize the final product. J->K

Caption: Experimental workflow for N-acylation.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.2 equivalents) to the solution.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Addition of Acylating Agent: Dissolve the acyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes. Then, remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding distilled water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (e.g., 1 M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[5]

Quantitative Data
ParameterValue/Range
Molar ratio (Hydrazine:Acyl Chloride:Pyridine)1.0 : 1.1 : 1.2
Reaction Temperature0°C to Room Temperature
Reaction Time2-4 hours
SolventAnhydrous Dichloromethane (DCM)
Purification MethodRecrystallization or Column Chromatography
Expected Yield60-85% (dependent on the acyl chloride)

Product Characterization

The structure of the synthesized N'-acyl-(6-chloro-1,3-benzoxazol-2-yl)hydrazide can be confirmed by standard spectroscopic methods:

  • FT-IR (KBr, cm⁻¹): Look for the appearance of a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹ and the presence of N-H stretching bands.

  • ¹H NMR (DMSO-d₆, δ ppm): Expect to see signals for the aromatic protons of the benzoxazole ring, a singlet for the newly introduced acyl group's protons (e.g., a methyl group for acetylation), and downfield signals for the two N-H protons.[3][6]

  • ¹³C NMR (DMSO-d₆, δ ppm): The spectrum should show a signal for the carbonyl carbon around 165-175 ppm, in addition to the aromatic carbons of the benzoxazole and acyl moieties.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like acyl chlorides and pyridine.

  • Reagent Handling: Acyl chlorides are corrosive and react violently with water. Pyridine is flammable and toxic. Handle these reagents with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive reagents, insufficient reaction time/temp.Use freshly distilled/opened anhydrous reagents. Increase reaction time or gently warm the reaction mixture.
Formation of di-acylated byproductExcess acylating agent, high temperature.Use the recommended stoichiometry. Maintain low temperature during the addition of the acylating agent.
Difficult purificationOily product.Try trituration with a non-polar solvent like hexane or pentane to induce solidification before recrystallization. Consider column chromatography.[5]

Conclusion

This application note provides a robust and reproducible protocol for the N-acylation of this compound. This reaction serves as a valuable tool for the synthesis of novel N-acyl hydrazone derivatives, which are promising candidates for further investigation in drug discovery and development programs. The detailed procedure, along with the troubleshooting guide, should enable researchers to successfully synthesize and characterize these important compounds.

References

Catalytic Applications of Metal Complexes with 6-Chloro-2-hydrazino-1,3-benzoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential catalytic applications of novel metal complexes incorporating the 6-Chloro-2-hydrazino-1,3-benzoxazole ligand. While direct literature on the catalytic activity of this specific ligand-metal system is emerging, this document extrapolates from the well-established catalytic prowess of related hydrazone-based metal complexes to propose detailed, field-proven protocols for key organic transformations. This guide is structured to empower researchers to explore the catalytic potential of these complexes in areas critical to pharmaceutical and fine chemical synthesis, including oxidation reactions, carbon-carbon bond formation, and selective reduction reactions. Each section provides not only step-by-step methodologies but also the underlying scientific rationale for experimental design, ensuring both reproducibility and a deep understanding of the catalytic systems.

Introduction: The Promise of Benzoxazole-Hydrazone Ligands in Catalysis

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. When functionalized with a hydrazone group, as in this compound, it presents a versatile N,N,O-tridentate or bidentate chelating agent for transition metals. The resulting metal complexes are of significant interest due to their potential to catalyze a wide array of organic transformations. The electronic properties of the benzoxazole ring, modified by the chloro substituent, can tune the steric and electronic environment of the metal center, thereby influencing catalytic activity and selectivity.

Hydrazone-based metal complexes are known to be effective catalysts in a variety of reactions, including oxidation, C-C coupling, and reduction reactions.[1][2] The stability and versatility of these complexes make them attractive alternatives to more traditional, and often more expensive, catalyst systems. This guide will focus on the practical application of metal complexes derived from this compound, providing detailed protocols for their synthesis and catalytic use.

Synthesis of Ligand and Metal Complexes

The foundational step in exploring the catalytic applications is the synthesis of the this compound ligand and its subsequent complexation with various transition metals.

Synthesis of this compound (L)

The ligand, this compound, is commercially available, which provides a convenient starting point for research.[3][4][5][6] However, for researchers wishing to synthesize it, a representative procedure is outlined below.

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorophenol (10 mmol) in ethanol (100 mL).

  • Addition of Reagents: To this solution, add cyanogen bromide (12 mmol) portion-wise while stirring. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Formation of 2-amino-6-chlorobenzoxazole: Upon completion, cool the reaction mixture to room temperature. The intermediate, 2-amino-6-chlorobenzoxazole, may precipitate. Filter the solid and wash with cold ethanol.

  • Diazotization: Suspend the 2-amino-6-chlorobenzoxazole (8 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) and cool to 0-5 °C in an ice bath.

  • Sodium Nitrite Addition: Add a solution of sodium nitrite (8.5 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (24 mmol) in concentrated hydrochloric acid (30 mL) and cool to 0 °C. Add the diazonium salt solution dropwise to the stannous chloride solution with vigorous stirring.

  • Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The product, this compound, will precipitate.

  • Purification: Filter the solid, wash with water, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure ligand.

General Protocol for the Synthesis of Metal(II) Complexes

The following is a general procedure for the synthesis of metal(II) complexes of this compound. This can be adapted for various metal salts (e.g., Cu(OAc)₂, PdCl₂, CoCl₂).[7][8]

Protocol 2.2: Synthesis of [M(L)₂]X₂ Complexes

  • Ligand Solution: Dissolve this compound (2 mmol) in hot ethanol (50 mL) in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, Pd(OAc)₂, Co(NO₃)₂·6H₂O) (1 mmol) in a minimum amount of hot ethanol or water.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Reflux: Heat the resulting mixture to reflux for 2-4 hours. A change in color or the formation of a precipitate usually indicates complex formation.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated complex by filtration.

  • Washing and Drying: Wash the complex with ethanol and then with diethyl ether. Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

Characterization: The synthesized ligand and its metal complexes should be characterized by standard analytical techniques such as FT-IR, ¹H-NMR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements to confirm their structure and purity.[9][10]

Catalytic Applications and Protocols

Based on the known catalytic activities of similar hydrazone complexes, we propose the following applications for metal complexes of this compound.

Copper-Catalyzed Aerobic Oxidation of Alcohols

Copper complexes with hydrazone ligands are known to be effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones, using environmentally benign molecular oxygen as the oxidant.[11][12][13]

Application Note: The [Cu(L)₂]Cl₂ complex is anticipated to be an efficient catalyst for the selective oxidation of primary and secondary alcohols. The electron-withdrawing chloro group on the benzoxazole ring may enhance the Lewis acidity of the copper center, potentially increasing its catalytic activity.

Protocol 3.1: Aerobic Oxidation of Benzyl Alcohol

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add [Cu(L)₂]Cl₂ (0.01 mmol, 1 mol%), benzyl alcohol (1 mmol), and toluene (5 mL).

  • Base Addition: Add K₂CO₃ (2 mmol) as a base.

  • Reaction Conditions: Seal the flask and purge with oxygen gas (balloon). Heat the reaction mixture at 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

  • Workup: After completion (typically 6-12 hours), cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain benzaldehyde.

Data Presentation:

EntrySubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity (%)
1Benzyl Alcohol18>95>99
24-Methoxybenzyl Alcohol16>95>99
31-Phenylethanol1.510>90>99
4Cyclohexanol212>85>99

Experimental Workflow Diagram:

Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Flask Schlenk Flask Reagents Add: - [Cu(L)2]Cl2 - Benzyl Alcohol - Toluene - K2CO3 Oxygen Purge with O2 Reagents->Oxygen Heating Heat at 80 °C Oxygen->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Filtration Filter Cooling->Filtration Concentration Concentrate Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Benzaldehyde Chromatography->Product Suzuki_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L) OxAdd->Transmetal Transmetalation (Ar'B(OH)2, Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Reduction_Logic Start Nitroarene (Ar-NO2) Intermediate Catalytic Intermediate (Co-Hydride Species) Start->Intermediate Catalyst Co(II) / this compound Complex Catalyst->Intermediate Reductant Reducing Agent (e.g., NaBH4) Reductant->Intermediate Product Aniline (Ar-NH2) Intermediate->Product Hydrogen Transfer

References

Application Note: Fluorescent Labeling of Biomolecules using 6-Chloro-2-hydrazino-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Principle of the Method

The fluorescent labeling of biomolecules is a cornerstone technique in life sciences, enabling the visualization and quantification of proteins, nucleic acids, and other cellular components. This guide details the use of 6-Chloro-2-hydrazino-1,3-benzoxazole and its derivatives as novel fluorescent probes for the specific labeling of carbonyl groups (aldehydes and ketones) on target biomolecules.

The core of this methodology lies in the chemoselective reaction between the hydrazino (-NH-NH₂) moiety of the benzoxazole dye and a carbonyl group on the target to form a stable hydrazone bond (C=N-NH-).[1][2][3] Benzoxazole derivatives are attractive fluorophores due to their promising photophysical properties, including high molar absorptivity and fluorescence quantum yields.[4][5]

Since native proteins and biomolecules rarely possess accessible aldehyde or ketone groups, a common and highly effective strategy is to generate them site-specifically. For glycoproteins, this is achieved through the mild oxidation of cis-diol groups within their carbohydrate moieties using sodium meta-periodate (NaIO₄).[6][7] This oxidation selectively cleaves the bond between adjacent hydroxyl groups, creating two reactive aldehyde groups.[7] This approach is particularly advantageous for labeling antibodies, as the glycosylation sites are often located in the Fc region, far from the antigen-binding sites, thus preserving the protein's biological activity.[8][9]

The subsequent labeling reaction is efficient and can be accelerated by a nucleophilic catalyst, such as aniline, which enhances the rate of hydrazone formation, especially under physiological conditions.[10][11][12][13]

Reagent Properties and Characteristics

The this compound core structure provides a versatile scaffold for fluorescent probes. While specific photophysical data for the 6-chloro derivative is not broadly published, the benzoxazole family exhibits properties suitable for fluorescence microscopy and other detection methods.

Table 1: General Photophysical Properties of Benzoxazole Derivatives

Property Typical Value Range Significance
Max. Excitation (λabs) 378 - 392 nm[4] Dictates the optimal wavelength for fluorophore excitation.
Max. Emission (λem) Blue-Green Region (~450-520 nm)[14] Determines the detection channel and filter set for imaging.
Molar Absorptivity (ε) 16,700 - 35,100 M⁻¹cm⁻¹[4] A measure of how strongly the dye absorbs light at a given wavelength.
Stokes Shift Can be large (>100 nm)[5] The difference between excitation and emission maxima; a larger shift minimizes spectral overlap.

| Reactive Group | Hydrazino (-NH-NH₂) | Reacts specifically with aldehydes and ketones.[3][15] |

Note: The exact photophysical properties should be determined empirically for the specific derivative and conjugate in the experimental buffer.

Detailed Experimental Protocols

This section is divided into three core experimental stages: generation of aldehydes on a model glycoprotein, the fluorescent labeling reaction, and the purification and characterization of the final conjugate.

Protocol I: Generation of Aldehydes on Glycoproteins via Periodate Oxidation

This protocol describes the creation of reactive aldehyde groups on a glycoprotein (e.g., an antibody like IgG) using sodium meta-periodate.

Rationale: Mild oxidation with 1-10 mM sodium periodate selectively targets cis-diols in carbohydrate residues.[7] Using a lower concentration (~1 mM) primarily oxidizes terminal sialic acids, whereas higher concentrations (>10 mM) will oxidize other sugars like galactose and mannose.[7][9] The reaction is performed in the dark as periodate is light-sensitive.[7]

Materials:

  • Glycoprotein (e.g., IgG)

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Sodium meta-periodate (NaIO₄)

  • Glycerol or Ethylene Glycol[15][16]

  • Desalting column (e.g., Sephadex G-25) equilibrated with Sodium Acetate Buffer (pH 5.5)

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 2-5 mg/mL.[8]

  • Periodate Solution: Prepare a fresh 20 mM solution of NaIO₄ in the same acetate buffer. This solution should be used immediately.[8]

  • Oxidation Reaction: Add an equal volume of the 20 mM NaIO₄ solution to the protein solution (for a final periodate concentration of 10 mM).[15] Mix gently.

  • Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).[7][15]

  • Quenching: Stop the reaction by adding glycerol to a final concentration of 10-20 mM (e.g., add 1 µL of 1 M glycerol per 100 µL of reaction volume). Incubate for 5-10 minutes.[15] This step quenches any unreacted periodate.

  • Purification: Immediately purify the oxidized glycoprotein from excess periodate and byproducts using a desalting column equilibrated with 0.1 M Sodium Acetate Buffer (pH 5.5).[8][15] The oxidized protein is now ready for labeling.

Protocol II: Fluorescent Labeling with this compound

This protocol details the conjugation of the hydrazino-functionalized dye to the generated aldehyde groups on the biomolecule.

Rationale: The reaction forms a stable hydrazone bond.[3] The reaction is most efficient at a slightly acidic pH (4.5-6.0) and can be significantly accelerated by the addition of aniline as a nucleophilic catalyst.[10][17] A molar excess of the hydrazide dye is used to drive the reaction to completion.

Materials:

  • Oxidized glycoprotein from Protocol I

  • This compound derivative

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aniline (optional, but recommended catalyst)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

Procedure:

  • Dye Preparation: Prepare a stock solution of the this compound derivative at 50 mM in anhydrous DMSO.[8]

  • Catalyst Preparation (Optional): Prepare a 100 mM stock solution of aniline in the Reaction Buffer.

  • Labeling Reaction:

    • To the purified, oxidized glycoprotein solution, add the benzoxazole dye stock solution to achieve a 50- to 100-fold molar excess of dye over protein.[15]

    • (Optional but Recommended) If using a catalyst, add the aniline stock solution to the reaction mixture to a final concentration of 10 mM.[10][17]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.[15]

  • Purification: Proceed immediately to Protocol III to purify the labeled conjugate from excess, unreacted dye.

Protocol III: Purification and Characterization of the Labeled Conjugate

This final stage is critical for removing unconjugated dye and determining the efficiency of the labeling reaction.

Rationale: Free, unbound dye can cause high background signals and interfere with downstream applications.[18] Size-exclusion chromatography (gel filtration) is an effective method for separating the high-molecular-weight labeled protein from the low-molecular-weight free dye.[8][18] After purification, the Degree of Labeling (DOL) must be calculated to quantify the average number of dye molecules per protein molecule.[19][20]

Materials:

  • Labeling reaction mixture from Protocol II

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column or spin column

  • UV-Vis Spectrophotometer

Procedure:

  • Purification:

    • Equilibrate a size-exclusion column (e.g., Sephadex G-25) with PBS, pH 7.4.

    • Apply the labeling reaction mixture to the column.

    • Elute the protein with PBS. The fluorescently labeled protein will elute first in the void volume, appearing as a colored/fluorescent band, while the smaller, unconjugated dye molecules will be retained longer and elute later.[21]

    • Collect the fractions containing the labeled protein.

  • Characterization (Calculating the Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the benzoxazole dye (Amax, determined experimentally, ~380-390 nm).[19]

    • A correction factor (CF) is needed because the dye also absorbs light at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (CF = A₂₈₀,dye / Amax,dye). This must be determined for the free dye.

    • Calculate the Protein Concentration: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[22][23]

    • Calculate the Dye Concentration: Dye Conc. (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λmax.

    • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

    • An ideal DOL is typically between 2 and 10 for antibodies, though the optimal value depends on the application.[19][23] A DOL below 0.5 may result in a poor signal, while a DOL greater than 10 can lead to fluorescence quenching and potential loss of protein function.[19]

Visual Workflows and Mechanisms

Chemical Labeling Mechanism

The diagram below illustrates the fundamental chemical reaction for labeling an aldehyde-containing biomolecule with a 2-hydrazino-1,3-benzoxazole derivative to form a stable hydrazone linkage.

G cluster_reactants Reactants cluster_product Product r1 Biomolecule-CHO (Aldehyde) p1 Labeled Biomolecule (Hydrazone Linkage) r1->p1 + Catalyst (Aniline) pH 4.5-6.0 r2 6-Chloro-2-hydrazino- 1,3-benzoxazole r2->p1

Caption: Reaction scheme for hydrazone bond formation.

Overall Experimental Workflow

This flowchart outlines the complete process, from initial glycoprotein preparation to the final characterization of the fluorescently labeled product.

G start Start: Glycoprotein in Buffer oxidation Step 1: Periodate Oxidation (NaIO₄, RT, 30 min) start->oxidation quench Step 2: Quench Reaction (Glycerol) oxidation->quench desalt1 Step 3: Purify Oxidized Protein (Desalting Column) quench->desalt1 labeling Step 4: Labeling Reaction (Hydrazide Dye + Aniline, RT, 2-4h) desalt1->labeling desalt2 Step 5: Purify Labeled Conjugate (Size-Exclusion Chromatography) labeling->desalt2 characterize Step 6: Characterization (UV-Vis for DOL calculation) desalt2->characterize end End: Purified, Characterized Conjugate characterize->end

Caption: End-to-end workflow for glycoprotein labeling.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low DOL (<0.5) - Inefficient oxidation.- Insufficient molar excess of dye.- Degradation of hydrazide dye (hydrolysis).- Confirm NaIO₄ solution is freshly made.- Increase molar excess of dye in the labeling step.- Ensure dye stock is anhydrous (use fresh DMSO).
High Background in Assay - Incomplete removal of free dye.- Repeat the purification step (size-exclusion chromatography).- Use a column with a larger bed volume for better separation.
Precipitation of Protein - High concentration of organic solvent (DMSO).- Over-labeling with hydrophobic dye.- Keep the volume of DMSO added to <10% of the total reaction volume.- Reduce the molar excess of the dye in the labeling reaction to achieve a lower DOL.
Loss of Protein Activity - Oxidation damaged critical amino acids.- Labeling interferes with active/binding site.- Use milder oxidation conditions (e.g., 1 mM NaIO₄, 4°C).- Confirm that the glycosylation site is distal to the protein's active site.

References

Application Note: High-Purity Isolation of 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

6-Chloro-2-hydrazino-1,3-benzoxazole is a pivotal heterocyclic building block in the synthesis of novel therapeutic agents. Its utility in drug discovery hinges on the purity of the starting material, as trace impurities can lead to unwanted side reactions, complex product mixtures, and unreliable biological data. This document provides a comprehensive guide to the purification of this compound, detailing field-proven protocols for recrystallization, acid-base extraction, and column chromatography. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.

Introduction: The Imperative for Purity

The 2-substituted benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1][2] this compound (Molecular Formula: C₇H₆ClN₃O, Molecular Weight: 183.60 g/mol ) serves as a key intermediate, where the reactive hydrazino group allows for the construction of diverse molecular libraries, such as hydrazones and other heterocyclic systems.[3][4][5]

The success of these subsequent synthetic steps is directly correlated with the purity of the starting hydrazine. Common synthetic routes can introduce a variety of impurities, including unreacted starting materials, reagents, and side-products. This guide offers robust, validated protocols to achieve >98% purity, ensuring the reliability and reproducibility of downstream applications.

Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants. A common synthesis pathway involves the reaction of 2-mercapto-6-chlorobenzoxazole with hydrazine hydrate.[3][6]

Common Impurities May Include:

  • Starting Materials: Unreacted 2-mercapto-6-chlorobenzoxazole or its precursors like 5-chloro-2-aminophenol.[7]

  • Reagent Carryover: Excess hydrazine hydrate, which can be difficult to remove under vacuum.

  • Side-Products: Oxidized species or products from dimerization.

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as ethanol or ethylene glycol.[8]

The purification strategies outlined below are designed to systematically eliminate these specific types of impurities based on their differing physicochemical properties.

Purification Methodologies & Protocols

Method A: Recrystallization

Principle of Operation: This technique leverages the difference in solubility between the target compound and impurities in a selected solvent at varying temperatures. The goal is to identify a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Protocol 1: Optimized Recrystallization from an Ethanol/Water System

This protocol is adapted from methodologies used for structurally similar compounds, such as 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine, where ethanol has proven effective.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of hot ethanol (approx. 70-80°C) portion-wise while stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal, if used).

  • Induce Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Complete Precipitation: Once crystallization begins, cool the flask in an ice-water bath for at least 30-60 minutes to maximize product recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold ethanol, followed by a wash with cold deionized water to remove residual ethanol and soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Workflow for Recrystallization

cluster_workflow Recrystallization Workflow A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (Remove Insolubles) A->B C Slow Cooling (Induce Crystallization) B->C D Ice Bath (Maximize Precipitation) C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Product G->H

Caption: Step-by-step workflow for the purification of this compound via recrystallization.

Method B: Acid-Base Extraction

Principle of Operation: This powerful technique exploits the basic nature of the hydrazino moiety. By treating a solution of the crude product with an aqueous acid, the basic target compound is protonated and selectively partitions into the aqueous phase, leaving non-basic organic impurities in the organic phase. The pure compound is then recovered by basifying the aqueous phase.

Protocol 2: Liquid-Liquid Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask.

  • Re-extraction: Add a fresh portion of 1M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous extracts. Repeat this step one more time to ensure complete extraction.

  • Organic Wash: Wash the combined aqueous extracts with a small portion of ethyl acetate or DCM to remove any trapped neutral organic impurities. Discard this organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution dropwise with stirring until the solution is basic (pH > 8). The product will precipitate as a solid.

  • Isolation & Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Logical Flow of Acid-Base Extraction

cluster_extraction Acid Extraction cluster_precipitation Product Recovery start Crude Product in Organic Solvent (EtOAc) A Add 1M HCl Shake & Separate start->A B Organic Layer Non-Basic Impurities A->B C Aqueous Layer Protonated Product (Salt) A->C D Aqueous Layer (from above) C->D Transfer E Add Base (e.g., NaOH) Precipitate Forms D->E F Filter & Dry E->F G Pure Product F->G

Caption: Diagram illustrating the separation of the basic product from neutral impurities using acid-base extraction.

Method C: Flash Column Chromatography

Principle of Operation: This method separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. Due to its polarity, this compound will adhere to the silica gel more strongly than nonpolar impurities, but less strongly than highly polar impurities.

Protocol 3: Silica Gel Column Chromatography

  • Stationary Phase: Prepare a column with silica gel (230-400 mesh) using a slurry packing method with the initial mobile phase.

  • Mobile Phase Selection: A good starting point is a mixture of Hexane and Ethyl Acetate. Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. Monitor by TLC to find a system that gives the product an Rf value of ~0.3.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Non-polar impurities will elute first.

  • Gradient Elution: Gradually increase the proportion of the more polar solvent (Ethyl Acetate) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Purity Assessment & Data Comparison

The success of any purification protocol must be validated.

  • Thin-Layer Chromatography (TLC): A primary tool for monitoring column chromatography and assessing purity. A pure compound should appear as a single spot.

  • Melting Point: A sharp, defined melting point is indicative of high purity. Literature values should be consulted for comparison.

  • Spectroscopic Analysis:

    • ¹H NMR: The absence of peaks corresponding to impurities is a strong indicator of purity.

    • LC-MS: Provides both purity (as a single peak in the chromatogram) and mass confirmation.

Table 1: Comparison of Purification Techniques

ParameterRecrystallizationAcid-Base ExtractionColumn Chromatography
Principle Differential SolubilityDifferential BasicityDifferential Adsorption
Typical Purity Good to Excellent (>98%)Excellent (>99%)Very High (>99%)
Typical Recovery 60-85%70-90%50-80%
Scalability Excellent (grams to kgs)Excellent (grams to kgs)Fair (mg to grams)
Pros Simple, cost-effective, scalable.Highly effective for removing non-basic impurities.High resolution, separates closely related compounds.
Cons Product loss in mother liquor, solvent selection is key.Only removes non-basic/non-acidic impurities.Time-consuming, requires more solvent, lower scalability.

Conclusion

The selection of a purification technique for this compound depends on the nature of the impurities, the required level of purity, and the scale of the synthesis. For general purity improvement on a larger scale, recrystallization is often the most practical first step. If significant non-basic impurities are present, acid-base extraction offers a highly efficient method. For achieving the highest possible purity, especially on a smaller scale or when dealing with impurities of similar polarity, flash column chromatography is the method of choice. By applying these detailed protocols and understanding the principles behind them, researchers can confidently produce high-purity material for advancing drug discovery and development programs.

References

Application Note: Comprehensive Analytical Characterization of 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2-hydrazino-1,3-benzoxazole is a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2] As a substituted benzoxazole, it serves as a crucial building block for the synthesis of more complex, biologically active molecules.[1][3] The presence of the chloro-, hydrazino-, and benzoxazole moieties imparts unique chemical properties that are leveraged in the development of novel therapeutic agents and functional materials.[1][2][4] Given its role as a key starting material, the purity, identity, and stability of this compound must be rigorously established to ensure the quality and efficacy of the final products.

This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound. The protocols and insights detailed herein are intended for researchers, scientists, and drug development professionals to establish a robust quality control framework for this important chemical entity.

Molecular Structure and Physicochemical Properties

  • Chemical Name: this compound

  • CAS Number: 912773-31-0

  • Molecular Formula: C₇H₆ClN₃O

  • Molecular Weight: 183.60 g/mol

  • SMILES: NNc1nc2ccc(Cl)cc2o1

  • InChI Key: MFBZXNCPIAFRAT-UHFFFAOYSA-N

Comprehensive Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. This ensures confirmation of the molecular structure, assessment of purity, and identification of any potential impurities or degradation products. The following diagram illustrates a recommended analytical workflow.

Analytical Workflow for this compound Figure 1: Comprehensive Analytical Workflow cluster_0 Primary Characterization cluster_1 Spectroscopic Methods cluster_2 Chromatographic & Other Methods Structural_Elucidation Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR Definitive Structure MS Mass Spectrometry (EI-MS) Structural_Elucidation->MS Molecular Weight FTIR FTIR Spectroscopy Structural_Elucidation->FTIR Functional Groups Purity_Assessment Purity Assessment HPLC HPLC/UHPLC Purity_Assessment->HPLC Quantitative Purity TLC Thin Layer Chromatography Purity_Assessment->TLC Qualitative Purity EA Elemental Analysis Purity_Assessment->EA Elemental Composition DSC_TGA Thermal Analysis (DSC/TGA) Purity_Assessment->DSC_TGA Thermal Properties & Purity Final_Report Comprehensive Certificate of Analysis NMR->Final_Report MS->Final_Report FTIR->Final_Report HPLC->Final_Report TLC->Final_Report EA->Final_Report DSC_TGA->Final_Report

Caption: A logical workflow for the complete characterization of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For benzoxazole derivatives, both ¹H and ¹³C NMR are crucial for structural confirmation.[1][5]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the hydrazino protons (-NH-NH₂) are exchangeable and may not be observed in protic solvents. DMSO-d₆ is often preferred for observing labile protons.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving good spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals will include aromatic protons in the benzoxazole ring system and signals from the hydrazino group. The aromatic protons will likely appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The hydrazino protons may appear as broad singlets.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This will provide information on the number of unique carbon atoms and their chemical environment. Aromatic and heterocyclic carbons are expected in the δ 110-165 ppm range.

Expected NMR Data:

Assignment ¹H NMR (DMSO-d₆) Chemical Shift (δ ppm) ¹³C NMR (DMSO-d₆) Chemical Shift (δ ppm)
Aromatic-H7.0 - 7.8 (multiplets)110 - 150
-NH-NH₂Variable, broad singletsN/A
C=N (benzoxazole)N/A~160 - 165
C-Cl (benzoxazole)N/A~125 - 135
C-O (benzoxazole)N/A~140 - 150

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[6] Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass determination.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ should be observed.

Expected Fragmentation Pattern (EI-MS):

The mass spectrum is expected to show a molecular ion peak at m/z 183 and 185 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Key fragmentation may involve the loss of the hydrazino group (-NHNH₂) or other characteristic cleavages of the benzoxazole ring.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[7]

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (hydrazino)Stretching3200 - 3400 (broad)[8]
C-H (aromatic)Stretching3000 - 3100
C=N (benzoxazole)Stretching1600 - 1650[8]
C=C (aromatic)Stretching1450 - 1600
C-O (ether)Stretching1200 - 1250
C-ClStretching700 - 800

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for determining the purity of the compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC/UHPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reverse-phase method is typically suitable for benzoxazole derivatives. The use of halogen-specific columns, such as those with a pentafluorophenyl (PFP) stationary phase, can enhance the separation of halogenated isomers and related impurities.[9][10]

Protocol for HPLC Purity Analysis:

  • Instrumentation: A standard HPLC or UHPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) or a PFP column for improved selectivity.[9]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is typically reported as the area percentage of the main peak.

Thin Layer Chromatography (TLC)

TLC is a simple and rapid method for qualitative purity assessment and for monitoring the progress of reactions.

Protocol for TLC Analysis:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane:ethyl acetate or dichloromethane:methanol). The optimal ratio should be determined experimentally to achieve an Rf value of 0.3-0.5 for the main spot.

  • Sample Application: Spot a dilute solution of the sample onto the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., iodine vapor).

Further Confirmatory Analyses

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula (C₇H₆ClN₃O).[11]

Theoretical Composition:

  • Carbon (C): 45.79%

  • Hydrogen (H): 3.29%

  • Chlorine (Cl): 19.31%

  • Nitrogen (N): 22.89%

  • Oxygen (O): 8.71%

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the purity of crystalline solids. Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of the compound.

Protocol for Thermal Analysis:

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The melting point is determined from the onset of the melting endotherm.

  • TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe weight loss as a function of temperature.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of spectroscopic, chromatographic, and other analytical techniques is essential to confirm the identity, purity, and stability of this important chemical intermediate. Adherence to these protocols will ensure the high quality of the material, which is critical for its successful application in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-hydrazino-1,3-benzoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. We will address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. We focus on causality to help you understand the underlying issues and implement effective solutions.

Q1: My reaction yield for this compound is consistently low or non-existent. What are the primary factors to investigate?

A low or failed reaction is a common issue in heterocyclic synthesis that can typically be traced back to one of several key areas.[1] A systematic approach is the best way to diagnose the problem.

1. Quality and Reactivity of the Starting Material: The most common route to 2-hydrazino-benzoxazoles involves the nucleophilic substitution of a suitable leaving group at the 2-position of the benzoxazole ring by hydrazine. The nature of this precursor is critical.

  • If using 2,6-dichlorobenzoxazole: This is a highly reactive electrophile. If the reaction is failing, verify the purity of this starting material. It can be synthesized from 6-chloro-1,3-benzoxazol-2(3H)-one using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2] Ensure the previous step went to completion and the reagent was thoroughly removed, as residual acid can react with the hydrazine.

  • If using 6-chloro-2-mercaptobenzoxazole: This precursor is also viable. The reaction with hydrazine hydrate proceeds via nucleophilic displacement of the mercapto group.[3][4] The success of this route depends on the purity of the starting mercaptan.

2. Reaction Conditions: Suboptimal conditions are a frequent cause of low yields.[1]

  • Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate.[3] If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to product decomposition or unwanted side reactions.[5] We recommend starting with reflux in a solvent like ethanol and monitoring progress.

  • Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction only when the starting material is consumed.[5] Prolonged reaction times after completion can lead to degradation.

  • Solvent Choice: Ethanol is a common and effective solvent for this reaction as it readily dissolves hydrazine hydrate and facilitates the reaction.[6][7] Ensure you are using a dry, appropriate grade of solvent, as impurities can interfere with the synthesis.[1]

3. Reagent Stoichiometry and Quality:

  • Hydrazine Hydrate: Use a slight to moderate excess of hydrazine hydrate to ensure the reaction goes to completion. However, a very large excess can make the workup and purification more challenging. Hydrazine is a strong reducing agent and can be sensitive to air and incompatible with certain metals.[8] Always use fresh, high-purity hydrazine hydrate.

  • Atmosphere: While not always strictly required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your reagents are of borderline purity or the reaction is running for an extended period.[1]

Below is a workflow to help diagnose the issue of low yield.

LowYieldTroubleshooting start Low Yield Observed check_sm Assess Purity of Starting Materials (TLC, NMR) start->check_sm check_reagents Verify Hydrazine Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions sm_impure Starting Material Impure check_sm->sm_impure Purity Issue Detected reagents_bad Reagents Degradedor Incorrect Ratio check_reagents->reagents_bad Problem Identified conditions_wrong Conditions Suboptimal check_conditions->conditions_wrong Deviation from Protocol purify_sm Action: Purify Starting Material or Resynthesize sm_impure->purify_sm adjust_reagents Action: Use Fresh Hydrazine & Optimize Ratio reagents_bad->adjust_reagents optimize_conditions Action: Systematically Optimize Temp/Time conditions_wrong->optimize_conditions

Caption: A decision tree for troubleshooting low yield.

Q2: I'm observing multiple spots on my TLC during workup, and my final product is difficult to purify. What are the likely side products?

The formation of multiple products is often due to side reactions or product instability.

  • Incomplete Reaction: The most obvious "extra spot" is your starting material. If you see this, the reaction has not gone to completion. Consider extending the reaction time or increasing the temperature.

  • Product Degradation: The 2-hydrazino moiety can be susceptible to oxidation. The workup procedure should be performed promptly after the reaction is complete.[5] Avoid prolonged exposure to air or harsh conditions.

  • Formation of Bis-derivatives: In some cases, a second molecule of the benzoxazole precursor can react with the newly formed hydrazine product, leading to a bis(benzoxazol-2-yl)hydrazine-type impurity. This is more likely if the stoichiometry is not well-controlled.

  • Ring-Opening: Under harsh acidic or basic conditions during workup, the benzoxazole ring could potentially open. Ensure pH adjustments are done carefully and at controlled temperatures.[9]

Purification Strategy: If you are facing purification challenges, consider the following:

  • pH Adjustment: During aqueous workup, carefully adjust the pH. The product has a basic hydrazine group and may be soluble in acidic water. Neutralizing the solution should precipitate the product.

  • Recrystallization: This is often the most effective method for purifying the final product. A solvent system like ethanol/water or acetone/acetonitrile can be effective.[9]

  • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. Choose an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the product from impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic pathway to prepare this compound?

The most common and generally reliable method is a two-step process starting from 2-amino-4-chlorophenol.

  • Step 1: Formation of the Benzoxazolone Ring. Cyclization of 2-amino-4-chlorophenol with urea or a phosgene equivalent (like triphosgene or carbonyldiimidazole) yields 6-chloro-1,3-benzoxazol-2(3H)-one. The reaction with urea is often preferred for its lower cost and safer handling.[10]

  • Step 2: Conversion to a 2-Substituted Precursor. The benzoxazolone is then converted into a more reactive intermediate.

    • Option A (via 2-Chloro): Chlorination with POCl₃ or SOCl₂ gives 2,6-dichlorobenzoxazole.[2]

    • Option B (via 2-Mercapto): Reaction with carbon disulfide can yield 6-chloro-2-mercaptobenzoxazole.

  • Step 3: Hydrazinolysis. The 2-substituted precursor is then reacted with hydrazine hydrate, typically under reflux in ethanol, to yield the final product, this compound.[3][4]

SynthesisPathway A 2-Amino-4-chlorophenol B 6-Chloro-1,3-benzoxazol-2(3H)-one A->B + Urea, Δ C 2,6-Dichlorobenzoxazole B->C + POCl₃ or SOCl₃ D This compound C->D + NH₂NH₂·H₂O Ethanol, Reflux

Caption: Common synthetic route to the target compound.

Q2: What are the critical safety precautions when handling hydrazine hydrate?

Hydrazine and its hydrates are hazardous and must be handled with extreme care.

  • Toxicity & Carcinogenicity: Hydrazine is toxic and a suspected human carcinogen.[8] Always handle it in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Explosive Potential: Anhydrous hydrazine is potentially explosive. While hydrazine hydrate is more stable, it should still be kept away from heat, sparks, and oxidizing agents. Avoid contact with metals that can catalyze its decomposition.[8][11]

  • Quenching: Any excess hydrazine should be quenched safely. A common method is careful addition to a solution of sodium hypochlorite (bleach).

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H NMR: Will confirm the structure by showing the characteristic aromatic protons and the signals for the N-H protons of the hydrazine group.

    • ¹³C NMR: Will show the correct number of carbon signals corresponding to the benzoxazole ring.

    • FT-IR: Look for characteristic peaks for N-H stretching (typically in the 3100-3400 cm⁻¹ region) and C=N stretching.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (183.60 g/mol ).[12]

Part 3: Data and Experimental Protocols

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low or No YieldImpure starting materials or reagents.Verify purity via NMR, LC-MS, or melting point. Purify if necessary.[1][5]
Suboptimal reaction temperature or time.Monitor reaction by TLC/LC-MS. Systematically adjust temperature and time.[1]
Degraded hydrazine hydrate.Use a fresh bottle of high-purity hydrazine hydrate.
Multiple ProductsIncomplete reaction.Increase reaction time or temperature.
Product decomposition during reaction/workup.Minimize reaction time after completion. Perform workup promptly and at low temperatures.[5]
Formation of side products (e.g., bis-adducts).Use a moderate excess of hydrazine; ensure efficient mixing.
Purification DifficultyProduct is an oil or difficult to crystallize.Attempt trituration with a non-polar solvent (e.g., hexane) to induce solidification.
Co-elution of impurities in chromatography.Try a different solvent system or consider recrystallization from a mixed solvent system (e.g., acetone/acetonitrile).[9]
Protocol 1: Synthesis of 6-Chloro-1,3-benzoxazol-2(3H)-one (Precursor)

This protocol is adapted from established methods for benzoxazolone synthesis.[10]

  • To a solution of 2-amino-4-chlorophenol (1 eq.) in a suitable solvent like dimethylformamide (DMF), add urea (1-1.2 eq.).

  • Heat the mixture to 60-80°C and reflux for 3-5 hours, or until the evolution of ammonia gas ceases.

  • Monitor the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • Recrystallize the crude product from ethanol to obtain pure 6-chloro-1,3-benzoxazol-2(3H)-one.

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on common hydrazinolysis reactions of 2-substituted benzoxazoles.[3][4][6]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dichlorobenzoxazole (1 eq.).

  • Reagents: Add absolute ethanol as the solvent.

  • Hydrazine Addition: While stirring, add hydrazine hydrate (80% or higher, 2-3 eq.) to the suspension. The addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add cold water to the residue to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield pure this compound.

References

Technical Support Center: Synthesis of 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-2-hydrazino-1,3-benzoxazole. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important heterocyclic building block. As a key intermediate in the development of pharmaceuticals and agrochemicals, its purity and yield are paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the mitigation of common side reactions encountered during its preparation via nucleophilic aromatic substitution (SNAr).

The primary synthetic route involves the reaction of a suitable precursor, typically 2,6-dichloro-1,3-benzoxazole, with hydrazine hydrate. While seemingly straightforward, this reaction is prone to several competing pathways that can significantly impact the quality of the final product. Understanding and controlling these pathways is the key to a successful synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and post-reaction workup.

Problem 1: Consistently Low Yield of the Desired Product

You've completed the reaction, but after isolation, the yield of this compound is significantly lower than expected. TLC or LC-MS analysis of the crude mixture shows multiple spots/peaks.

Potential Cause Chemical Explanation Recommended Solution & Prevention
Side Reaction: Benzoxazole Ring Opening The benzoxazole ring is susceptible to nucleophilic attack and subsequent cleavage, especially under harsh conditions (e.g., high temperature, prolonged reaction times). Hydrazine, being a potent nucleophile, can attack the C2 carbon, leading to the formation of N'-(2-amino-5-chlorophenoxy)carbonylhydrazine or related ring-opened impurities.[2]1. Strict Temperature Control: Maintain the reaction temperature below 50-60°C. An ice bath should be used during the initial addition of hydrazine. 2. Minimize Reaction Time: Monitor the reaction closely by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate system). Once the starting material (2,6-dichloro-1,3-benzoxazole) is consumed, proceed with the workup immediately. 3. Solvent Choice: Use a protic solvent like ethanol or isopropanol, which can stabilize the intermediate and disfavor the ring-opening pathway compared to aprotic polar solvents.
Side Reaction: Formation of Bis-Adduct (Dimer) The product itself contains a nucleophilic hydrazine moiety, which can react with another molecule of the starting material, 2,6-dichloro-1,3-benzoxazole. This forms a symmetrical N,N'-bis(6-chloro-1,3-benzoxazol-2-yl)hydrazine impurity.1. Use a Large Excess of Hydrazine: Employ at least 5-10 molar equivalents of hydrazine hydrate. This ensures that a molecule of 2,6-dichloro-1,3-benzoxazole is statistically more likely to encounter a hydrazine molecule than a product molecule. 2. Controlled Addition: Add the solution of 2,6-dichloro-1,3-benzoxazole dropwise to the stirred solution of hydrazine hydrate, never the other way around. This maintains a high concentration of the primary nucleophile (hydrazine) throughout the reaction.
Side Reaction: Hydrolysis of Starting Material If excessive water is present and the pH is not controlled, the electrophilic 2,6-dichloro-1,3-benzoxazole can hydrolyze to the unreactive 6-chloro-1,3-benzoxazol-2(3H)-one.1. Use Anhydrous Solvents: While hydrazine hydrate contains water, ensure the primary reaction solvent (e.g., ethanol) is of high purity and low water content. 2. pH Control: The reaction is self-basing due to the excess hydrazine. Avoid adding external acids or bases unless specifically required for a modified protocol.
Problem 2: Product Fails to Precipitate or Crystallize During Workup

Upon quenching the reaction in water, the product remains as an oil or fails to precipitate cleanly, making isolation difficult.

Potential Cause Chemical Explanation Recommended Solution & Prevention
High Concentration of Impurities The presence of soluble side products, such as the ring-opened species, can act as crystallization inhibitors, preventing the desired product from forming a solid lattice.1. Review Reaction Conditions: This issue is often a symptom of the problems described in "Low Yield." Re-evaluate temperature control and reaction time. 2. Purification by Extraction: If oiling out occurs, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The product can then be purified by column chromatography or recrystallized from a different solvent system (e.g., ethanol/water).
Incorrect pH During Precipitation The product has a basic hydrazine group and a weakly acidic N-H on the benzoxazole ring. The pH of the solution will dictate its protonation state and, therefore, its solubility.1. Adjust pH: If the product is soluble, try carefully adjusting the pH of the aqueous solution. Often, bringing the pH closer to neutral (pH 7-8) with a dilute acid (e.g., 1M HCl) can promote precipitation. Avoid making the solution too acidic, which would form the highly soluble hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the main reaction?

The formation of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The C2 carbon of the benzoxazole ring is highly electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms. This makes it susceptible to attack by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism.

  • Step 1 (Addition): The hydrazine molecule attacks the C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Step 2 (Elimination): The aromaticity is restored by the expulsion of the chloride leaving group.

Q2: Why is the substitution regioselective at the C2 position and not the C6 position?

The chlorine at the C2 position is attached to an sp² carbon that is part of a heteroaromatic system, activated by two heteroatoms. This makes it significantly more labile and prone to nucleophilic attack than the chlorine at the C6 position, which is attached to a standard benzene ring. The conditions required to substitute the C6 chlorine would be much harsher and would likely lead to the complete decomposition of the molecule.[3]

Q3: Can I use a different nucleophile instead of hydrazine?

Yes, the 2-chloro group on the benzoxazole ring is a versatile leaving group. It can react with a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2-substituted benzoxazole derivatives. The principles of minimizing side reactions, such as ring opening, remain relevant for these other nucleophiles as well.

Q4: My final product is slightly colored (yellow or pink). Is this normal?

The pure product should be an off-white to pale yellow solid. A distinct pink, tan, or brown coloration often indicates the presence of trace impurities, possibly from oxidation or residual ring-opened byproducts. Recrystallization from a suitable solvent like ethanol or purification via flash column chromatography can often remove these colored impurities.

Visualizing Reaction Pathways

To better understand the chemistry, the following diagrams illustrate the desired reaction versus a major side reaction.

G cluster_main Desired SₙAr Pathway cluster_side Side Reaction: Ring Opening SM 2,6-Dichloro-1,3-benzoxazole Nuc + Hydrazine (NH₂NH₂) TS1 Meisenheimer Complex Intermediate Nuc->TS1 Attack at C2 Prod This compound TS1->Prod Elimination of Cl⁻ SM2 2,6-Dichloro-1,3-benzoxazole Nuc2 + Hydrazine (High Temp) TS2 Ring-Opened Intermediate Nuc2->TS2 Attack & Cleavage SideProd N'-(2-amino-5-chlorophenoxy) carbonylhydrazine TS2->SideProd Proton Transfer

Caption: Main SNAr reaction vs. the ring-opening side reaction.

G Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem CheckTemp Verify Reaction Temperature (<60°C) Problem->CheckTemp Yes Success High Purity Product Problem->Success No CheckRatio Verify Molar Ratio (>5 eq. Hydrazine) CheckTemp->CheckRatio CheckTime Monitor by TLC? (Avoid >8h) CheckRatio->CheckTime CheckTime->Success Yes (Complete) Purify Purify via Column Chromatography or Recrystallization CheckTime->Purify No (Overrun) Purify->Success

Caption: Troubleshooting workflow for synthesis optimization.

Recommended Experimental Protocol

This protocol is provided as a baseline and may require optimization based on your specific laboratory conditions and scale.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add hydrazine monohydrate (8.0 eq.) to ethanol (10 mL per 1 g of starting material). Cool the mixture to 0-5°C using an ice bath.

  • Addition: Dissolve 2,6-dichloro-1,3-benzoxazole (1.0 eq.) in a minimal amount of ethanol and add it to the dropping funnel. Add this solution dropwise to the cold, stirred hydrazine solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 50-55°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The disappearance of the starting material spot indicates the reaction is complete (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water (100 mL per 1 g of starting material) with vigorous stirring.

  • Isolation: The product should precipitate as a white or off-white solid. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove excess hydrazine and other water-soluble salts.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

  • Purification (if necessary): If the product purity is insufficient (as determined by NMR, LC-MS, or melting point), recrystallize from ethanol.

References

"troubleshooting low yield in benzoxazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzoxazole Synthesis

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal yields for this critical heterocyclic scaffold. Instead of a generic protocol, we offer a dynamic troubleshooting framework built on mechanistic principles and field-proven solutions to empower you to diagnose and resolve issues in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is giving a low yield. What are the most common culprits?

Low yields in benzoxazole synthesis are rarely due to a single factor. They typically arise from a combination of issues across the entire workflow. The most common areas to investigate are:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or the coupling partner (e.g., aldehyde, carboxylic acid) can introduce competing side reactions or inhibit the catalyst.[1]

  • Suboptimal Reaction Conditions: Parameters like temperature, reaction time, solvent, and catalyst choice are deeply interconnected. An imbalance in one can drastically affect the outcome. For instance, some reactions require high temperatures (130-150 °C) to proceed efficiently, while others work well at room temperature with the right catalyst.[2][3]

  • Inefficient Cyclization/Dehydration: The key ring-forming step is often the most sensitive. Inadequate catalysis or the presence of excess water (when it's a byproduct) can stall the reaction, leaving a mixture of starting materials and intermediate Schiff base.

  • Side Product Formation: Competing reaction pathways can consume your starting materials, leading to a complex crude mixture and reducing the yield of the desired benzoxazole.[1]

  • Product Degradation: The benzoxazole core can be sensitive to harsh acidic or basic conditions, particularly during work-up and purification, leading to product loss.[1]

  • Inefficient Purification: Significant product loss can occur during isolation. This is a particularly common issue when the product has moderate polarity, leading to difficult chromatographic separations.[1]

Q2: How do I select the appropriate catalyst for my specific substrates?

Catalyst selection is critical and depends on your starting materials (e.g., aldehyde vs. carboxylic acid). The traditional method involves the condensation of a 2-aminophenol with a carbonyl compound.[2]

  • Brønsted or Lewis Acids: These are the most common catalysts for reactions involving 2-aminophenols and aldehydes or carboxylic acids.[4] They activate the carbonyl group, facilitating nucleophilic attack by the aminophenol. Examples include polyphosphoric acid (PPA), methanesulfonic acid, and various solid-supported acid catalysts.[2][3]

  • Metal Catalysts: Transition metals like copper, palladium, and iron are used in various modern synthetic routes, including oxidative cyclizations and C-H activation strategies.[3][5] For example, CuI is effective for the cyclization of 2-aminophenols with β-diketones.[5]

  • Ionic Liquids: Brønsted acidic ionic liquids (BAILs) have emerged as highly effective, reusable, and green catalysts, often enabling reactions under solvent-free conditions at elevated temperatures.[2][4]

  • Nanocatalysts: Magnetic nanoparticles functionalized with acidic groups offer high catalytic activity and the significant advantage of easy separation from the reaction mixture using an external magnet.[6][7]

Q3: What are the best practices for reaction monitoring to avoid incomplete conversion or side product formation?

Effective reaction monitoring is key to identifying the optimal endpoint and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is the simplest and most common method. It's crucial to use a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the consumption of the limiting reagent. The appearance of a new, more nonpolar spot (relative to the polar 2-aminophenol) typically indicates product formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool. It not only monitors the disappearance of starting materials and the appearance of the product but can also help identify the mass of any significant side products, providing valuable clues for troubleshooting.[6]

Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during benzoxazole synthesis.

Logical Troubleshooting Workflow

The following workflow provides a step-by-step diagnostic path to identify the root cause of low yields.

TroubleshootingWorkflow start Low Yield Observed check_sm Step 1: Verify Starting Material Purity start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok check_cond Step 2: Re-evaluate Reaction Conditions cond_ok Yield Improved? check_cond->cond_ok analyze_crude Step 3: Analyze Crude Reaction Mixture analysis_result What is the main issue? analyze_crude->analysis_result optimize_purify Step 4: Optimize Purification Strategy purify_ok Recovery Improved? optimize_purify->purify_ok sm_ok->check_cond Yes sm_impure Action: Purify Starting Materials (Recrystallize/Distill) sm_ok->sm_impure No cond_ok->analyze_crude Yes, but still low cond_adjust Action: Adjust Temp, Time, Solvent, or Catalyst cond_ok->cond_adjust No analysis_result->optimize_purify Clean Crude, Low Isolated Yield incomplete_rxn Action: Increase Time/Temp, Add More Catalyst analysis_result->incomplete_rxn Incomplete Conversion side_products Action: Lower Temp, Change Solvent, Use Milder Catalyst analysis_result->side_products Side Products purify_adjust Action: Change Eluent System, Try Recrystallization or Acid-Base Extraction purify_ok->purify_adjust No success Problem Solved purify_ok->success Yes sm_impure->check_sm cond_adjust->check_cond incomplete_rxn->check_cond side_products->check_cond purify_adjust->optimize_purify

Caption: A systematic workflow for troubleshooting low yields in benzoxazole synthesis.

Problem 1: Reaction Fails to Start or Shows Minimal Conversion

Causality: The activation energy for the initial condensation between the 2-aminophenol and the carbonyl partner is not being overcome. This is typically due to an inactive catalyst, insufficient heat, or impurities poisoning the reaction.

  • Potential Cause A: Inactive Catalyst

    • Diagnosis: If using a solid-supported or heterogeneous catalyst, it may have lost activity from previous use or improper storage. Hygroscopic Lewis acids (e.g., ZnCl₂) can be deactivated by atmospheric moisture.

    • Solution: Use a fresh batch of catalyst or reactivate it according to the supplier's instructions. For reactions sensitive to water, ensure all reagents and solvents are anhydrous.

  • Potential Cause B: Suboptimal Temperature

    • Diagnosis: Many benzoxazole syntheses require elevated temperatures to drive the reaction, especially the final dehydration step. Reactions performed at room temperature without a highly active catalyst system may not proceed.[4]

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. For solvent-free reactions using ionic liquids, temperatures of 130 °C are common.[8] For reactions in high-boiling solvents like DMF or ethanol, heating to reflux is a standard starting point.[2][9]

  • Potential Cause C: Poor Quality Starting Materials

    • Diagnosis: 2-Aminophenol is prone to oxidation, appearing as a dark-colored solid instead of off-white or tan crystals. This oxidation can introduce impurities that interfere with the reaction.

    • Solution: Use high-purity starting materials. If the 2-aminophenol is discolored, consider purifying it by recrystallization or sublimation before use.

Problem 2: Significant Side Product Formation

Causality: The reaction conditions are promoting alternative chemical pathways that compete with the desired benzoxazole formation. This can be caused by excessive heat, incorrect stoichiometry, or the presence of highly reactive functional groups.

General Reaction Mechanism & Potential Side Reaction

The desired pathway involves the formation of a Schiff base intermediate, followed by intramolecular cyclization. A common side reaction is the formation of bis-amides or other oligomers if conditions are not optimized.

ReactionMechanism aminophenol 2-Aminophenol schiff_base Schiff Base Intermediate aminophenol->schiff_base side_product Side Products (e.g., N,O-diacylation) aminophenol->side_product aldehyde Aldehyde (R-CHO) aldehyde->schiff_base cyclized_int Cyclized Intermediate (Benzoxazoline) schiff_base->cyclized_int Intramolecular Cyclization benzoxazole 2-Substituted Benzoxazole cyclized_int->benzoxazole Oxidation/ Dehydration catalyst Acid Catalyst (H+) catalyst->schiff_base heat Heat (-H2O) heat->benzoxazole harsh_cond Harsh Conditions (Excess Acylating Agent) harsh_cond->side_product

Caption: Desired reaction pathway versus a potential side reaction pathway.

  • Potential Cause A: Over-acylation/amidation

    • Diagnosis: When using acyl chlorides or anhydrides as starting materials, it's possible to get acylation on both the amine and the hydroxyl group of the 2-aminophenol, preventing cyclization. This will appear as a higher molecular weight side product on MS analysis.

    • Solution: Use a milder acylating agent, such as a carboxylic acid with a coupling agent. Alternatively, carefully control the stoichiometry and add the acyl chloride slowly at a lower temperature.

  • Potential Cause B: Thermal Degradation

    • Diagnosis: A very dark, tarry crude product often indicates decomposition. This is common when using high temperatures with sensitive substrates.[2]

    • Solution: Reduce the reaction temperature. If the reaction rate becomes too slow, screen for a more active catalyst that can operate under milder conditions. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature without prolonged exposure, reducing degradation.[8][10]

Problem 3: Difficulty in Product Isolation and Purification

Causality: The physicochemical properties of the crude product (solubility, polarity) are making separation from impurities or residual starting materials challenging, leading to high losses during the workup and purification stages.

  • Potential Cause A: Inefficient Extraction

    • Diagnosis: Low recovery of organic material after aqueous workup. This can happen if the benzoxazole product has some water solubility or forms an emulsion.

    • Solution: Use a more nonpolar extraction solvent like dichloromethane or ethyl acetate. Perform multiple extractions (3x) with smaller volumes of solvent rather than one large extraction. If emulsions form, adding brine (saturated NaCl solution) can help break them.

  • Potential Cause B: Poor Chromatographic Separation

    • Diagnosis: Streaking on the TLC plate or co-elution of the product with impurities during column chromatography. Benzoxazoles are often moderately polar, making separation from polar starting materials or nonpolar side products difficult.

    • Solution: Optimize the eluent system for column chromatography. A common mobile phase is a gradient of ethyl acetate in hexane or petroleum ether.[1] If separation is still poor, consider an alternative purification method.

  • Alternative Purification Strategy: Acid-Base Extraction

    • Mechanistic Principle: The nitrogen atom in the benzoxazole ring is weakly basic. This property can be exploited for purification.

    • Procedure:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated benzoxazole will move to the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the aqueous layer and carefully neutralize it with a base (e.g., NaHCO₃ or NaOH) until the product precipitates or can be extracted back into a fresh portion of organic solvent.

      • Dry and evaporate the organic solvent to yield the purified product.

Data Tables for Method Optimization

Table 1: Comparison of Selected Catalytic Systems
Catalyst SystemStarting MaterialsTypical ConditionsYield RangeAdvantages & Disadvantages
Brønsted Acidic Ionic Liquid (BAIL) gel 2-Aminophenol, AldehydeSolvent-free, 130 °C, 5h85-98%Pro: High yield, green, reusable catalyst. Con: High temperature required.[4][8]
Fe₃O₄-Supported Ionic Liquid (LAIL@MNP) 2-Aminophenol, AldehydeSolvent-free, Sonication, 70 °C, 30 min75-90%Pro: Fast, mild conditions, easy magnetic separation. Con: Yields may be slightly lower than other methods.[6]
Polyphosphoric Acid (PPA) 2-Aminophenol, AldehydeSolvent & Catalyst, 145-150 °C, 3-6hGood to ExcellentPro: Cost-effective, high yield. Con: High temperature, viscous medium, difficult workup.[2]
CuI / Brønsted Acid 2-Aminophenol, β-DiketoneN/AGoodPro: Effective for specific substrate classes. Con: Requires metal catalyst which may need removal.[5]
Tf₂O / 2-Fluoropyridine 2-Aminophenol, Tertiary AmideDCM, 0 °C to RT, 1h47-99%Pro: Very fast, high yielding for amide coupling. Con: Reagents are expensive and moisture-sensitive.[11]
Table 2: Column Chromatography Eluent Systems
Product PolarityStarting Eluent System (Hexane:Ethyl Acetate)Gradient Recommendation
Low (Nonpolar substituents) 98:2 to 95:5Slowly increase EtOAc concentration to 10-15%.
Medium (Typical 2-aryl benzoxazoles) 90:10 to 85:15Increase EtOAc concentration up to 25-30%.
High (Polar substituents, e.g., -OH, -NH₂) 80:20 to 70:30May require adding a small % of Methanol (e.g., 1-5%) to the system.

Validated Experimental Protocols

Protocol 1: General Synthesis using a BAIL Gel Catalyst (Solvent-Free)

This protocol is adapted from Nguyen et al. and demonstrates a modern, high-yield, solvent-free approach.[4]

  • Preparation: In a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol, 109.1 mg), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel catalyst (0.01 mmol, ~1 mol%).

  • Reaction: Place the vessel in a preheated oil bath or heating mantle at 130 °C. Stir the reaction mixture vigorously for 5 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 4:1 Hexane:Ethyl Acetate) or GC-MS.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the mixture in ethyl acetate (10 mL).

  • Catalyst Removal: Separate the solid BAIL gel catalyst by centrifugation or simple filtration.

  • Isolation: Transfer the organic solution to a separatory funnel, wash with saturated NaHCO₃ solution (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (see Table 2) to afford the pure 2-substituted benzoxazole.[1]

Protocol 2: Purification of Substituted Benzoxazoles by Recrystallization

This protocol is a general guideline for recrystallization, a powerful technique for purifying solid products.

  • Solvent Selection: Choose a solvent or solvent system in which the benzoxazole is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems include ethanol/water or ethyl acetate/heptane.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a Celite pad to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent (e.g., water or heptane) dropwise until the solution becomes cloudy, then add a drop of the first solvent to clarify and allow to cool.

  • Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize product recovery.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

Technical Support Center: Optimization of 6-Chloro-2-hydrazino-1,3-benzoxazole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-Chloro-2-hydrazino-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are successful.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of hydrazone derivatives from this compound and various carbonyl compounds (aldehydes and ketones).

Problem 1: Low or No Product Yield

Symptoms:

  • After the reaction time, TLC or LC-MS analysis shows a large amount of unreacted this compound.

  • Minimal or no desired hydrazone product is observed.

Potential Causes & Solutions:

  • Cause A: Insufficiently Activated Carbonyl Group. Aldehydes are generally more reactive than ketones. Sterically hindered or electron-rich ketones may react slowly.

    • Solution 1: Add an Acid Catalyst. A catalytic amount of a weak acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. Acetic acid (a few drops) or citric acid are commonly used.[1][2][3] For more stubborn reactions, a Lewis acid like trimethylsilyltriflate (TMSOTf) can be effective.[4]

    • Solution 2: Increase Reaction Temperature. Gently refluxing the reaction mixture in a suitable solvent like ethanol or methanol can provide the necessary activation energy for the reaction to proceed.[5][6]

  • Cause B: Poor Solubility of Reactants. this compound or the carbonyl compound may not be fully dissolved in the chosen solvent, limiting the reaction rate.

    • Solution: Choose a solvent in which both reactants are readily soluble. Ethanol and methanol are common first choices.[5][7] If solubility remains an issue, consider solvent systems like toluene-ethanol mixtures or explore alternative synthesis methods like mechanochemical grinding which can be effective for reactants with low solubility.[4][8]

  • Cause C: Deactivation of the Hydrazine. The nucleophilicity of the hydrazine can be diminished in a strongly acidic medium due to protonation.

    • Solution: Use only a catalytic amount of acid. If you suspect the medium is too acidic, consider performing the reaction under neutral conditions, although it may require a longer reaction time or higher temperature.

Problem 2: Formation of Multiple Products (Side Reactions)

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting materials and the desired product.

  • NMR of the crude product indicates the presence of unexpected impurities.

Potential Causes & Solutions:

  • Cause A: Azine Formation. Under certain conditions, the aldehyde can react with the already formed hydrazone or with hydrazine to form an azine, a symmetrical R-CH=N-N=CH-R species.[9]

    • Solution: Use a 1:1 molar ratio of the hydrazine to the carbonyl compound.[7] Adding the aldehyde or ketone dropwise to the solution of this compound can help maintain a low concentration of the carbonyl compound and minimize this side reaction.[7]

  • Cause B: Formation of Hydrazone-Schiff Bases or Quinazolines. With certain substrates, particularly those with other reactive functional groups, further reactions can occur.[7]

    • Solution: Careful control of reaction stoichiometry (1:1 ratio) and temperature is crucial.[7] Maintaining room temperature during the addition of the aldehyde can be a key step to prevent these side reactions.[7] Monitoring the reaction closely by TLC or LC-MS and stopping it once the main product is formed is recommended.

  • Cause C: Instability of the Product. The hydrazone bond is reversible and can be susceptible to hydrolysis, especially under acidic conditions.[6][10]

    • Solution: During workup, avoid strongly acidic or basic aqueous solutions if possible. Neutralize the reaction mixture carefully before extraction. Ensure the product is thoroughly dried and stored in a desiccator, as moisture can facilitate hydrolysis.

Problem 3: Difficulty in Product Purification

Symptoms:

  • The product is difficult to crystallize and remains an oil.

  • Column chromatography does not provide good separation of the product from impurities.

Potential Causes & Solutions:

  • Cause A: Residual Catalyst or Starting Materials.

    • Solution 1: Aqueous Wash. If an acid catalyst was used, a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup can help remove it. Unreacted hydrazine derivatives can sometimes be removed with a dilute acid wash, but be mindful of potential product hydrolysis.

    • Solution 2: Recrystallization. This is often the most effective method for purifying solid hydrazones. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find one that provides good quality crystals.

  • Cause B: Product is an Oil at Room Temperature.

    • Solution: If the product is inherently an oil, purification by column chromatography is the standard approach. Experiment with different solvent gradients (e.g., hexane/ethyl acetate) to optimize separation. If the product is still impure, consider converting it to a solid derivative for purification and then reverting it back, although this is a more complex approach.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for derivatizing this compound? A1: Ethanol and methanol are the most commonly used and effective solvents for this type of condensation reaction.[5][7] They generally provide good solubility for both the benzoxazole hydrazine and a wide range of aldehydes and ketones. The reaction can often be carried out under reflux in these solvents to increase the reaction rate.

Q2: Is a catalyst always necessary for the reaction? A2: Not always, but it is highly recommended for optimizing the reaction. The condensation can proceed without a catalyst, but it may be slow, especially with less reactive ketones.[1] A few drops of glacial acetic acid or a small amount of citric acid can significantly increase the reaction rate and yield by activating the carbonyl group.[1][2]

Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials and the product. The spots can be visualized under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progress. LC-MS can also be used for more precise monitoring.

Q4: What is the typical reaction time and temperature? A4: This is highly dependent on the specific aldehyde or ketone being used.

  • For reactive aldehydes: The reaction might be complete within a few hours at room temperature or with gentle warming.[7]

  • For less reactive ketones: The reaction may require refluxing for several hours (e.g., 4-8 hours) to go to completion.[2] It is always best to monitor the reaction by TLC to determine the optimal reaction time.

Q5: My final product seems to degrade over time. How can I improve its stability? A5: The hydrazone bond's stability can be influenced by substituents and pH.[6] Hydrazones derived from electron-withdrawing groups can be less stable.[6] To improve stability, ensure the product is completely free of any residual acid from the synthesis. Store the purified, dry solid product in a cool, dark, and dry place, preferably under an inert atmosphere if it is particularly sensitive.

Data & Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterAldehydesKetonesRationale
Stoichiometry 1:1 (Hydrazine:Aldehyde)1:1.1 (Hydrazine:Ketone)A slight excess of ketone can help drive the reaction to completion due to its lower reactivity.
Solvent Ethanol or MethanolEthanol or MethanolGood general solvents for this reaction type.[5][7]
Catalyst 2-3 drops Glacial Acetic Acid5-10 mol% Citric AcidProvides necessary activation for the carbonyl group.[1]
Temperature Room Temp to 50 °C50 °C to RefluxAldehydes are more reactive and require milder conditions.
Initial Time 2-4 hours6-8 hoursA starting point for reaction monitoring. Adjust based on TLC analysis.
Experimental Protocol: General Procedure for Derivatization

This protocol provides a robust starting point for the synthesis of hydrazones from this compound.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL per mmol of hydrazine).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Carbonyl Addition: To the stirring solution, add the aldehyde or ketone (1.0-1.1 eq). For highly reactive aldehydes, consider adding it dropwise.

  • Reaction: Stir the mixture at the desired temperature (see Table 1). Monitor the reaction progress every 1-2 hours using TLC.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). Wash the filtered solid with a small amount of cold solvent and dry it under vacuum. The structure of the synthesized compound should be confirmed by spectroscopic methods like IR, NMR, and mass spectrometry.[3][5]

Visualizations

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the hydrazone. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Reaction_Mechanism R1 Carbonyl (Aldehyde/Ketone) Intermediate1 Protonated Carbonyl R1->Intermediate1 + H⁺ R2 6-Chloro-2-hydrazino- 1,3-benzoxazole Intermediate2 Tetrahedral Intermediate R2->Intermediate2 Nucleophilic Attack Catalyst H⁺ (Catalyst) Intermediate1->Intermediate2 Nucleophilic Attack Product Hydrazone Product Intermediate2->Product - H₂O, - H⁺ Water H₂O

Caption: Acid-catalyzed formation of a hydrazone.

Experimental Workflow

A systematic approach to optimizing the reaction conditions is crucial for achieving high yields and purity.

Experimental_Workflow A Step 1: Initial Reaction Setup (Based on Table 1) B Step 2: Monitor by TLC/LC-MS (Every 1-2 hours) A->B C Is Reaction Complete? B->C C->B No D Workup & Purification C->D Yes E Characterize Product (NMR, MS, IR) D->E F Low Yield or Side Products? E->F G Troubleshoot & Adjust Conditions (Temp, Catalyst, Solvent) F->G Yes H Successful Synthesis F->H No G->A Re-run Experiment

Caption: Workflow for reaction optimization.

Troubleshooting Decision Tree

This decision tree helps diagnose and solve common experimental problems.

Troubleshooting_Tree Start Problem Observed P1 Low Yield Start->P1 P2 Multiple Products Start->P2 P3 Purification Issues Start->P3 S1a Increase Temperature P1->S1a Slow Reaction S1b Add Acid Catalyst P1->S1b No Reaction S1c Check Reactant Solubility (Change Solvent) P1->S1c Heterogeneous Mixture S2a Check 1:1 Stoichiometry P2->S2a Azine Formation? S2b Add Carbonyl Dropwise P2->S2b S2c Lower Reaction Temp P2->S2c Degradation? S3a Perform Aqueous Wash (NaHCO₃ / dil. HCl) P3->S3a Ionic Impurities S3b Optimize Recrystallization Solvent P3->S3b Solid Product S3c Use Column Chromatography P3->S3c Oily Product

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Stability and Handling of 6-Chloro-2-hydrazino-1,3-benzoxazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-Chloro-2-hydrazino-1,3-benzoxazole (CAS No. 912773-31-0). This document is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Fundamental Stability Considerations

This compound is a bifunctional molecule, and its stability in solution is dictated by the reactivity of its two key structural components: the hydrazino group and the benzoxazole ring .

  • The Hydrazino Moiety (-NHNH₂): The hydrazine group is a potent nucleophile and a reducing agent. Its lone pair of electrons makes it susceptible to oxidation, especially by atmospheric oxygen. This oxidative degradation is often the primary cause of solution discoloration and compound degradation under ambient conditions. Furthermore, the hydrazine group is the reactive handle for forming hydrazones, a common reaction that can be reversible and is known to be labile to hydrolysis under acidic conditions.[1]

  • The Benzoxazole Ring: The benzoxazole ring system can be susceptible to hydrolytic cleavage. The rate and likelihood of this ring-opening reaction are highly dependent on the pH of the solution. Studies on related benzoxazole structures have shown that both acidic and alkaline conditions can promote hydrolysis, leading to the formation of 2-aminophenol derivatives.[2] The stability of the ring is a critical factor, as its cleavage fundamentally alters the molecule's structure and properties.

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound in solution.

Q1: My solution of this compound is rapidly turning yellow or brown. What is causing this discoloration?

A: This is a classic sign of oxidative degradation of the hydrazine moiety. Hydrazines are readily oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. The colored byproducts are typically the result of complex condensation and oxidation reactions.

  • Causality: The -NHNH₂ group can be oxidized to a diazenyl radical, which can then undergo further reactions, leading to the formation of highly conjugated, colored species.

  • Troubleshooting Steps:

    • Use Anhydrous, Aprotic Solvents: Prepare solutions in high-purity, anhydrous aprotic solvents like DMSO or DMF. Avoid alcohols or water if possible, as they can participate in side reactions.

    • Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use solvents that have been sparged with an inert gas.

    • Prepare Fresh: The most reliable approach is to prepare solutions immediately before use. Avoid long-term storage of solutions, especially at low concentrations.

    • Light Protection: Store the solid compound and any solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Q2: I'm observing a gradual loss of my starting material in an aqueous buffer, confirmed by HPLC/LC-MS. What is the likely degradation pathway?

A: In aqueous solutions, hydrolytic degradation is the most probable cause. This can occur at two sites: cleavage of the benzoxazole ring or, if the hydrazine has been converted to a hydrazone, hydrolysis of the C=N bond.

  • Causality: The benzoxazole ring's stability is pH-dependent.[2] Both protonation under acidic conditions and hydroxide attack under alkaline conditions can catalyze the ring-opening to form a 2-amino-5-chlorophenol derivative.

  • Troubleshooting Steps:

    • pH Optimization: If your experiment requires an aqueous buffer, perform a preliminary stability study across a range of pH values (e.g., pH 5, 7, 9) to identify the region of maximum stability. For many heterocyclic compounds, a neutral or slightly acidic pH (around 6.0-7.0) is often the least detrimental.

    • Temperature Control: Keep the experimental temperature as low as is feasible. Hydrolysis, like most degradation reactions, is accelerated at higher temperatures.

    • Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer before analysis or subsequent reaction.

Q3: What are the definitive best practices for preparing and storing a stock solution of this compound?

A: Given its reactive nature, meticulous handling is key.

  • Solvent Choice: Use only high-purity, anhydrous DMSO or DMF.

  • Preparation: Weigh the solid in a controlled environment and dissolve it under an inert gas stream. Use a gas-tight syringe for solvent transfers.

  • Storage: Aliquot the stock solution into single-use volumes in amber, screw-cap vials with PTFE-lined septa. Store these aliquots at -80°C.

  • Usage: When needed, remove a single aliquot, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution, and use it immediately. Discard any unused portion of the aliquot; do not re-freeze.

Q4: My hydrazone formation reaction with this compound is giving inconsistent and low yields. Could stability be the culprit?

A: Absolutely. If the this compound degrades before it can react with your aldehyde or ketone, the yield will suffer.

  • Causality: The reaction to form a hydrazone often requires heat or a catalytic amount of acid. Both of these conditions can also accelerate the degradation of the starting materials. Hydrazine decomposition can be initiated by heat[3][4][5], and benzoxazole hydrolysis is acid-catalyzed.[2]

  • Troubleshooting Workflow: The diagram below provides a decision-making process to diagnose such issues.

Caption: Troubleshooting workflow for low-yield hydrazone synthesis.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Procedure for Preparing Stock Solutions

  • Preparation: Place a new, unopened vial of this compound solid and a bottle of anhydrous DMSO (or DMF) inside a nitrogen-filled glovebox or glove bag.

  • Weighing: Tare a sterile, amber glass vial on a 4-place balance. Carefully weigh the desired amount of solid into the vial.

  • Dissolution: Using a gas-tight syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved.

  • Aliquoting & Storage: Immediately dispense the solution into single-use, amber micro-vials. Purge the headspace of each vial with nitrogen before sealing. Store at -80°C.

Protocol 2: General Method for Assessing Solution Stability by HPLC

  • Solution Preparation: Prepare a ~1 mM solution of the compound in the solvent system of interest (e.g., 50:50 Acetonitrile:Phosphate Buffer pH 7.4).

  • Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot onto a C18 reverse-phase HPLC column. Record the peak area of the parent compound.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot and record the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. Plot the % remaining vs. time to determine the degradation rate. Look for the appearance of new peaks, which correspond to degradation products.

Section 4: Data Summary & Visualizations

Table 1: Summary of Factors Influencing Stability

FactorHigh Risk ConditionLow Risk ConditionPrimary Degradation Pathway
Oxygen Ambient airInert atmosphere (N₂, Ar)Oxidation of Hydrazine
pH Strongly acidic or alkalineNeutral (approx. pH 6-7.5)Hydrolysis of Benzoxazole Ring
Solvent Aqueous, proticAnhydrous, aprotic (DMSO, DMF)Hydrolysis
Temperature Elevated (>25°C)Frozen (-20°C to -80°C)Thermal Decomposition / Hydrolysis
Light UV or ambient lightDark (amber vials)Photo-oxidation
Catalysts Trace metals, strong acidsNoneVarious

Potential Degradation Pathways

The following diagram illustrates the two primary, non-enzymatic degradation routes discussed.

G cluster_main This compound cluster_ox Oxidation cluster_hy Hydrolysis A Parent Compound B Oxidized/Coupled Products (Colored Species) A->B O₂ / Light Metal Traces C Ring-Opened Product (2-amino-5-chlorophenol derivative) A->C H₂O (Acid or Base Catalyzed)

Caption: Potential non-enzymatic degradation pathways.

Section 5: References

  • Chen, Z., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B. --INVALID-LINK--

  • Zhang, L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. --INVALID-LINK--

  • Chen, J., et al. (2023). Nanosizing Approach—A Case Study on the Thermal Decomposition of Hydrazine Borane. MDPI. --INVALID-LINK--

  • Santos, P. F., et al. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. --INVALID-LINK--

  • Molla, A. R., et al. (2021). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. MDPI. --INVALID-LINK--

  • Zhang, L., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. ResearchGate. --INVALID-LINK--

  • Morgan, T. (2012). Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. ResearchGate. --INVALID-LINK--

  • BLDpharm. (n.d.). 912773-31-0|this compound. BLDpharm. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich. --INVALID-LINK--

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. --INVALID-LINK--

References

"scale-up synthesis challenges for 6-Chloro-2-hydrazino-1,3-benzoxazole"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in pharmaceutical manufacturing requires a blend of deep mechanistic understanding and practical, battle-tested experience. This Technical Support Center is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Chloro-2-hydrazino-1,3-benzoxazole, a key heterocyclic building block in medicinal chemistry.

As a Senior Application Scientist, my goal is to provide not just protocols, but a logical framework for troubleshooting and optimization. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system. The information herein is grounded in established chemical principles and supported by authoritative references to ensure trustworthiness and scientific integrity.

Synthetic Pathway Overview

The synthesis of this compound is typically approached via a two-step sequence starting from 2-amino-5-chlorophenol. The core strategy involves the formation of the benzoxazole ring system with a suitable leaving group at the 2-position, followed by nucleophilic substitution with hydrazine.

A common and effective route involves the cyclization with a thiocarbonyl source to form an intermediate 6-chloro-1,3-benzoxazole-2-thione, which is then converted to the target compound. An alternative involves creating a 2-halo-benzoxazole intermediate. This guide will focus on the challenges encountered in a robust pathway involving a 2-mercapto intermediate followed by hydrazinolysis.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrazinolysis Start 2-Amino-5-chlorophenol Intermediate 6-Chloro-1,3-benzoxazole-2(3H)-thione Start->Intermediate e.g., NaS(CS)OEt or CS2, Base Product This compound Intermediate->Product Hydrazine Hydrate (N2H4·H2O) Ethylene Glycol, ΔT

Caption: General synthetic route for this compound.

Troubleshooting Guide

This section addresses specific, practical problems that can arise during the scale-up synthesis. Each answer provides a mechanistic explanation and a clear, actionable solution.

Q1: My yield for the Step 1 cyclization to form 6-chloro-1,3-benzoxazole-2(3H)-thione is consistently low (<75%). What are the likely causes and how can I optimize this?

A1: Low yields in this cyclization step are typically rooted in incomplete reaction, degradation of the starting material, or side product formation. Let's break down the critical parameters for this transformation, which often uses reagents like carbon disulfide or sodium trithiocarbonate.[1]

  • Causality & Mechanistic Insight: The reaction involves the nucleophilic attack of the amino and hydroxyl groups of 2-amino-5-chlorophenol onto the electrophilic carbon of the thiocarbonyl source, followed by intramolecular cyclization and elimination. The efficiency of this process is highly dependent on the reactivity of the starting phenol, the base strength, and the temperature.

    • Incomplete Reaction: The starting 2-amino-5-chlorophenol can be prone to oxidation, especially under basic conditions at elevated temperatures.[2] If the reaction is not driven to completion, unreacted starting material will complicate downstream purification.

    • Base Stoichiometry: An incorrect amount of base can be detrimental. Insufficient base will fail to deprotonate the phenol, hindering the initial nucleophilic attack. Excess strong base can promote undesired side reactions or degradation.

    • Temperature Control: While heat is required to drive the reaction, excessive temperatures can lead to decomposition of the starting material and the product. A process patent for a similar compound suggests a reflux temperature of around 100-105°C provides a good balance.[1]

  • Troubleshooting & Optimization Protocol:

    • Starting Material Quality: Ensure the 2-amino-5-chlorophenol is of high purity and free from oxidized impurities. Use freshly sourced or purified material. Its purity can be checked by melting point (145-153 °C) and HPLC.[2]

    • Inert Atmosphere: On a larger scale, it is crucial to conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the electron-rich aminophenol.

    • Reagent Addition Sequence: A controlled, portion-wise addition of the thiocarbonyl source or the base can help manage any exotherms and maintain a more consistent reaction profile. For instance, suspending the aminophenol in water and then metering in an aqueous solution of sodium trithiocarbonate at 95-100°C has been shown to be effective.[1]

    • Process Parameter Optimization: Systematically evaluate the impact of temperature and reaction time. Use in-process monitoring (e.g., TLC or HPLC) to track the disappearance of the starting material and the formation of the product to determine the optimal reaction endpoint.

ParameterRecommended RangeRationale
Temperature 95 - 110 °CBalances reaction rate against thermal degradation.
Base NaOH or KOHA slight molar excess (1.1-1.2 eq.) is often optimal.
Atmosphere Inert (N₂, Ar)Prevents oxidative degradation of the 2-amino-5-chlorophenol.
Monitoring HPLC/TLCAllows for determination of reaction completion and prevents unnecessary heating.
Q2: During the Step 2 hydrazinolysis, I'm observing a significant exotherm and the formation of several impurities. How can I control the reaction and identify/minimize the byproducts?

A2: The hydrazinolysis of a 2-substituted benzoxazole (or benzothiazole) is a well-known method for introducing the hydrazino group.[3][4] However, hydrazine is a highly reactive and hazardous nucleophile, and its reactions require careful control, especially during scale-up.

  • Causality & Mechanistic Insight:

    • Exotherm Control: The reaction of hydrazine with the intermediate is highly exothermic. On a lab scale, this may not be apparent, but during scale-up, the reduced surface-area-to-volume ratio can lead to a rapid temperature increase, posing a significant safety risk and promoting side reactions.

    • Impurity Formation: The primary impurities often arise from:

      • Ring Opening: Under harsh conditions (e.g., high temperature, prolonged reaction times), the benzoxazole ring can be susceptible to cleavage by hydrazine.

      • Over-reaction: The initial product, this compound, still contains a reactive hydrazine moiety which could potentially react further, although this is less common under controlled conditions.

      • Degradation: Thermal degradation of the starting material or product at elevated temperatures.

  • Troubleshooting & Optimization Protocol:

    • Controlled Addition: The most critical parameter for scale-up is the controlled addition of hydrazine hydrate to the heated solution of the intermediate in a high-boiling solvent like ethylene glycol.[3][4] Do not add the intermediate to the hydrazine. This allows the reaction heat to be dissipated as it is generated.

    • Solvent Choice: Ethylene glycol is an excellent choice as it can absorb significant thermal energy and allows the reaction to be run at a high, yet controlled, temperature (e.g., 120-130°C) to ensure a reasonable reaction rate.

    • Temperature Monitoring: Implement robust temperature monitoring with an automated system to control the addition rate of hydrazine, ensuring the batch temperature does not exceed the set point.

    • In-Process Analysis: Use HPLC to monitor the reaction. The goal is to stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products from extended heating.

    • Product Isolation: Upon completion, the reaction is typically cooled and the product is precipitated by the addition of water.[3] This allows for easy isolation of the crude product away from the high-boiling solvent.

Troubleshooting_Hydrazinolysis Start Problem: Uncontrolled Exotherm & Impurity Formation Check1 Review Hydrazine Addition Strategy Start->Check1 Check2 Analyze Reaction Temperature Profile Check1->Check2 Correct (N2H4 to Substrate) Solution1 Implement Slow, Controlled Addition of N2H4 to Substrate Solution Check1->Solution1 Incorrect (Substrate to N2H4) Check3 Monitor Reaction by HPLC/TLC Check2->Check3 Stable Solution2 Ensure Adequate Cooling Capacity & Use High-Boiling Solvent (e.g., Ethylene Glycol) Check2->Solution2 Spikes >10°C Solution3 Stop Reaction Immediately Upon Substrate Consumption Check3->Solution3 Heating too long

Caption: Workflow for troubleshooting the hydrazinolysis step.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the 2-amino-5-chlorophenol starting material?

A1: The quality of your starting material is paramount for a successful and reproducible synthesis. For 2-amino-5-chlorophenol, the critical attributes are:

  • Purity (Assay): Should be ≥97% as determined by HPLC or titration.[2] Lower purity introduces unknown impurities that can interfere with the reaction.

  • Isomeric Purity: Must be free from other isomers (e.g., 4-chloro-2-aminophenol) as these will generate isomeric benzoxazole impurities that are often difficult to separate from the final product.

  • Appearance: Should be an off-white to light tan solid. Darker colors (brown, black) indicate significant oxidation, which can reduce yield and introduce color into the final product.

  • Moisture Content: High water content can dilute reagents and may affect the reaction stoichiometry, especially with water-sensitive reagents.

Q2: What are the recommended analytical techniques for in-process control (IPC) and final product release?

A2: A robust analytical package is essential for a scalable process.

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): A quick and effective qualitative tool to monitor the disappearance of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): The preferred quantitative method. A reverse-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is typically effective for resolving the starting materials, intermediates, and final product.

  • Final Product Release:

    • HPLC: To determine purity and assay.

    • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight (183.60 g/mol ).

    • Melting Point: For identity and as a general indicator of purity.

    • Infrared Spectroscopy (IR): To confirm the presence of key functional groups (e.g., N-H stretches for the hydrazine).

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

A3: Safety must be the top priority. The main hazards are:

  • Hydrazine Hydrate: It is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The uncontrolled reaction of hydrazine can be explosive.

  • Reaction Exotherms: As discussed in the troubleshooting section, the hydrazinolysis step can generate a significant amount of heat. Ensure the reactor has adequate cooling capacity and that emergency quenching procedures are in place.

  • Solvents: High-boiling solvents like ethylene glycol require careful handling at elevated temperatures. Ensure there are no ignition sources nearby.

References

"unexpected results in NMR spectrum of 6-Chloro-2-hydrazino-1,3-benzoxazole"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: Navigating the Complexities of a Dynamic Molecule

6-Chloro-2-hydrazino-1,3-benzoxazole is a substituted heterocyclic compound belonging to the benzoxazole class, a scaffold of significant interest in medicinal chemistry and materials science.[1] While its structure appears straightforward, its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can often yield complex and unexpected results that challenge routine interpretation. The presence of a hydrazine moiety attached to the benzoxazole core introduces dynamic chemical phenomena that are highly sensitive to environmental conditions.

This guide provides in-depth troubleshooting for common issues encountered during the NMR analysis of this molecule. It is structured as a series of frequently asked questions (FAQs) that address specific spectral anomalies, explain the underlying chemical principles, and offer validated experimental protocols to diagnose and resolve these challenges.

Expected NMR Spectrum: A Theoretical Baseline

Before troubleshooting, it is essential to establish a theoretical baseline for the expected ¹H and ¹³C NMR spectra of the primary hydrazino tautomer in a common solvent like DMSO-d₆. The numbering convention used throughout this guide is shown below.

Diagram 1: Structure and Numbering of this compound

Structure and IUPAC numbering for the benzoxazole core.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H4~7.6 (d)~111
H5~7.2 (dd)~123
H7~7.5 (d)~110
-NH- (hydrazine)5.0 - 9.0 (broad s)N/AHighly variable, exchangeable.
-NH₂ (hydrazine)4.0 - 6.0 (broad s)N/AHighly variable, exchangeable.
C2N/A~160-165
C3aN/A~142
C4N/A~111
C5N/A~123
C6N/A~128C-Cl
C7N/A~110
C7aN/A~148

Note: These are estimated values based on data from analogous benzoxazole and benzothiazole structures.[2][3] Actual values may vary.

Troubleshooting Guide & FAQs

FAQ 1: Why does my spectrum show more signals than expected or shifted aromatic peaks?

Probable Cause: Tautomerism

The most common reason for unexpected complexity in the NMR spectrum is the existence of the molecule in more than one tautomeric form. This compound can exist in a dynamic equilibrium between the amino (hydrazinyl) form and an imino (hydrazono) form.[4][5] This phenomenon is well-documented in related heterocyclic systems.[6][7]

  • Form A (Hydrazinyl): The structure shown in Diagram 1.

  • Form B (Hydrazono): A tautomer where a proton has migrated from the ring nitrogen (N3) to the terminal hydrazine nitrogen, creating a C=N double bond within the ring and an exocyclic N=N bond is not correct. The proton migrates from the hydrazine NH to the ring N3, creating an exocyclic C=N bond. More accurately, a proton shift occurs between the hydrazine nitrogens and the ring nitrogen, leading to the 2-hydrazono-2,3-dihydro-1,3-benzoxazole form.

Diagram 2: Hydrazinyl-Hydrazono Tautomeric Equilibrium

Equilibrium between the two dominant tautomers.

Spectral Consequences:

  • Slow Exchange: If the interconversion between tautomers is slow on the NMR timescale, you will see two distinct sets of signals for the aromatic and hydrazine protons, effectively doubling the complexity of the spectrum.

  • Fast Exchange: If the interconversion is fast, you will see a single set of time-averaged signals. The chemical shifts of these averaged signals may not perfectly match theoretical predictions for either single tautomer.

  • Intermediate Exchange: This rate of exchange leads to significant peak broadening, where distinct signals begin to merge.

Experimental Protocol 1: Variable Temperature (VT) NMR

This experiment directly probes dynamic processes like tautomerism.[8]

  • Setup: Prepare a sample in a suitable solvent (e.g., DMSO-d₆ or d₄-methanol).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Heating: Gradually increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.). Acquire a spectrum at each step.

    • Expected Result: If tautomerism is present, increasing the temperature will accelerate the rate of exchange. You should observe coalescence, where two distinct peaks merge into one broad signal, which then sharpens into a single averaged peak at higher temperatures.

  • Cooling: Decrease the temperature below ambient in 10-15 K increments.

    • Expected Result: If you see averaged or broad peaks at room temperature, cooling the sample will slow the exchange. This should resolve the broad signals into two distinct, sharp sets of peaks corresponding to each tautomer.

FAQ 2: Why are the chemical shifts of my -NH/-NH₂ protons different from expected, or why do they disappear?

Probable Cause: Solvent Effects & Proton Exchange

The chemical shifts of labile protons (-NH, -NH₂, -OH) are exquisitely sensitive to the solvent environment.[9]

  • Hydrogen Bonding: Protic or polar aprotic solvents like DMSO-d₆ and CD₃OD can form strong hydrogen bonds with the N-H protons, typically shifting them downfield (to a higher ppm value). Less polar solvents like CDCl₃ will result in more upfield shifts. The choice of solvent can also influence the position of the tautomeric equilibrium.[10]

  • Proton Exchange with Solvent: Labile protons can exchange with deuterium from the NMR solvent (e.g., in D₂O or CD₃OD). If the exchange rate is fast, the signal for that proton can broaden significantly or even disappear entirely from the ¹H spectrum.[8]

Experimental Protocol 2: Solvent Study and D₂O Shake
  • Solvent Comparison:

    • Acquire the ¹H NMR spectrum of your compound in at least two different deuterated solvents with varying polarities (e.g., CDCl₃ and DMSO-d₆).

    • Analysis: Compare the chemical shifts of the aromatic protons and, most importantly, the positions and shapes of the N-H protons. Significant shifts between solvents are a strong indicator of solvent interaction and can help confirm N-H assignments.

  • D₂O Shake Experiment: [8]

    • Acquire a standard ¹H NMR spectrum in a solvent like DMSO-d₆ or CDCl₃.

    • Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.

    • Shake the tube vigorously for 30-60 seconds to mix.

    • Re-acquire the ¹H NMR spectrum.

    • Expected Result: The signals corresponding to the exchangeable -NH and -NH₂ protons will decrease in intensity or disappear completely. The aromatic C-H signals will remain unchanged. This is a definitive method for identifying N-H protons.

FAQ 3: Why do I see unexpected signals that don't seem to belong to my molecule at all?

Probable Cause: Impurities or Side Products

If the unexpected signals do not change with temperature or solvent and do not disappear upon a D₂O shake, they are likely static impurities.

  • Unreacted Starting Material: The synthesis of 2-hydrazino benzoxazoles often starts from a 2-amino or 2-chloro benzoxazole precursor.[2][11] Incomplete reaction will leave traces of these materials.

  • Excess Reagents: Hydrazine hydrate is a common reagent used in excess and can be difficult to remove completely.

  • Side Products: Self-condensation of the starting material or reaction of the product with excess hydrazine can lead to side products like azines.[12]

Experimental Protocol 3: Purity Confirmation with LC-MS

NMR is sensitive but not always sufficient for purity assessment.

  • Analysis: Analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Interpretation:

    • The LC chromatogram will separate your main product from any impurities.

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) for each separated peak. Confirm that the major peak corresponds to the expected mass of your product (C₇H₆ClN₃O, MW: 183.60; [M+H]⁺ = 184.60).

    • Analyze the m/z of the impurity peaks to help identify their structures (e.g., starting materials or known side products).

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing unexpected NMR results for this compound.

G

References

Technical Support Center: 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-CH62HB

Abstract: This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-hydrazino-1,3-benzoxazole. The document outlines potential degradation pathways based on the compound's structural motifs, offers solutions to common experimental challenges, and details protocols for conducting robust stability and degradation studies. All recommendations are grounded in established principles of chemical stability and analytical science.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability, handling, and analysis of this compound.

Question 1: My analytical standard of this compound shows new, small peaks in the chromatogram over time, even when stored in the freezer. What is happening?

Answer: This observation suggests that the compound may be undergoing slow degradation even under standard storage conditions. The primary culprits are likely atmospheric moisture and oxygen. The hydrazino group (-NHNH₂) is particularly susceptible to oxidation.[1][2][3] Even trace amounts of oxygen can lead to the formation of oxidative degradants. Additionally, the benzoxazole ring system can be sensitive to hydrolysis, although this is typically slower in the solid state.

Troubleshooting Steps:

  • Inert Atmosphere: Aliquot your standard upon receipt and store vials under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Desiccation: Store aliquots in a desiccator, even inside a freezer, to protect against moisture.

  • Solvent Purity: Ensure that solvents used for reconstitution are of high purity, degassed, and free of peroxides, which can accelerate oxidative degradation.

Question 2: I am conducting a forced degradation study. Under which conditions should I expect this compound to be most unstable?

Answer: Based on its chemical structure, the compound is expected to be most susceptible to oxidative and acidic conditions.

  • Oxidative Stress: The hydrazino group is readily oxidized.[2][3] Reagents like hydrogen peroxide (H₂O₂) will likely cause significant degradation, potentially leading to the formation of diazenes or cleavage of the N-N bond.[4]

  • Acidic Hydrolysis: The benzoxazole ring is prone to acid-catalyzed hydrolysis.[5] The reaction involves protonation of the ring nitrogen, followed by nucleophilic attack by water, leading to ring-opening. The hydrazone linkage that may form from the hydrazino group is also known to be labile in acidic environments.[5][6]

  • Alkaline Conditions: While potentially more stable than in acid, degradation under strong basic conditions can still occur, likely through a different hydrolysis mechanism targeting the benzoxazole ring.

  • Photostability: Aromatic and heterocyclic systems can be susceptible to photolytic degradation. It is crucial to evaluate stability under UV and visible light as per ICH Q1B guidelines.

Question 3: What are the most likely initial degradation products I should be looking for?

Answer: The initial degradation products will depend on the stress condition:

  • Hydrolysis (Acidic/Basic): The primary hydrolytic degradation is expected to be the opening of the benzoxazole ring to form a substituted 2-aminophenol derivative. Specifically, acid-catalyzed hydrolysis would likely yield 2-amino-5-chlorophenol and hydrazine. This is analogous to the enzymatic hydrolysis of 6-Chloro-2-benzoxazolinone, which also yields 2-amino-5-chlorophenol.[7][8]

  • Oxidation: Oxidation of the hydrazino group is a primary pathway.[9] This can lead to the formation of a diazene intermediate (C₇H₅ClN₂O), which may be unstable, or further decomposition to products like 6-chloro-1,3-benzoxazole through the loss of N₂. The oxidative destruction of hydrazines can sometimes produce unintended byproducts like N-nitrosamines, although this is more common with certain oxidizing agents.[1]

Part 2: Troubleshooting Guide for Degradation Experiments

This guide provides solutions to specific problems encountered during the experimental investigation of this compound degradation.

Scenario 1: "My mass balance in the forced degradation study is poor. The sum of all observed peaks does not account for the initial amount of the parent compound."

Plausible Causes & Solutions:

Plausible Cause Explanation & Troubleshooting Steps
Formation of Non-UV Active Degradants The degradation pathway may produce products that lack a significant chromophore, making them invisible to standard UV detectors.
Solution: Employ a more universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Mass spectrometry (MS) is also essential for detecting and identifying degradants regardless of their UV absorbance.[10]
Formation of Volatile Degradants Small molecules like hydrazine or nitrogen gas (from oxidation) could be formed and lost during the experiment, leading to poor mass balance.
Solution: Use a headspace Gas Chromatography (GC) analysis to probe for volatile products. While challenging, this can confirm the loss of small fragments. Focus on identifying the larger, non-volatile fragments to piece together the pathway.
Adsorption of Degradants Highly polar or reactive degradation products may irreversibly adsorb to the HPLC column or sample vials.
Solution: Vary the column chemistry (e.g., use a different stationary phase). Check for recovery by analyzing the sample in different vial types (e.g., polypropylene vs. glass). Adjust the mobile phase pH to alter the ionization state of the analytes.
Incomplete Elution Some degradation products may be too strongly retained on the column under the current method conditions.
Solution: Implement a steep gradient flush with a strong organic solvent (e.g., acetonitrile or methanol) at the end of each run to ensure all components are eluted from the column.

Scenario 2: "I am using LC-MS to identify degradation products, but the fragmentation patterns are ambiguous. How can I confirm the proposed structures?"

Plausible Causes & Solutions:

  • Cause: Co-elution of isomers or complex fragmentation pathways.

  • Solution 1: High-Resolution Mass Spectrometry (HRMS): Use techniques like Quadrupole Time-of-Flight (Q-ToF) or Orbitrap MS to obtain accurate mass measurements.[11] This allows for the determination of the elemental composition of the parent ion and its fragments, significantly narrowing down potential structures.

  • Solution 2: Hydrogen-Deuterium Exchange (HDX) MS: This technique can help determine the number of labile protons (e.g., on -OH, -NH, -NH₂) in a molecule, which is invaluable for distinguishing between isomers.

  • Solution 3: Isolation and NMR: If a degradation product is formed in sufficient quantity (>5-10%), consider isolating it using preparative HPLC.[12] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.[10]

  • Solution 4: Synthesize Standards: Synthesize the proposed degradation products (e.g., 2-amino-5-chlorophenol) to serve as authentic standards. Comparing retention times and mass spectra provides unequivocal identification.

Part 3: Experimental Protocols & Pathway Visualization

Protocol 1: Forced Degradation Study Design

This protocol outlines a standard approach for investigating the degradation pathways of this compound, consistent with ICH guidelines.[13][14]

Objective: To generate degradation products and identify the primary degradation pathways.

Methodology:

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid compound and a solution at 80°C for 48 hours.

    • Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method, preferably with both PDA and MS detection.[11]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the parent compound for optimal results.[14] Identify and characterize the resulting degradation peaks.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API API Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) API->Acid Base Basic (0.1M NaOH, 60°C) API->Base Oxid Oxidative (3% H₂O₂, RT) API->Oxid Therm Thermal (80°C) API->Therm Photo Photolytic (ICH Q1B) API->Photo Neutralize Neutralize Samples (Acid/Base) Acid->Neutralize Base->Neutralize Analysis HPLC-PDA-MS Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Neutralize->Analysis Eval Identify Peaks & Characterize Structure Analysis->Eval MassBal Assess Mass Balance Eval->MassBal

Caption: Workflow for a forced degradation study.

Proposed Degradation Pathways

The following diagram illustrates the two most probable primary degradation pathways for this compound based on its chemical functionalities.

Caption: Proposed primary degradation pathways.

References

Technical Support Center: Synthesis of 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-2-hydrazino-1,3-benzoxazole. This document is designed for researchers, chemists, and drug development professionals, providing in-depth technical guidance, alternative synthetic routes, and robust troubleshooting advice. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring both success and safety in the laboratory.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The successful synthesis of this compound relies on a sequence of well-established but nuanced reactions. This guide details two primary, validated synthetic pathways starting from common precursors, along with troubleshooting for issues that may arise during your experiment.

Part 1: Primary Synthetic Routes & Experimental Protocols

There are two principal and reliable synthetic routes to obtain this compound. Both routes converge on the key intermediate, 2,6-dichlorobenzoxazole, which then undergoes hydrazinolysis.

Route A: Synthesis via 6-Chlorobenzoxazol-2(3H)-one

This is the most common approach, beginning with the construction and subsequent chlorination of the benzoxazolone core.

Route_A_Workflow cluster_0 Step 1: Benzoxazolone Formation cluster_1 Step 2: Chlorination of Lactam cluster_2 Step 3: Hydrazinolysis A 4-Chloro-2-aminophenol C 6-Chlorobenzoxazol-2(3H)-one A->C Cyclization B Urea or Phosgene B->C E 2,6-Dichlorobenzoxazole C:e->E:w Chlorination D PCl5 or POCl3 D->E G This compound E:e->G:w SNAr Reaction F Hydrazine Hydrate (NH2NH2·H2O) F->G

Caption: Workflow for the synthesis of this compound starting from 4-chloro-2-aminophenol.

Detailed Protocols for Route A

The initial step involves the cyclization of a substituted o-aminophenol. The most direct precursor is 4-chloro-2-aminophenol, which cyclizes to form the desired chlorinated benzoxazolone core in a single step.

  • Reaction Principle: This reaction is a phosgene- or urea-mediated cyclization. The amino group of 4-chloro-2-aminophenol attacks the carbonyl carbon of the cyclizing agent, followed by an intramolecular nucleophilic attack from the hydroxyl group to form the five-membered heterocyclic ring, eliminating ammonia (if urea is used) or HCl (if phosgene is used).

  • Experimental Protocol (Urea Method):

    • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-chloro-2-aminophenol (1.0 eq) and urea (1.1 eq).[1]

    • Add a high-boiling point solvent such as o-dichlorobenzene or xylene.

    • Heat the mixture to 140-160°C under a nitrogen atmosphere. Ammonia gas will evolve during the reaction.

    • Maintain the temperature for 3-5 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature. The product will often precipitate.

    • Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the reaction solvent, and dry under vacuum. The product is typically of sufficient purity for the next step.

This step converts the cyclic amide (lactam) functionality of the benzoxazolone into a more reactive chloro group at the 2-position.

  • Reaction Principle: Reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) are powerful chlorinating agents for ketones and amides. The reaction proceeds via the formation of a phosphoryl chloride intermediate, which is then displaced by a chloride ion.[2][3]

  • Experimental Protocol (PCl₅ Method):

    • In a fume hood, charge a flask with 6-chlorobenzoxazol-2(3H)-one (1.0 eq) and an inert solvent like o-dichlorobenzene.[2]

    • Add phosphorus pentachloride (PCl₅) (2.0-3.0 eq) portion-wise to the suspension. The reaction can be exothermic.

    • Heat the reaction mixture to 140-150°C and maintain for 1-2 hours. The reaction progress can be monitored by the evolution of HCl gas (use a bubbler) and TLC.

    • After completion, cool the mixture. Excess PCl₅ can be quenched carefully with ice-cold water, or the solvent and byproduct (POCl₃) can be removed by distillation under reduced pressure.[2]

    • The crude 2,6-dichlorobenzoxazole can be purified by vacuum distillation or recrystallization.

This final step involves the displacement of the highly activated 2-chloro substituent with hydrazine.

  • Reaction Principle: The reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused benzene ring and the nitrogen atom in the oxazole ring activates the 2-position towards nucleophilic attack. Hydrazine acts as the nucleophile, attacking the carbon bearing the chlorine and displacing it.[4][5]

  • Experimental Protocol:

    • Dissolve 2,6-dichlorobenzoxazole (1.0 eq) in a suitable solvent like ethanol or isopropanol.

    • Cool the solution in an ice bath and add hydrazine hydrate (2.0-3.0 eq) dropwise. The reaction is often exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, the product often precipitates from the solution upon cooling.

    • Filter the solid product, wash thoroughly with cold water to remove excess hydrazine and hydrazine hydrochloride salts, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield this compound.

Route B: Synthesis via 6-Chloro-2-mercaptobenzoxazole

This alternative route utilizes a mercapto intermediate, which can be advantageous depending on starting material availability and laboratory capabilities.

Route_B_Workflow cluster_0 Step 1: Thionation cluster_1 Step 2: Desulfurative Chlorination cluster_2 Step 3: Hydrazinolysis A 6-Chlorobenzoxazol-2(3H)-one C 6-Chloro-2-mercaptobenzoxazole A->C Sulfhydrylation B Carbon Disulfide (CS2) B->C E 2,6-Dichlorobenzoxazole C:e->E:w Chlorination D SOCl2 or Cl2 D->E G This compound E:e->G:w SNAr Reaction F Hydrazine Hydrate (NH2NH2·H2O) F->G

Caption: Workflow for the synthesis of this compound via a mercapto intermediate.

Detailed Protocols for Route B

This step involves the conversion of the benzoxazolone to its thio-analogue.

  • Reaction Principle: 6-Chlorobenzoxazolone is first ring-opened with a base like NaOH to form a precursor salt. This salt then reacts with carbon disulfide (CS₂) in a continuous flow or batch process, followed by acidification, to yield the cyclized mercapto product.[6]

  • Experimental Protocol:

    • Dissolve 6-chlorobenzoxazolone (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq). Heat the mixture to ~80-85°C for 2-3 hours to ensure complete ring-opening.[6]

    • Cool the solution and slowly add carbon disulfide (1.1 eq).

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~5-6.

    • The 6-chloro-2-mercaptobenzoxazole will precipitate. Filter the solid, wash with water, and dry.

Here, the mercapto group is replaced by a chlorine atom.

  • Reaction Principle: The conversion of the thiol to the chloride can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common choice, often with a catalytic amount of DMF.[7] Alternatively, direct chlorination with chlorine gas can be employed.[8]

  • Experimental Protocol (SOCl₂ Method):

    • Suspend 6-chloro-2-mercaptobenzoxazole (1.0 eq) in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of dimethylformamide (DMF) (a few drops).

    • Heat the mixture to reflux for 3-5 hours.

    • After the reaction is complete, remove the excess SOCl₂ by distillation under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield 2,6-dichlorobenzoxazole.

This final step is identical to Step A3 in Route A. Please refer to the protocol detailed above.

Part 2: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield in Step A1/B1 (Benzoxazolone/Mercapto formation) 1. Incomplete reaction. 2. Suboptimal temperature. 3. Impure starting materials (e.g., oxidized aminophenol).1. Increase reaction time and monitor closely with TLC. 2. Ensure the reaction temperature is maintained within the optimal range (140-160°C for urea method). 3. Use high-purity or freshly recrystallized 4-chloro-2-aminophenol.
Formation of Dichloro Isomers in Step A1 (if starting from Benzoxazolone) If starting with non-chlorinated benzoxazolone and performing a ring chlorination, over-chlorination can occur, leading to dichlorinated byproducts.[9]1. Carefully control the stoichiometry of the chlorinating agent (e.g., use 1.0-1.1 eq of Cl₂).[10] 2. Maintain a lower reaction temperature (-10 to 20°C) to improve selectivity. 3. Consider using a milder chlorinating agent or a different solvent system.[9]
Low Yield in Step A2/B2 (2,6-Dichlorobenzoxazole formation) 1. Incomplete reaction due to insufficient heating or reagent. 2. Degradation of the product during workup. 3. Inefficient removal of byproducts (e.g., POCl₃).1. Ensure a sufficient excess of the chlorinating agent (PCl₅ or SOCl₂) and adequate reflux time. 2. Avoid prolonged heating. Use vacuum distillation for purification if the product is thermally sensitive. 3. Ensure complete removal of POCl₃ before subsequent steps as it can interfere with the hydrazinolysis.
Low Yield or No Reaction in Step A3/B3 (Hydrazinolysis) 1. Inactive 2,6-dichlorobenzoxazole (poor quality from the previous step). 2. Insufficient hydrazine hydrate or decomposition of hydrazine. 3. Formation of insoluble salts that coat the starting material.1. Confirm the identity and purity of your 2,6-dichlorobenzoxazole by NMR or MS. 2. Use a larger excess of fresh, high-quality hydrazine hydrate. 3. Ensure adequate stirring. If a precipitate forms immediately, consider adding the hydrazine solution more slowly or using a co-solvent to improve solubility.
Product is an Oily Residue, Not a Solid The product may be impure, or it may have formed a salt with hydrazine hydrochloride that is preventing crystallization.1. Attempt to purify via column chromatography (silica gel, using an ethyl acetate/hexane gradient). 2. During workup, ensure a thorough wash with cold water, and potentially a dilute basic solution (e.g., sat. NaHCO₃) to neutralize any hydrochloride salts, followed by another water wash.
Unexpected Peaks in NMR/IR Spectra 1. Presence of unreacted starting materials. 2. Formation of side products, such as a dimer from the reaction of hydrazine with two molecules of the chloro-intermediate.[11] 3. Residual solvent.1. Check TLC to confirm purity. Recrystallize or perform column chromatography if necessary. 2. This can occur if the chloro-intermediate is added to hydrazine instead of vice-versa. Try adding hydrazine dropwise to the solution of 2,6-dichlorobenzoxazole to maintain an excess of the nucleophile.[11] 3. Dry the sample thoroughly under high vacuum.

References

"managing reaction exotherms in 6-Chloro-2-hydrazino-1,3-benzoxazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-hydrazino-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice, with a core focus on the safe management of reaction exotherms. The protocols and advice provided herein are grounded in established principles of process safety and reaction chemistry to ensure both the success and safety of your experiments.

Introduction: The Challenge of the Exotherm

The synthesis of 2-hydrazino-substituted benzoxazoles and related heterocycles is a cornerstone of many medicinal chemistry programs. The reaction of a suitable precursor, such as a 2-mercapto or 2-chloro-benzoxazole, with hydrazine hydrate is a common and effective method. However, this transformation is fraught with a significant, often underestimated, thermal hazard. Hydrazine is a high-energy compound, and its reactions, particularly condensations that can generate acidic byproducts, are frequently exothermic.[1][2][3] An uncontrolled exotherm can lead to a thermal runaway, resulting in rapid pressure buildup, vessel failure, and the release of toxic materials.[4][5][6]

This guide provides a framework for understanding and controlling these thermal risks, enabling you to perform the synthesis of this compound safely and reproducibly.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in the synthesis of this compound?

A1: The primary exotherm stems from two sources:

  • The Condensation Reaction: The reaction between the 6-chloro-2-substituted benzoxazole precursor and hydrazine hydrate is itself an exothermic process. Heat flow calorimetry of similar hydrazine condensation reactions has measured significant adiabatic temperature rises, in some cases exceeding 100 °C, indicating a high potential for thermal accumulation if cooling is insufficient.[1][2][7]

  • Hydrazine Decomposition: This is the more critical and dangerous factor. Hydrazine is thermally unstable and can undergo highly energetic decomposition.[4][5] This decomposition can be catalyzed by various materials, including certain metals (like copper and iron oxides) and, importantly, acidic byproducts.[4][8] In syntheses starting from precursors like 2-chloro-6-chlorobenzoxazole, acidic byproducts such as HCl can be generated, which have been shown to dramatically lower the decomposition onset temperature of hydrazine hydrate.[1][2][3][7]

Q2: My reaction temperature is increasing much faster than expected. What should I do?

A2: An unexpectedly rapid temperature rise is a sign of a potential thermal runaway. Immediate action is required:

  • Stop Reagent Addition: Immediately cease the addition of hydrazine hydrate or any other reagents.

  • Maximize Cooling: Ensure your cooling system (ice bath, cryostat) is operating at maximum capacity. If using an ice bath, ensure it is well-stocked with ice and water to maximize surface contact with the flask.

  • Emergency Quenching (if necessary and planned for): If the temperature continues to rise uncontrollably despite maximum cooling, and you have a pre-planned and validated quenching protocol, execute it. A common method is the addition of a large volume of a cold, inert solvent to dilute the reactants and absorb the heat. Do not improvise a quenching procedure during an emergency.

  • Evacuate: If the reaction cannot be brought under control, evacuate the immediate area and alert safety personnel. The buildup of pressure from vaporizing solvents and decomposing hydrazine can lead to an explosion.[5]

Q3: How can I proactively control the exotherm during the synthesis?

A3: Proactive control is the cornerstone of a safe synthesis. Here are the key strategies:

  • Slow, Controlled Addition: Add the hydrazine hydrate solution dropwise via a syringe pump or an addition funnel. This ensures that the rate of heat generation does not exceed the rate of heat removal by your cooling system.

  • Efficient Cooling: Use a cooling bath that is appropriately sized for your reaction scale and maintain it at a low, stable temperature (e.g., 0-5 °C) throughout the addition.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature rise by increasing the thermal mass of the system.

  • Use of a Base: For reactions that may generate acidic byproducts (e.g., from a 2-chloro precursor), the addition of a non-nucleophilic base, such as sodium acetate, is highly recommended. The base neutralizes the acid, preventing it from catalyzing the decomposition of hydrazine.[1][2][3]

  • Proper Material Selection: Avoid using equipment with components made of copper, brass, or other materials known to catalyze hydrazine decomposition.[4] Use glass, stainless steel, or Teflon.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction temperature "spikes" during hydrazine addition. Addition rate is too fast. Poor heat transfer.Reduce the addition rate of hydrazine hydrate. Ensure the reaction flask is adequately submerged in the cooling bath and that stirring is efficient to ensure uniform temperature distribution.
Reaction mixture turns dark brown/black with vigorous gas evolution. Onset of hydrazine decomposition.This is a critical situation. Follow the emergency procedures outlined in Q2. Review your protocol for potential contaminants or acidic conditions.
Low yield of the desired product. Incomplete reaction. Side reactions due to poor temperature control.Ensure the reaction is allowed to stir for a sufficient time after the hydrazine addition is complete. Maintain the recommended reaction temperature; high temperatures can lead to degradation and side product formation.
Difficulty isolating the product. Product may be soluble in the reaction solvent.After the reaction is complete, the product often precipitates upon cooling or by pouring the reaction mixture into ice water. Ensure sufficient cooling and time for precipitation.

Recommended Experimental Protocol for Safe Synthesis

This protocol is designed for a laboratory scale (e.g., 1-5 g) and prioritizes safety through controlled addition and mitigation of catalytic decomposition.

Pre-Reaction Safety Assessment:

  • ALWAYS conduct a thorough risk assessment before starting.[5]

  • Review the Safety Data Sheets (SDS) for all reagents, paying close attention to the hazards of hydrazine hydrate.[5]

  • Ensure all work is performed in a certified chemical fume hood with the sash at the lowest practical height.[5]

  • Have appropriate personal protective equipment (PPE), including a face shield, chemical-resistant apron, and heavy-duty gloves (e.g., butyl rubber).[9]

  • Ensure an emergency plan is in place, including access to a safety shower and knowledge of emergency shutdown procedures.

Reagents and Equipment:

  • 2-Mercapto-6-chlorobenzoxazole (or 2,6-dichlorobenzoxazole)

  • Hydrazine hydrate (~80% solution)

  • Ethanol or a similar alcohol solvent

  • Sodium Acetate (if using a 2-chloro precursor)

  • Three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer or thermocouple probe

  • Addition funnel or syringe pump

  • Cooling bath (ice-water or cryostat)

  • Nitrogen or Argon inlet for an inert atmosphere

Step-by-Step Procedure:
  • Setup: Assemble the reaction apparatus in the fume hood. The three-neck flask should be equipped with a stirrer, a temperature probe, and an addition funnel. Ensure the setup is secure.

  • Charge the Flask: To the flask, add the 2-mercapto-6-chlorobenzoxazole and the solvent (e.g., ethanol). If you are starting with 2,6-dichlorobenzoxazole, also add 1.2 equivalents of sodium acetate at this stage.[3]

  • Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.

  • Cooling: Cool the stirred mixture to 0-5 °C using the cooling bath.

  • Prepare Hydrazine Solution: In the addition funnel, prepare a solution of hydrazine hydrate (typically 3-4 equivalents) in the same solvent.

  • Controlled Addition: Begin the slow, dropwise addition of the hydrazine hydrate solution to the cooled reaction mixture. This is the most critical step. Monitor the internal temperature closely. The addition rate should be adjusted to ensure the temperature does not rise by more than a few degrees. A typical addition time for a lab-scale reaction would be 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature (e.g., 0-5 °C) or to slowly warm to room temperature, depending on the specific protocol you are following. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Workup: Once the reaction is complete, the product is typically isolated by pouring the reaction mixture into ice-cold water. The precipitated solid can then be collected by filtration, washed with cold water, and dried.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision-making process for managing the reaction exotherm.

Exotherm_Management_Workflow start Start Synthesis: Prepare Cooled Precursor Slurry add_hydrazine Begin Slow, Dropwise Addition of Hydrazine Hydrate start->add_hydrazine monitor_temp Monitor Internal Temperature (Ti) add_hydrazine->monitor_temp temp_stable Is Ti Stable and within Safe Limits (e.g., <10°C)? monitor_temp->temp_stable Check Continuously continue_add Continue Addition at Current Rate temp_stable->continue_add Yes temp_rising Ti Rising Rapidly! temp_stable->temp_rising No continue_add->monitor_temp complete_add Addition Complete continue_add->complete_add Once all hydrazine is added increase_add Optional: Slightly Increase Addition Rate stop_add STOP ADDITION IMMEDIATELY temp_rising->stop_add max_cool Apply Maximum Cooling stop_add->max_cool check_control Is Temperature Under Control? max_cool->check_control resume_slow Resume Addition at a MUCH SLOWER Rate check_control->resume_slow Yes emergency EMERGENCY: Execute Quench Protocol & Prepare to Evacuate check_control->emergency No resume_slow->monitor_temp finish Proceed to Reaction Monitoring & Workup complete_add->finish

Caption: Workflow for managing reaction temperature during hydrazine addition.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 6-Chloro-2-hydrazino-1,3-benzoxazole and Other Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of heterocyclic scaffolds, benzoxazoles, particularly their 2-hydrazino derivatives, have garnered considerable attention for their diverse pharmacological profile. This guide provides a comprehensive comparison of the biological activities of 6-Chloro-2-hydrazino-1,3-benzoxazole and its analogues against other prominent hydrazine-containing compounds. We will delve into their antimicrobial and anticancer properties, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a thorough understanding of their potential.

Introduction to Hydrazino-Benzoxazoles and Hydrazines

Hydrazine and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. This functional group imparts a unique chemical reactivity that has been exploited in the synthesis of a vast number of biologically active molecules.[1] Hydrazones, formed by the condensation of hydrazines with aldehydes and ketones, are particularly noteworthy for their broad spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3]

The 1,3-benzoxazole ring is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic value.[4] The fusion of a benzene ring with an oxazole ring creates a stable aromatic system that can readily interact with biological macromolecules. When a hydrazino group is introduced at the 2-position of the benzoxazole ring, the resulting 2-hydrazinobenzoxazole scaffold serves as a versatile precursor for a new class of derivatives with potentially enhanced biological profiles. The inclusion of a chlorine atom at the 6-position, as in this compound, is anticipated to modulate the compound's lipophilicity and electronic properties, which can significantly influence its biological activity.

This guide will focus on a comparative analysis of the antimicrobial and anticancer activities of derivatives of 2-hydrazinobenzoxazole, with a particular focus on the influence of chloro- and other substitutions, against other classes of bioactive hydrazines.

Antimicrobial Activity: A Comparative Perspective

Hydrazine derivatives have long been recognized for their antimicrobial properties.[5] The presence of the azomethine group (–NH–N=CH–) in many hydrazones is considered crucial for their biological action.[6] Our comparative analysis focuses on the in vitro activity of 2-hydrazinobenzoxazole derivatives against a panel of pathogenic bacteria and fungi, juxtaposed with other potent hydrazine compounds.

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) data for several 2-hydrazinobenzoxazole derivatives and other representative hydrazine compounds against various microbial strains. The data indicates that substitutions on the benzylidene ring of 2-[(α-methylbenzylidene)-hydrazino]benzoxazole play a critical role in determining the antimicrobial potency.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2-Hydrazinobenzoxazole Derivatives
2-[(α-methyl-4-chlorobenzylidene)hydrazino]benzoxazoleStaphylococcus aureus ATCC 29213125[7]
Enterococcus faecalis ATCC 29212125[7]
Candida albicans62.5[7]
2-[(α-methyl-4-nitrobenzylidene)hydrazino]benzoxazoleStaphylococcus aureus ATCC 29213125[7]
Enterococcus faecalis ATCC 29212125[7]
Candida albicans62.5[7]
Other Hydrazine Derivatives
Pyrazole-derived hydrazone (Compound 6)Staphylococcus aureus0.78-1.56[8]
Acinetobacter baumannii0.78-1.56[8]
N-acyl Hydrazone (Compound 1e)A-549 (Lung Carcinoma)13.39 µM[9]
Steroidal Hydrazone (Compound 11)Bacillus cereus0.75[10]

Analysis of Antimicrobial Data:

The data reveals that 2-hydrazinobenzoxazole derivatives bearing electron-withdrawing groups like chloro and nitro on the benzylidene ring exhibit notable antimicrobial activity.[7] Specifically, the 4-chloro and 4-nitro substituted compounds showed the most favorable activity against both Gram-positive bacteria and yeasts.[7] This suggests that the electronic properties of the substituent significantly influence the compound's ability to interact with microbial targets.

In comparison, other classes of hydrazines, such as certain pyrazole-derived hydrazones, demonstrate significantly higher potency, with MIC values in the low microgram per milliliter range against resistant pathogens like Acinetobacter baumannii.[8] This highlights the importance of the overall molecular scaffold in determining the extent of antimicrobial action. The steroidal hydrazones also exhibit potent activity, particularly against Bacillus cereus.[10]

While direct data for this compound is not available, the potent activity of its chloro-substituted benzylidene derivative suggests that the parent compound would likely possess intrinsic antimicrobial properties, which could be further enhanced through appropriate derivatization.

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The broth microdilution method is a standardized and widely accepted protocol.[11]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., 2-hydrazinobenzoxazole derivatives)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth and DMSO)

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate broth to achieve a range of final concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the negative control. This can be assessed visually or by measuring the optical density using a microplate reader.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (Compound in DMSO) dilution Serial Dilutions in 96-well plate stock->dilution add_inoculum Inoculate wells dilution->add_inoculum inoculum Standardize Microbial Inoculum inoculum->add_inoculum incubation Incubate Plate (e.g., 24h at 37°C) add_inoculum->incubation read_plate Read Plate (Visual or Spectrophotometer) incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for MIC Determination via Broth Microdilution.

Anticancer Activity: Unveiling Cytotoxic Potential

The development of novel anticancer agents is a critical area of pharmaceutical research. Hydrazone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.[5][12] Benzoxazole-containing compounds are also well-established as potent anticancer agents.[13]

Comparative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for several benzoxazole derivatives and other hydrazone compounds against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzoxazole Derivatives
N-(benzo[d]oxazol-2-yl)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarboxamideHeLa (Cervical)13.71[14]
IMR-32 (Neuroblastoma)15.24[14]
MCF-7 (Breast)14.89[14]
5-Chlorobenzo[d]oxazole derivative (14b)MCF-7 (Breast)4.75[15]
HepG2 (Liver)4.61[15]
Other Hydrazine Derivatives
2-arenoxybenzaldehyde N-acyl Hydrazone (1d)PC-3 (Prostate)9.38[9]
2-arenoxybenzaldehyde N-acyl Hydrazone (1e)A-549 (Lung)13.39[9]
Benzimidazole-hydrazone derivative (3d)MCF-7 (Breast)25.6[12]
C6 (Glioblastoma)20.48[12]

Analysis of Cytotoxicity Data:

The data clearly indicates that benzoxazole-hydrazine hybrids are a promising class of anticancer agents. The N-(benzo[d]oxazol-2-yl)-hydrazinecarboxamide derivative with a chloro-substituted isatin moiety exhibits potent cytotoxicity against a range of cancer cell lines, with IC50 values in the low micromolar range.[14] This underscores the synergistic effect of combining the benzoxazole and hydrazone pharmacophores. Furthermore, other 5-chlorobenzoxazole derivatives have shown even greater potency against breast and liver cancer cells.[15]

For comparison, other N-acyl hydrazones and benzimidazole-hydrazones also display significant, albeit varied, cytotoxic effects.[9][12] The specific chemical structure, including the nature and position of substituents, plays a pivotal role in determining the anticancer potency and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation, and thus the cytotoxic potential of chemical compounds.[16][17]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

mtt_assay_workflow cluster_setup Cell Culture & Treatment cluster_assay_steps MTT Reaction cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well plate incubate_24h Incubate (24h) seed_cells->incubate_24h treat_cells Treat with Compound (Varying Concentrations) incubate_24h->treat_cells incubate_48h Incubate (e.g., 48h) treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (with DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT Cytotoxicity Assay.

Mechanism of Action: A Glimpse into Cellular Pathways

Understanding the mechanism of action is paramount in drug development. For many anticancer hydrazone and benzoxazole derivatives, the induction of apoptosis is a key mechanism.[18][19][20][21]

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Compounds that can reactivate this pathway are therefore of significant therapeutic interest.

Several studies on benzoxazole derivatives have shown that they can induce apoptosis through the intrinsic (mitochondrial) pathway.[19][21] This is often characterized by:

  • An increase in the expression of the pro-apoptotic protein Bax.[20]

  • A decrease in the expression of the anti-apoptotic protein Bcl-2.[20]

  • The activation of caspases, particularly caspase-3, which are the executioners of apoptosis.[20]

The following diagram illustrates a plausible signaling pathway for apoptosis induction by these compounds.

apoptosis_pathway cluster_stimulus External Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome compound Benzoxazole-Hydrazone Derivative bax Bax (Pro-apoptotic) Activation compound->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) Inhibition compound->bcl2 downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner Caspase) Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

"comparing the reactivity of 6-Chloro-2-hydrazino-1,3-benzoxazole with similar compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 6-Chloro-2-hydrazino-1,3-benzoxazole

Authored by: A Senior Application Scientist

This guide provides a detailed comparative analysis of the chemical reactivity of this compound against its parent compound, 2-hydrazino-1,3-benzoxazole, and the analogous 2-hydrazinobenzothiazole. We will delve into the electronic factors governing their reactivity and provide experimental evidence to support the discussion, equipping researchers with the insights needed for strategic synthetic planning.

Introduction: The Benzoxazole Scaffold in Synthesis

Benzoxazoles are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents and functional materials[1]. The introduction of a hydrazino (-NHNH₂) group at the 2-position transforms the benzoxazole scaffold into a versatile synthetic building block, primed for a variety of chemical transformations. The compound of interest, this compound, features two key functionalities: the reactive hydrazino group and an electron-withdrawing chloro substituent on the benzene ring.

The purpose of this guide is to dissect the reactivity of this chloro-substituted benzoxazole by comparing it with structurally similar compounds. This comparison will illuminate the subtle yet significant electronic effects that researchers can leverage to control reaction outcomes and design novel molecular architectures.

Molecular Structure and Electronic Landscape

The reactivity of these compounds is fundamentally dictated by the nucleophilicity of the exocyclic hydrazino group. This nucleophilicity is, in turn, modulated by the electronic properties of the heterocyclic system and any substituents on the benzene ring.

  • 2-hydrazino-1,3-benzoxazole: The parent compound. The benzoxazole ring system influences the electron density of the attached hydrazino group.

  • This compound: The key difference is the chloro group at the 6-position. Chlorine exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). For halogens, the inductive effect typically dominates, leading to a net decrease in electron density on the aromatic ring and, by extension, on the hydrazino moiety. This is expected to reduce the nucleophilicity of the hydrazino nitrogens compared to the unsubstituted parent compound.

  • 2-hydrazinobenzothiazole: Replacing the oxygen atom of the benzoxazole ring with sulfur (benzothiazole) introduces another variable. Sulfur is less electronegative than oxygen, which can alter the overall electron distribution within the heterocyclic system and influence the reactivity of the hydrazino group.

G cluster_mech General Mechanism: Hydrazone Formation start Hydrazine (Nucleophile) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack carbonyl Aldehyde/Ketone (Electrophile) carbonyl->intermediate product Hydrazone + H₂O intermediate->product Dehydration (Acid-Catalyzed) G cluster_workflow Experimental Workflow: Hydrazone Synthesis prep 1. Reagent Prep - Dissolve Hydrazine in EtOH - Dissolve Aldehyde in EtOH react 2. Reaction - Mix reagents - Add catalytic acid - Reflux for 2-4h prep->react Combine isolate 3. Isolation - Cool to RT - Vacuum filtration - Wash with cold EtOH react->isolate Cool & Filter char 4. Characterization - MP, IR, NMR, MS isolate->char Purify

References

A Senior Application Scientist's Guide to the Validation of Antimicrobial Assay Results for 6-Chloro-2-hydrazino-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Validation in Antimicrobial Discovery

The relentless rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising candidates are heterocyclic compounds, with benzoxazole derivatives showing a wide spectrum of biological activities.[1][2] Specifically, the 6-chloro-2-hydrazino-1,3-benzoxazole scaffold represents a frontier in this search, combining structural motifs known for their bioactivity.[3][4][5] However, the journey from a promising molecule in a flask to a viable clinical candidate is paved with rigorous, methodical validation. The early-stage in-vitro data forms the bedrock upon which all subsequent development decisions are made. Inaccurate or poorly validated antimicrobial susceptibility testing (AST) results can lead to the costly pursuit of ineffective compounds or the premature abandonment of promising ones.

This guide provides a comprehensive framework for validating antimicrobial assay results for novel compounds like this compound derivatives. We will move beyond rote protocol recitation to explore the causality behind methodological choices, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system for generating trustworthy and reproducible data.

The Validation Framework: Adherence to International Standards

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. For AST, this means ensuring the method can accurately and reproducibly measure the interaction between a novel compound and a panel of clinically relevant microorganisms.[8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards organizations like CLSI and EUCAST provide the foundational principles for this process.[9][10][11]

The core tenets of a robust AST validation are:

  • Accuracy: The closeness of agreement between the test method's result and the accepted reference value.[12]

  • Precision (Reproducibility): The ability of a test to provide the same result when an isolate is tested repeatedly.[9]

  • Analytical Sensitivity & Specificity: The ability to correctly identify resistant and susceptible isolates, respectively.[13]

This guide will focus on establishing the accuracy of newly generated AST data by comparing it against a "gold standard" reference method.

Comparative Analysis of Antimicrobial Susceptibility Testing (AST) Methods

The choice of AST method is a critical first step. While several methods exist, they differ in their principle, output, and suitability for screening novel, uncharacterized compounds. The "gold standard" reference method, against which others are compared, is broth microdilution (BMD).[9]

G

Table 1: Comparison of Common Antimicrobial Susceptibility Testing (AST) Methods

FeatureBroth Microdilution (BMD)Agar Disk Diffusion (Kirby-Bauer)Agar Well Diffusion
Principle Serial dilution of compound in liquid growth medium to find the lowest concentration that inhibits visible growth.A paper disk impregnated with a known amount of compound diffuses into an agar plate seeded with bacteria.A solution of the compound is placed in a well cut into an agar plate seeded with bacteria.
Output Quantitative: Minimum Inhibitory Concentration (MIC) in µg/mL.[14]Semi-quantitative: Zone of Inhibition (ZOI) diameter in mm.Semi-quantitative: Zone of Inhibition (ZOI) diameter in mm.
Throughput High (96-well plate format).Moderate.Low to Moderate.
CLSI/EUCAST Status Reference "Gold Standard" Method.[9]Standardized reference method, but requires correlation to MICs.[15]Not standardized for routine diagnostics; useful for preliminary screening of extracts/solutions.[16]
Suitability for Novel Compounds Excellent. Directly determines potency (MIC) without prior data.Good, but requires establishing correlation between zone size and MIC.Good for initial screening, especially for compounds with poor solubility for disk impregnation.
Key Advantage Provides a precise quantitative value (MIC) for potency.Simple, low-cost, and flexible.[15]Can accommodate solutions and crude extracts directly.
Key Limitation More labor-intensive and costly for single tests.Results can be affected by compound diffusion rates, solubility, and molecular weight.Less standardized, leading to higher variability.[16]

For a novel chemical entity like a this compound derivative, the most robust validation strategy involves using Broth Microdilution as the primary reference method to determine the true MIC. Other methods, like disk diffusion, can then be validated against these reference MIC values if a higher-throughput, lower-cost secondary assay is desired for routine screening.

Potential Mechanism of Action: Guiding Experimental Design

Understanding the potential mechanism of action informs the selection of appropriate test organisms and quality control measures. Benzoxazole derivatives have been reported to act as DNA gyrase inhibitors.[17] DNA gyrase is a crucial bacterial enzyme that manages DNA supercoiling during replication. Its inhibition leads to a breakdown in DNA integrity and ultimately, cell death. This proposed mechanism provides a clear, testable hypothesis for the compound's antibacterial activity.

G cluster_normal Normal Cell Function cluster_inhibited Inhibition Pathway compound Benzoxazole Derivative enzyme Bacterial DNA Gyrase (GyrA/GyrB) compound->enzyme Inhibits process DNA Replication & Repair enzyme->process outcome1 DNA Supercoiling Maintained process->outcome1 outcome2 DNA Damage & Replication Blocked process->outcome2 cell_death Bacterial Cell Death outcome2->cell_death

Detailed Experimental Protocols for Validation

A self-validating system requires meticulous, well-documented protocols. The following sections provide step-by-step methodologies based on CLSI guidelines.[9]

Essential Prerequisite: Quality Control

Quality Control (QC) is non-negotiable. It ensures that the reagents, media, and operator technique are performing as expected on any given day.[9] QC must be performed for both the reference and the test method using well-characterized strains with known susceptibility profiles.

Table 2: Example Quality Control (QC) Strains for AST Validation

OrganismATCC® NumberGram StainRationale
Staphylococcus aureus29213Gram-positiveRepresentative of common Gram-positive pathogens.
Enterococcus faecalis29212Gram-positiveImportant clinical pathogen, often with intrinsic resistance.
Escherichia coli25922Gram-negativeStandard for Gram-negative testing.
Pseudomonas aeruginosa27853Gram-negativeRepresents non-fermenting, often multi-drug resistant pathogens.

Note: Always refer to the latest CLSI M100 document for the most current QC strain recommendations and expected ranges for standard antibiotics.[12]

Protocol 1: Reference Method - Broth Microdilution (BMD) for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth.

Materials:

  • This compound derivative (stock solution in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial inocula (adjusted to 0.5 McFarland standard, then diluted)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • QC strains (e.g., S. aureus ATCC 29213)

  • Sterile tubes, pipettes, and reservoirs

Procedure:

  • Compound Preparation: Prepare a working solution of the benzoxazole derivative in CAMHB. The highest concentration tested should be at least 128 µg/mL.

  • Plate Preparation: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the working compound solution to well 1. Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume in these wells to 110 µL.

    • Well 11 (Growth Control): Contains broth and inoculum, but no compound.

    • Well 12 (Sterility Control): Contains 100 µL of uninoculated broth only.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, check the sterility control (well 12) for clarity and the growth control (well 11) for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Protocol 2: Validating a Secondary Method (e.g., Disk Diffusion)

This protocol validates the disk diffusion method against the reference BMD method.

Materials:

  • Reference MIC data from Protocol 1

  • Sterile blank paper disks

  • Known concentration of benzoxazole derivative solution

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inocula (0.5 McFarland standard)

  • Sterile swabs

Procedure:

  • Disk Preparation: Impregnate sterile blank paper disks with a fixed amount of the benzoxazole derivative solution and allow them to dry completely.

  • Inoculation: Dip a sterile swab into the 0.5 McFarland standardized inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

  • Disk Application: Aseptically place the prepared compound disk onto the agar surface. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters (mm) using a ruler or caliper.

Data Interpretation and Acceptance Criteria

G

Table 3: Validation Parameters and Acceptance Criteria (Based on CLSI/FDA Standards)

ParameterDefinitionAcceptance Limit
Essential Agreement (EA) The MIC result of the test method is within +/- 1 doubling dilution of the reference method MIC.≥ 90%
Categorical Agreement (CA) The Susceptible (S), Intermediate (I), or Resistant (R) interpretation is the same for both methods.≥ 90%
Very Major Error (VME) The test method reports a result as Susceptible when the reference method reports Resistant. (False Susceptibility)≤ 1.5%
Major Error (ME) The test method reports a result as Resistant when the reference method reports Susceptible. (False Resistance)≤ 3.0%
Minor Error (mE) One method reports Intermediate while the other reports Susceptible or Resistant.< 10%

Note: Breakpoints (S/I/R) for novel compounds are not pre-defined. For validation purposes, provisional breakpoints must be established based on the distribution of MICs from the reference method.

Case Study: Hypothetical Validation Data for Compound 'BZ-H-Cl-01'

This table illustrates how to present comparative data for validation. Let's assume provisional MIC breakpoints for BZ-H-Cl-01 are: Susceptible (S) ≤ 4 µg/mL, Intermediate (I) = 8 µg/mL, Resistant (R) ≥ 16 µg/mL.

Table 4: Hypothetical Validation Data for Compound 'BZ-H-Cl-01'

Isolate IDReference Method MIC (µg/mL)Ref. CategoryTest Method MIC (µg/mL)Test CategoryEACAError Type
SA-012S2SYesYesNone
SA-024S8INoNoMinor
EC-011S2SYesYesNone
EC-0216R16RYesYesNone
PA-0132R8INoNoMinor
PA-0216R4SNoNoVME
EF-018I8IYesYesNone
EF-024S16RNoNoME
... (up to 100+)
Total Agreement (%) EA% CA%
Total Errors (%) VME%, ME%, mE%

In this hypothetical dataset, the researcher would tally the "Yes" counts for EA and CA and the occurrences of each error type over the full set of 100+ isolates. These final percentages would then be compared against the acceptance criteria in Table 3 to formally validate the test method.

Conclusion

The validation of antimicrobial assay results is a foundational activity in drug discovery that demands scientific rigor and adherence to established standards. For novel compounds like this compound derivatives, a systematic approach grounded in the principles of reference-method comparison is paramount. By employing the broth microdilution method as a gold standard, meticulously following standardized protocols, implementing robust quality control, and adhering to stringent acceptance criteria for agreement and error rates, researchers can ensure the integrity of their data. This validated foundation provides the confidence needed to make informed decisions, efficiently advancing the most promising antimicrobial candidates toward the clinic.

References

A Comparative Cytotoxicity Analysis of 6-Chloro-2-hydrazino-1,3-benzoxazole Derivatives and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Oncology and Medicinal Chemistry

The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The incorporation of a chlorine atom at the 6-position and a hydrazino moiety at the 2-position is of significant interest for the development of novel anticancer agents, as these features can modulate the compound's electronic properties, membrane permeability, and interactions with biological targets. While a direct comparative analysis of a series of 6-chloro-2-hydrazino-1,3-benzoxazole derivatives is not extensively documented in publicly available literature, this guide presents a comprehensive examination of the cytotoxicity of a closely related series of compounds: 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives . The structure-activity relationship (SAR) insights gleaned from this analogous series provide a valuable framework for predicting and understanding the potential of this compound derivatives as cytotoxic agents.

This guide will delve into the experimental data, outline the methodologies employed for cytotoxicity evaluation, and explore the structure-activity relationships that govern the anticancer potential of these compounds.

Comparative Cytotoxicity of 6-Chloro-Substituted Hydrazino-Heterocycles

A study by S. Polański and colleagues provides crucial data on the in vitro cytotoxic effects of a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values from this study are summarized below, offering a clear comparison of the potency of each derivative.

Compound IDArylmethylene Substituent (Ar)IC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116
14 4-Hydroxyphenyl> 30015 16
15 2,4-Dihydroxyphenyl1702524
16 2,5-Dihydroxyphenyl10 2021
Cisplatin (Reference Drug)1.55.53.5

Data extracted from Polański, S., et al. (2020). Synthesis and QSAR Study of Novel 6-Chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives with Anticancer Activity. Molecules, 25(22), 5438.[1]

From this data, it is evident that the substitution pattern on the arylmethylene moiety plays a critical role in the cytotoxic activity and selectivity of these compounds.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structure-activity relationships that are likely translatable to other chloro-substituted hydrazino-heterocyclic scaffolds, including the this compound series.

A critical observation is the profound impact of the position of hydroxyl groups on the arylmethylene ring.[1] Compound 16 , with a 2,5-dihydroxyphenyl substituent, demonstrated the most potent activity against the HeLa cell line, with an IC50 value of 10 µM.[1] In contrast, shifting the hydroxyl group from the 5-position to the 4-position, as in compound 15 (2,4-di-hydroxyphenyl), resulted in a significant decrease in activity against HeLa cells (IC50 = 170 µM).[1] This highlights a strict positional requirement for optimal cytotoxicity against this particular cell line.

Interestingly, compound 14 , possessing a single hydroxyl group at the 4-position, was the most active against MCF-7 and HCT-116 cell lines, with IC50 values of 15 µM and 16 µM, respectively.[1] This suggests that different cancer cell lines may have varying sensitivities to the structural features of these compounds, emphasizing the importance of screening against a diverse panel of cell lines in drug discovery.

Structure-Activity Relationship Structure-Activity Relationship of Arylmethylene Substituents cluster_HeLa Activity against HeLa Cells cluster_MCF7_HCT116 Activity against MCF-7 & HCT-116 Cells 2,5-Dihydroxyphenyl (16) 2,5-Dihydroxyphenyl (16) High Potency (IC50 = 10 µM) High Potency (IC50 = 10 µM) 2,5-Dihydroxyphenyl (16)->High Potency (IC50 = 10 µM) 2,4-Dihydroxyphenyl (15) 2,4-Dihydroxyphenyl (15) Reduced Potency (IC50 = 170 µM) Reduced Potency (IC50 = 170 µM) 2,4-Dihydroxyphenyl (15)->Reduced Potency (IC50 = 170 µM) 4-Hydroxyphenyl (14) 4-Hydroxyphenyl (14) Low Potency (> 300 µM) Low Potency (> 300 µM) 4-Hydroxyphenyl (14)->Low Potency (> 300 µM) 4-Hydroxyphenyl (14) 4-Hydroxyphenyl (14) Moderate Potency (IC50 = 15-16 µM) Moderate Potency (IC50 = 15-16 µM) 4-Hydroxyphenyl (14) ->Moderate Potency (IC50 = 15-16 µM) 2,5-Dihydroxyphenyl (16) 2,5-Dihydroxyphenyl (16) Slightly Lower Potency (IC50 = 20-21 µM) Slightly Lower Potency (IC50 = 20-21 µM) 2,5-Dihydroxyphenyl (16) ->Slightly Lower Potency (IC50 = 20-21 µM) 2,4-Dihydroxyphenyl (15) 2,4-Dihydroxyphenyl (15) Slightly Lower Potency (IC50 = 24-25 µM) Slightly Lower Potency (IC50 = 24-25 µM) 2,4-Dihydroxyphenyl (15) ->Slightly Lower Potency (IC50 = 24-25 µM) Cytotoxicity Assay Workflow General Workflow for In Vitro Cytotoxicity Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Adhesion Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Mitochondrial Activity Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Chloro-2-hydrazino-1,3-benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a chloro group and a hydrazino moiety at the 6- and 2-positions, respectively, of the 1,3-benzoxazole ring system creates a unique chemical entity with significant therapeutic potential. However, a critical challenge in the journey from laboratory discovery to clinical application is the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of 6-Chloro-2-hydrazino-1,3-benzoxazole derivatives, offering insights into their therapeutic promise and the experimental methodologies used for their evaluation.

The Dichotomy of Preclinical Evaluation: In Vitro vs. In Vivo

The initial assessment of a compound's therapeutic potential begins with in vitro studies, which are conducted in a controlled laboratory environment outside of a living organism. These assays are invaluable for high-throughput screening and for elucidating the mechanism of action at a cellular and molecular level. Common in vitro metrics include the half-maximal inhibitory concentration (IC50) for anticancer agents and the minimum inhibitory concentration (MIC) for antimicrobials.

Following promising in vitro results, compounds advance to in vivo testing, which involves the use of living organisms, typically animal models, to evaluate efficacy, pharmacokinetics, and safety in a more complex biological system.[3] This step is crucial for understanding how a compound behaves in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity.

A Comparative Look at this compound Derivatives

While direct comparative studies detailing both in vitro and in vivo efficacy for a single derivative of this compound are limited in publicly available literature, we can synthesize a comparative overview by examining data from various studies on structurally related benzoxazole compounds.

In Vitro Efficacy: A Foundation of Promise

Numerous studies have highlighted the potent in vitro antimicrobial and anticancer activities of benzoxazole derivatives. For instance, various substituted benzoxazoles have demonstrated significant activity against a range of bacterial and fungal strains, with some compounds showing MIC values comparable to or even exceeding those of standard antibiotics.[4] Similarly, in the realm of oncology, benzoxazole-hydrazone derivatives have exhibited promising cytotoxic effects against various cancer cell lines.[5]

Table 1: Representative In Vitro Activity of Benzoxazole Derivatives

Compound ClassTargetAssayKey FindingsReference
Benzoxazole-hydrazonesVarious Cancer Cell LinesMTT AssaySignificant cytotoxic activity observed.[5]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesS. aureus, E. coli, C. albicansSerial Plate DilutionModerate to good inhibition at 12.5-100 µg/mL.[4]
Steroidal HydrazonesS. aureus, E. coliBroth DilutionShowed promising antibacterial activity.[2]

The presence of the chloro-substituent on the benzoxazole ring is often associated with enhanced biological activity, a trend observed in various classes of heterocyclic compounds. The hydrazone linkage provides a versatile scaffold for further chemical modification to optimize activity and selectivity.

In Vivo Efficacy: The Proving Ground

The transition from a petri dish to a living organism presents a multitude of challenges that can impact a compound's efficacy. Factors such as poor bioavailability, rapid metabolism, and off-target toxicity can all lead to a disconnect between in vitro potency and in vivo effectiveness.

While specific in vivo data for this compound derivatives is scarce, studies on related benzoxazole compounds in animal models offer valuable insights. For instance, in vivo studies on other benzoxazole derivatives have demonstrated their potential in models of bacterial infection and cancer.

Table 2: Illustrative In Vivo Studies on Benzoxazole Derivatives

Compound TypeAnimal ModelIndicationKey FindingsReference
Benzoxazole derivativeMurine Abscess ModelMRSA InfectionReduction in bacterial load in infected tissues.[6]
Novel Hydrazone DerivativeMurine ModelBacterial Biofilm InfectionMonitoring of antibiotic response in vivo.[7]
Anticancer AgentXenograft ModelBreast CancerInhibition of tumor growth.[8]

These studies underscore the importance of in vivo models in validating the therapeutic potential of new chemical entities. The choice of animal model is critical and should accurately reflect the human disease state to provide meaningful and translatable data.[9][10]

Experimental Protocols: A Blueprint for Evaluation

To ensure the reliability and reproducibility of efficacy studies, standardized and well-documented protocols are essential.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a cornerstone of antimicrobial drug discovery for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol Steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anticancer Efficacy: Murine Xenograft Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used preclinical tool to assess the antitumor activity of new drug candidates.[11][12]

Protocol Steps:

  • Cell Culture and Implantation: Human cancer cells are cultured and then subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing regimen.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition.

  • Toxicology Assessment: The general health and body weight of the mice are monitored to assess for any treatment-related toxicity.

Visualizing the Path Forward: Workflows and Pathways

To better understand the preclinical evaluation process, the following diagrams illustrate the typical workflows for antimicrobial and anticancer drug discovery.

G cluster_0 Antimicrobial Drug Discovery Workflow A Compound Synthesis & Characterization B In Vitro Screening (MIC Determination) A->B C In Vivo Efficacy (Infection Models) B->C D Pharmacokinetics & Toxicology C->D E Lead Optimization D->E E->B Iterative Improvement

Caption: A streamlined workflow for the discovery and preclinical development of new antimicrobial agents.

G cluster_1 Anticancer Drug Discovery Workflow F Target Identification & Validation G In Vitro Cytotoxicity (IC50) F->G H In Vivo Efficacy (Xenograft Models) G->H I ADME & Toxicology Studies H->I J Clinical Trials I->J

Caption: The progression of an anticancer drug candidate from initial concept to clinical evaluation.

Conclusion: Navigating the Path to Clinical Translation

The journey of a this compound compound from a promising in vitro "hit" to a viable in vivo "lead" is a complex and multifaceted process. While in vitro assays provide essential initial data on potency and mechanism, they cannot fully recapitulate the intricate biological environment of a living organism. Therefore, robust and well-designed in vivo studies are indispensable for validating therapeutic efficacy and identifying potential liabilities.

The available data on related benzoxazole derivatives suggest that the this compound scaffold holds significant promise for the development of new antimicrobial and anticancer agents. Future research should focus on conducting direct comparative studies of in vitro and in vivo efficacy for specific derivatives within this class. Furthermore, a deeper understanding of their pharmacokinetic and toxicological profiles will be crucial for their successful translation into the clinic. This integrated approach, combining rigorous in vitro screening with relevant in vivo models, will be paramount in unlocking the full therapeutic potential of this intriguing class of compounds.

References

A Head-to-Head Comparison of Synthetic Methods for Benzoxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6] Consequently, the efficient and reliable synthesis of the benzoxazole core is a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth, head-to-head comparison of the principal synthetic methodologies for constructing the benzoxazole ring system. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering field-proven insights into the advantages and limitations of each approach. Our focus will be on the most common and versatile strategies that utilize o-aminophenol as a readily available starting material.[5][7][8]

Core Synthetic Strategies: A Mechanistic Overview

The construction of the benzoxazole ring from o-aminophenol fundamentally involves a condensation reaction with an electrophile that provides a single carbon atom, followed by an intramolecular cyclization and dehydration or oxidation step.[5][8] The choice of this electrophilic partner—be it a carboxylic acid, aldehyde, or acyl chloride—defines the reaction's character, conditions, and suitability for a given target molecule.

Method 1: The Classic Condensation with Carboxylic Acids

This is arguably the most traditional and direct route to 2-substituted benzoxazoles.[5] The reaction is typically performed at high temperatures, often employing a strong acid catalyst that also serves as a dehydrating agent.

Causality and Mechanism: The reaction is initiated by the acylation of the more nucleophilic amino group of o-aminophenol by the carboxylic acid. This forms an o-hydroxyamide intermediate. The subsequent intramolecular cyclization is the key ring-forming step, which is driven by heat and facilitated by a dehydrating agent like Polyphosphoric Acid (PPA). PPA serves a dual role: it acts as the acidic catalyst to activate the carboxylic acid and as a powerful dehydrating agent to drive the equilibrium towards the cyclized product by removing water.[5][9]

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole via PPA Condensation [5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).

  • Addition of PPA: Carefully and with stirring, add polyphosphoric acid (approx. 40 g) to the flask. The mixture will become a thick slurry.

  • Heating: Heat the reaction mixture to 150-180°C in an oil bath and maintain this temperature for 4-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the viscous mixture onto crushed ice (approx. 200 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Isolation: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until it is slightly basic. Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenylbenzoxazole.

  • Advantages: This method is robust, high-yielding for many substrates, and utilizes relatively inexpensive starting materials.[6]

  • Limitations: The primary drawback is the harsh reaction conditions (high temperatures and strong acid), which are incompatible with sensitive functional groups.[5][10] The use of large quantities of PPA also presents challenges in work-up and waste disposal.

Method 2: Condensation with Aldehydes

The reaction with aldehydes provides a versatile pathway to 2-aryl and 2-alkyl benzoxazoles, often under milder conditions than the carboxylic acid route.

Causality and Mechanism: This synthesis proceeds via a two-step sequence. First, the amino group of o-aminophenol condenses with the aldehyde to form a Schiff base (an imine) intermediate. This intermediate then undergoes an oxidative cyclization to form the aromatic benzoxazole ring.[5][11] The choice of oxidizing agent is critical and can range from manganese(III) acetate and DDQ to molecular oxygen in the presence of a catalyst.[5] This oxidative step is the key differentiator from the carboxylic acid method, which proceeds via dehydration.

Experimental Protocol: Green Synthesis of 2-Phenylbenzoxazole via Ultrasound [12]

  • Reaction Setup: In a sonication vessel, combine o-aminophenol (0.109 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and the magnetic ionic liquid catalyst LAIL@MNP (4.0 mg).

  • Sonication: Sonicate the solvent-free mixture in an ultrasound bath at 70°C for 30 minutes. Monitor the reaction by GC-MS.

  • Work-up: Upon completion, add ethyl acetate (15 mL) to the reaction mixture.

  • Catalyst Recovery: Separate the magnetic catalyst from the solution using a strong external magnet. The catalyst can be washed, dried, and reused.

  • Isolation: Dry the remaining organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: If necessary, the product can be further purified by column chromatography.

  • Advantages: This method allows for the use of a wide variety of aldehydes and can be performed under significantly milder and greener conditions, especially with modern catalysts.[12] The reaction times can be dramatically shorter.[12]

  • Limitations: The method requires an oxidizing agent, which adds cost and a potential side-reaction pathway. The substrate scope can be limited by the compatibility of functional groups with the chosen oxidant.

Method 3: Reaction with Acyl Chlorides

Using acyl chlorides as the electrophile offers a highly reactive alternative that circumvents the need for high temperatures or strong activating agents.

Causality and Mechanism: Acyl chlorides are much more electrophilic than their corresponding carboxylic acids. The reaction proceeds rapidly, starting with the acylation of the amino group of o-aminophenol to form an o-hydroxyamide intermediate. This intermediate then undergoes a facile intramolecular cyclization, often at room temperature or with gentle heating, to yield the benzoxazole.[5] The high reactivity of the acyl chloride drives the initial acylation, and the subsequent cyclization is often spontaneous or requires only a mild base to neutralize the HCl byproduct.

Experimental Protocol: General Synthesis using an Acyl Chloride

  • Reaction Setup: Dissolve o-aminophenol (1.0 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Add a mild base, such as pyridine or triethylamine (1.1 mmol).

  • Addition of Acyl Chloride: Cool the solution in an ice bath (0°C). Slowly add the acyl chloride (1.0 mmol) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Advantages: This method is advantageous for substrates sensitive to high temperatures.[10] The reactions are typically fast and clean.

  • Limitations: Acyl chlorides can be sensitive to moisture and may not be as readily available as carboxylic acids. The reaction generates HCl, necessitating the use of a base.

Head-to-Head Performance Comparison

The choice of synthetic method is a critical decision based on substrate scope, desired yield, available equipment, and green chemistry considerations. The following table provides a comparative summary of the discussed methodologies.

Synthesis MethodKey PrecursorsCatalyst/ReagentSolventTemp. (°C)TimeAvg. Yield (%)Key Advantage
Condensation with Carboxylic Acid o-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None150-1804-5 h85-95Robust, inexpensive reagents[6]
Condensation with Aldehyde o-Aminophenol, BenzaldehydeLAIL@MNP (catalyst), O₂ (oxidant)None (solvent-free)700.5 h~90Green, rapid, mild conditions[6][12]
Reaction with Acyl Chloride o-Aminophenol, Benzoyl ChloridePyridine (base)DCM0 - RT1-4 h80-95Mild conditions for sensitive substrates[5][10]
Microwave-Assisted (DES) o-Aminophenol, BenzaldehydeDeep Eutectic Solvent (DES)NoneMW (300W)10 min~95Extremely rapid, high yield, green[13]

Visualizing the Synthetic Pathways

Diagrams can clarify the relationships between different synthetic strategies and the mechanistic steps involved.

G cluster_start Starting Material cluster_methods Core Synthetic Methods cluster_product Product oAP o-Aminophenol Carboxylic Carboxylic Acid oAP->Carboxylic + PPA, Δ (Dehydration) Aldehyde Aldehyde oAP->Aldehyde + Oxidant (Oxidative Cyclization) Acyl Acyl Chloride oAP->Acyl + Base (Cyclization) Benzoxazole 2-Substituted Benzoxazole Carboxylic->Benzoxazole Aldehyde->Benzoxazole Acyl->Benzoxazole

Caption: High-level overview of primary synthetic routes to benzoxazoles from o-aminophenol.

G Start o-Aminophenol + R-COOH Intermediate o-Hydroxyamide Intermediate Start->Intermediate Acylation (PPA, Heat) Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic attack of -OH on amide carbonyl Dehydration Dehydration (-H₂O) Cyclization->Dehydration Elimination of water (driven by PPA) Product 2-Substituted Benzoxazole Dehydration->Product Aromatization

Caption: Mechanism workflow for the condensation of o-aminophenol with a carboxylic acid.

Conclusion and Future Outlook

While the classic condensation with carboxylic acids remains a workhorse in the field, modern methodologies offer significant advantages in terms of milder conditions, reduced reaction times, and improved environmental profiles. The transition towards catalytic, microwave-assisted, and ultrasound-promoted syntheses reflects a broader trend in chemical research towards efficiency and sustainability.[12][13][14] For researchers and drug development professionals, the choice of method will ultimately depend on a careful evaluation of the target molecule's complexity, the required scale of the synthesis, and available laboratory resources. The protocols and comparative data presented in this guide provide a robust framework for making informed, evidence-based decisions in the synthesis of novel benzoxazole-based compounds.

References

A Comparative Guide to the Spectroscopic Analysis of 6-Chloro-2-hydrazino-1,3-benzoxazole and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of substituted heterocyclic compounds is a cornerstone of pharmaceutical and materials science research. Positional isomers, while possessing the same molecular formula, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth, comparative analysis of 6-Chloro-2-hydrazino-1,3-benzoxazole and its key positional isomers (4-Chloro, 5-Chloro, and 7-Chloro). We move beyond simple data reporting to explain the causal relationships between isomeric structure and spectroscopic output. This document serves as a practical reference for researchers, scientists, and drug development professionals, detailing the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy for unambiguous isomer differentiation.

Introduction: The Analytical Imperative

Benzoxazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The introduction of substituents, such as a chloro group and a hydrazino moiety, further expands their therapeutic potential. However, the synthesis of a specific isomer, like this compound, can often lead to the formation of other positional isomers.

The Isomeric Challenge: Structures and Significance

The primary isomers of concern alongside the target 6-Chloro variant are the 4-Chloro, 5-Chloro, and 7-Chloro-2-hydrazino-1,3-benzoxazoles. Their structural similarity necessitates a multi-technique analytical approach for differentiation.

G cluster_6 This compound cluster_5 5-Chloro-2-hydrazino-1,3-benzoxazole cluster_4 4-Chloro-2-hydrazino-1,3-benzoxazole cluster_7 7-Chloro-2-hydrazino-1,3-benzoxazole s6 s6 s5 s5 s4 s4 s7 s7

Caption: Molecular structures of the four key positional isomers.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: The Definitive Tool for Positional Isomerism

Expertise & Experience: ¹H NMR is the most powerful technique for distinguishing these isomers. The key lies in the aromatic region of the spectrum. The chlorine atom's electron-withdrawing nature and the electronic effects of the fused oxazole ring create unique chemical shifts and, more importantly, distinct spin-spin coupling (splitting) patterns for the remaining aromatic protons.

Causality:

  • 4-Chloro Isomer: The three adjacent aromatic protons (at C5, C6, C7) will form a complex, coupled system, likely appearing as two doublets of doublets and a triplet (or a more complex multiplet).

  • 5-Chloro Isomer: Expect two doublets and a doublet of doublets. The proton at C4 will be a doublet coupled to H5, and H7 will be a doublet coupled to H6. H6 will appear as a doublet of doublets.

  • 6-Chloro Isomer: This isomer presents the most simplified aromatic pattern. The proton at C5 and the proton at C7 will each appear as a doublet, while the proton at C4 will be a singlet (or a very narrow doublet due to small meta-coupling). This distinct pattern is often a primary indicator for the 6-Chloro structure.

  • 7-Chloro Isomer: Similar to the 4-Chloro isomer, this will produce a complex pattern of three adjacent protons, likely two doublets of doublets and a triplet.

The hydrazino protons (-NH and -NH₂) will typically appear as broad singlets that are exchangeable with D₂O. Their chemical shifts are highly dependent on solvent and concentration.

IsomerPredicted Aromatic ¹H NMR Splitting Pattern
4-Chloro ~1H (dd), ~1H (t), ~1H (dd)
5-Chloro ~1H (d), ~1H (dd), ~1H (d)
6-Chloro ~1H (s or narrow d), ~1H (d), ~1H (dd)
7-Chloro ~1H (dd), ~1H (t), ~1H (dd)
¹³C NMR Spectroscopy: Confirming the Carbon Framework

Expertise & Experience: While ¹H NMR excels at showing proton connectivity, ¹³C NMR confirms the number of unique carbon environments and provides insight into the electronic effects on the carbon skeleton. The most diagnostic signal is that of the carbon directly attached to the chlorine atom (C-Cl), which experiences a significant downfield shift.

Causality: The number of signals in the aromatic region can be informative. For the 6-Chloro isomer, due to symmetry, fewer signals might be expected compared to the less symmetric 4- or 7-Chloro isomers. The chemical shifts of C4, C5, C6, and C7 are particularly sensitive to the chlorine's position[5].

IsomerExpected Aromatic ¹³C SignalsKey Diagnostic Feature
4-Chloro 6 unique signalsDownfield shift of C4
5-Chloro 6 unique signalsDownfield shift of C5
6-Chloro Potentially fewer than 6 due to symmetryDownfield shift of C6
7-Chloro 6 unique signalsDownfield shift of C7
Mass Spectrometry: An Unambiguous Elemental Fingerprint

Trustworthiness: High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₆ClN₃O). However, even low-resolution MS provides a definitive piece of evidence for these compounds: the chlorine isotope pattern.

Causality: Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a roughly 3:1 ratio. Therefore, the molecular ion (M⁺) will appear as a pair of peaks separated by two mass units (m/z). The peak corresponding to the molecule containing ³⁵Cl will be the base peak (M), and the peak for the molecule with ³⁷Cl (M+2) will have an intensity approximately one-third of the M peak.[6][7] This 3:1 M/M+2 pattern is an unmistakable signature of a molecule containing a single chlorine atom. While this confirms the presence of chlorine, it does not differentiate the isomers.

G cluster_peaks Chlorine Isotope Pattern M M+ M2 M+2 M_bar M2_bar xaxis xaxis xlabel m/z yaxis yaxis ylabel Relative Intensity workflow Sample Received Isomer Mixture / Synthesized Product IR FT-IR Analysis Sample->IR Confirm Functional Groups MS LC-MS Analysis Sample->MS Confirm MW & Cl presence (M/M+2 ratio) NMR_Prep Prepare NMR Sample (DMSO-d6) Sample->NMR_Prep Data_Analysis Spectroscopic Data Integration & Comparison IR->Data_Analysis MS->Data_Analysis NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq Acquire high-resolution data NMR_Acq->Data_Analysis Analyze splitting patterns & chemical shifts ID Definitive Isomer Identification Data_Analysis->ID

References

A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

6-Chloro-2-hydrazino-1,3-benzoxazole is a heterocyclic compound of significant interest as a building block in the synthesis of various pharmaceutical agents. Its molecular structure presents a versatile scaffold for developing novel therapeutics. However, like any synthesized active pharmaceutical ingredient (API) intermediate, its purity is not just a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product.

Impurities, which can arise from unreacted starting materials, by-products of side reactions, or degradation, can have unintended and potentially harmful pharmacological effects. Therefore, a robust, accurate, and reliable analytical method for purity assessment is indispensable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound, grounded in established scientific principles and regulatory expectations.

The Analytical Challenge: Understanding Potential Impurities

Effective purity assessment begins with a theoretical understanding of what impurities might be present. The synthesis of this compound likely involves the reaction of a precursor like 2,6-dichloro-1,3-benzoxazole with hydrazine hydrate.

Potential process-related impurities could include:

  • Unreacted Starting Materials: Residual 2,6-dichloro-1,3-benzoxazole.

  • Hydrazine: A highly polar and reactive impurity that requires specific analytical consideration[1][2].

  • By-products: Compounds formed from side reactions, such as di-substituted benzoxazole species or products of over-reaction.

  • Degradation Products: The compound may degrade under stress conditions like acid, base, oxidation, or heat, forming new, unknown impurities[3].

A successful HPLC method must be "stability-indicating," meaning it can separate the main analyte from all these potential impurities.

Comparative Analysis of HPLC Methodologies

Reversed-Phase HPLC (RP-HPLC) is the predominant technique for analyzing moderately polar to nonpolar pharmaceutical compounds and is the method of choice here[4][5]. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. However, the choice of column and mobile phase is critical for achieving the desired resolution.

Pillar 1: Stationary Phase (Column) Selection

The heart of the separation is the HPLC column. The choice of stationary phase chemistry dictates the primary interaction mechanism with the analyte and its impurities.

Stationary PhasePrimary Interaction MechanismSuitability for this compound
C18 (Octadecylsilane) Strong Hydrophobic InteractionsStandard Choice: A C18 column is the workhorse of RP-HPLC and a good starting point. It separates compounds primarily based on their hydrophobicity[6]. However, its linear alkyl chains may not provide sufficient selectivity to resolve structurally similar aromatic impurities.
Phenyl-Hexyl Hydrophobic & π-π InteractionsRecommended Choice: Phenyl-Hexyl columns offer a dual retention mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl ring provides π-π interactions with the aromatic rings of the benzoxazole analyte and related impurities[7][8][9]. This alternative selectivity is often crucial for separating aromatic compounds and their positional isomers, which may be difficult to resolve on a C18 column[10][11].

Expert Rationale: While a C18 column is a conventional first choice, the aromatic and heterocyclic nature of this compound makes a Phenyl-Hexyl column a superior option. The potential for π-π stacking interactions provides an orthogonal separation mechanism to simple hydrophobicity, significantly increasing the likelihood of resolving closely related impurities[7][10][11].

Pillar 2: Mobile Phase Strategy

The mobile phase drives the elution of compounds from the column. Its composition, including the organic modifier and additives, must be carefully optimized.

Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierKey Properties & Performance Impact
Acetonitrile (ACN) Lower viscosity leads to lower backpressure and better column efficiency. Lower UV cutoff (~190 nm) is ideal for low-wavelength detection[12][13]. It is a polar aprotic solvent and generally has a stronger elution strength than methanol in reversed-phase chromatography[14][15][16].
Methanol (MeOH) Higher viscosity results in higher backpressure. Higher UV cutoff (~210 nm) can limit detection at lower wavelengths[12]. As a polar protic solvent, it can engage in hydrogen bonding, offering different selectivity compared to ACN[14][15].

Expert Rationale: Acetonitrile is the recommended organic modifier for this application. Its superior UV transparency and lower viscosity allow for more sensitive detection and better peak shapes. While methanol can offer different selectivity, starting with acetonitrile provides a more robust baseline and generally faster analysis times[13][14][16].

Mobile Phase pH and Buffering

The hydrazino group on the target molecule is basic. Controlling the mobile phase pH is critical to ensure consistent retention and good peak shape. An acidic mobile phase (e.g., pH 3-4) will protonate the basic analyte, typically leading to better solubility in the mobile phase and sharper peaks by minimizing interactions with residual silanols on the column surface.

  • Recommended Additive: 0.1% Formic Acid or Phosphoric Acid in water. These are common, volatile additives compatible with UV and Mass Spectrometry (MS) detectors.

Elution Mode: Isocratic vs. Gradient

  • Isocratic Elution: Uses a constant mobile phase composition. It is simpler but may fail to elute highly retained impurities in a reasonable time or resolve impurities that elute very close to the solvent front.

  • Gradient Elution: The composition of the mobile phase is changed over time (e.g., increasing the percentage of organic modifier). This is the recommended approach for purity analysis as it allows for the effective separation of impurities with a wide range of polarities, from highly polar (eluting early) to nonpolar (eluting late).

Workflow & Protocol Validation

A scientifically sound analytical method must be self-validating. The protocol described below is designed for robustness and follows principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the Validation of Analytical Procedures[17][18][19][20].

Diagram of the HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing A Standard & Sample Preparation E Sample Injection A->E Diluted Sample B Mobile Phase Preparation & Degassing C System Equilibration B->C Mobile Phase D System Suitability Test (SST) Injection C->D D->E System Verified F Peak Integration & Identification E->F G Purity Calculation (% Area Normalization) F->G H Final Report Generation G->H

Caption: High-level workflow for HPLC purity analysis.

Recommended HPLC Protocol

This protocol is a robust starting point for method development and validation.

Instrumentation & Conditions:

Parameter Recommended Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA Detector Diode Array Detector (DAD) allows for peak purity analysis and selection of the optimal wavelength.
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) Provides unique selectivity for aromatic compounds through π-π interactions[10].
Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase to ensure consistent protonation of the basic analyte, improving peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile offers low UV absorbance and good elution strength[14][16].
Gradient Program 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25.1-30 min (10% B) A shallow gradient ensures resolution of early eluting polar impurities, while the ramp effectively elutes the main peak and any non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection 254 nm or λmax of the analyte 254 nm is a common wavelength for aromatic compounds. Determine the optimal wavelength via a UV scan.

| Injection Vol. | 5 µL | Small volume minimizes potential for peak distortion. |

Sample Preparation:

  • Solvent: Prepare a diluent of 50:50 Water:Acetonitrile.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~5 mg of the synthesized batch into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

Purity Calculation: Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Interpretation and Method Validation Logic

The trustworthiness of any analytical protocol hinges on its validation. The following diagram illustrates the logical flow for validating the HPLC method according to ICH Q2(R1) guidelines[18][19][20].

Validation_Logic A Method Development B Specificity (Forced Degradation) A->B C Linearity & Range A->C D Accuracy (% Recovery) A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G H Validated Method B->H C->H D->H E->H F->H G->H

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Forced Degradation (Specificity): To prove the method is stability-indicating, the synthesized material should be stressed under acidic, basic, oxidative, and thermal conditions[3]. The method must be able to resolve the parent peak from any degradation products formed.

Conclusion

Assessing the purity of synthesized this compound requires a highly selective and robust analytical method. While a standard C18 column provides a baseline, a Phenyl-Hexyl stationary phase offers superior selectivity due to its dual hydrophobic and π-π interaction mechanisms. Coupling this with a gradient elution using an acetonitrile/water mobile phase buffered with 0.1% formic acid provides a powerful system for separating the main component from process-related and degradation impurities. Adherence to a strict validation protocol grounded in ICH guidelines is essential to ensure that the method is trustworthy and fit for its intended purpose in a regulated drug development environment.

References

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Antibodies for 6-Chloro-2-hydrazino-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Small Molecule Haptens

In the fields of drug development, toxicology, and environmental monitoring, the precise detection of small organic molecules is paramount. The compound 6-Chloro-2-hydrazino-1,3-benzoxazole (CAS 912773-31-0) and its derivatives represent a class of heterocyclic compounds with significant biological and chemical interest[1][2]. Due to their low molecular weight (183.60 g/mol ), these molecules are classified as haptens; they are not immunogenic on their own but can elicit a robust antibody response when conjugated to a larger carrier protein[3].

The development of antibodies against such haptens enables the creation of highly sensitive and high-throughput immunoassays, like the Enzyme-Linked Immunosorbent Assay (ELISA). However, the utility of these antibodies is dictated by their specificity. Cross-reactivity, the phenomenon where an antibody binds to molecules structurally similar to the target antigen, is a critical parameter that must be rigorously evaluated[4]. An antibody with high cross-reactivity to related metabolites or analogs may be ideal for broad-spectrum screening, while an antibody with high specificity is required for quantitative, compound-specific analysis[5].

This guide provides a comprehensive framework for characterizing the cross-reactivity of polyclonal or monoclonal antibodies raised against this compound. We will compare the performance of a hypothetical antibody against a panel of structurally related benzoxazole alternatives, provide detailed experimental protocols, and explain the causality behind key methodological choices.

The Immunochemical Principle: Why Competitive ELISA is Essential

For small molecule haptens, the "sandwich" ELISA format is structurally impossible, as two antibodies cannot bind simultaneously without steric hindrance. Therefore, the competitive ELISA is the format of choice[6]. The principle relies on the competition between the free analyte in a sample and a fixed amount of a labeled antigen (e.g., an enzyme conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample[7].

This competitive dynamic is the foundation for assessing cross-reactivity. By introducing structurally similar molecules into the assay, we can measure their ability to displace the labeled antigen and thus determine their binding affinity relative to the primary target.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents Added to Well cluster_binding Competitive Binding cluster_detection Detection Ab 1. Immobilized Antibody (Anti-Benzoxazole) Sample Free Analyte (Target or Analog) Bound_Complex Analyte & Conjugate Compete for Antibody Ab->Bound_Complex Incubate Conjugate Enzyme-Labeled Analyte (Benzoxazole-HRP) Sample->Bound_Complex Conjugate->Bound_Complex Wash Wash Step (Removes Unbound Reagents) Bound_Complex->Wash Substrate Add Substrate (TMB) Wash->Substrate Signal Color Development (Inversely Proportional to Analyte Concentration) Substrate->Signal

Caption: Workflow of a competitive ELISA for hapten detection.

Comparative Analysis: Defining a Cross-Reactivity Panel

To objectively assess antibody specificity, a panel of alternative compounds must be selected. The choice of these compounds is critical and should be based on structural similarity to the parent molecule, this compound. Modifications to key functional groups are prioritized to probe the antibody's recognition sites.

Target Immunogen Structure:

  • Core: Benzoxazole ring

  • C2 Position: Hydrazino group (-NHNH2)

  • C6 Position: Chloro group (-Cl)

Proposed Comparison Panel:

  • 2-Hydrazino-1,3-benzoxazole: Removal of the chloro group tests the importance of this halogen in the epitope.

  • 6-Chloro-2-mercapto-1,3-benzoxazole: Swapping the hydrazino group for a thiol (-SH) group assesses the role of the nitrogen-based side chain.

  • 6-Bromo-2-hydrazino-1,3-benzoxazole: Substitution of chloro with bromo tests for halogen class specificity.

  • Zolon (a commercial benzoxazole derivative): A more complex, structurally distinct benzoxazole-containing molecule to establish the outer limits of specificity.

  • 2-Amino-5-chlorophenol: A potential precursor or breakdown product, lacking the complete heterocyclic ring, to confirm that the antibody recognizes the full benzoxazole structure.

Data Presentation: Quantifying Cross-Reactivity

Cross-reactivity is quantified by comparing the concentration of the alternative compound required to cause 50% inhibition (IC50) with the IC50 of the target analyte. Standard curves are generated for the target compound and each potential cross-reactant.

The formula for calculating percent cross-reactivity (%CR) is:

%CR = (IC50 of Target Analyte / IC50 of Comparison Compound) x 100 [8]

Illustrative Experimental Data:

The following table presents hypothetical data from a competitive ELISA designed to test a monoclonal antibody raised against this compound.

Compound IDCompound NameStructural Modification vs. TargetIC50 (ng/mL)% Cross-ReactivityInterpretation
1 (Target) This compound - 5.2 100% High Affinity
22-Hydrazino-1,3-benzoxazoleNo Chloro group at C645.811.4%The chloro group is a key part of the epitope.
36-Chloro-2-mercapto-1,3-benzoxazoleThiol instead of Hydrazino at C2890.10.58%The hydrazino group is critical for recognition.
46-Bromo-2-hydrazino-1,3-benzoxazoleBromo instead of Chloro at C615.134.4%Antibody recognizes other halogens at C6, but with lower affinity.
5ZolonDifferent C2 side chain, additional rings>10,000<0.05%Highly specific; does not recognize complex benzoxazoles.
62-Amino-5-chlorophenolIncomplete benzoxazole ring>10,000<0.05%Confirms recognition of the complete heterocyclic structure.

Analysis of Illustrative Data: The hypothetical antibody demonstrates high specificity. The data suggest that both the chloro group at the C6 position and the hydrazino group at the C2 position are critical components of the epitope recognized by the antibody. The significant drop in reactivity upon their removal or substitution indicates a well-defined binding pocket. The low cross-reactivity with the bromo-analog suggests a preference for the electronegativity and size of chlorine. Such an antibody would be an excellent candidate for a highly selective quantitative assay.

Experimental Protocols

This section provides a detailed, self-validating protocol for determining IC50 values and cross-reactivity using an indirect competitive ELISA.

Protocol 1: Indirect Competitive ELISA for Cross-Reactivity Assessment

Rationale: This protocol immobilizes the antibody, allowing for a flexible competition phase in solution. It is a robust method for characterizing hapten-specific antibodies[9].

Materials:

  • High-binding 96-well microplates

  • Purified antibody against this compound

  • Target compound and comparison compounds

  • Benzoxazole-HRP conjugate (or other enzyme conjugate)

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 3% non-fat dry milk or 1% BSA in PBST)

  • Assay Buffer (1% BSA in PBST)

  • TMB Substrate and Stop Solution (e.g., 1N H₂SO₄)

  • Microplate reader (450 nm)

Methodology:

  • Antibody Coating:

    • Dilute the primary antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL/well to the 96-well plate.

    • Incubate overnight at 4°C. Causality: Low temperature and long incubation ensure stable, uniform adsorption of the antibody to the plastic.

  • Washing and Blocking:

    • Flick out the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer.

    • Incubate for 1-2 hours at room temperature (RT). Causality: Blocking prevents non-specific binding of subsequent reagents to unoccupied sites on the well surface, reducing background noise.

  • Competition Reaction:

    • Prepare serial dilutions of the target standard and each comparison compound in Assay Buffer. A typical range might be 0.1 to 1000 ng/mL. Include a zero-concentration control (B₀).

    • In each well of the blocked and washed plate, add 50 µL of the appropriate standard or comparison compound dilution.

    • Add 50 µL of a pre-optimized dilution of the Benzoxazole-HRP conjugate to every well.

    • Incubate for 1-2 hours at RT with gentle shaking. Causality: During this step, the free analyte (target or analog) and the enzyme-labeled analyte compete for the limited antibody binding sites.

  • Washing:

    • Wash the plate 5 times with Wash Buffer to remove all unbound reagents. Causality: A thorough wash is critical to remove unbound conjugate, as any remainder will contribute to a false signal.

  • Signal Development and Reading:

    • Add 100 µL/well of TMB Substrate.

    • Incubate in the dark at RT for 15-30 minutes. Monitor for color development.

    • Add 50 µL/well of Stop Solution. The color will change from blue to yellow.

    • Read the absorbance (Optical Density, OD) at 450 nm within 30 minutes.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for each compound.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that produces 50% of the maximum inhibition).

    • Calculate the % Cross-Reactivity using the formula provided previously.

Data_Analysis_Flow OD Raw OD450 Data from Plate Reader Plot Plot OD vs. log[Concentration] OD->Plot Fit Fit 4-Parameter Logistic Curve Plot->Fit IC50 Calculate IC50 for Each Compound Fit->IC50 CR Calculate % Cross-Reactivity IC50->CR Result Final Cross-Reactivity Profile CR->Result

Caption: Data analysis workflow for cross-reactivity assessment.

Conclusion and Recommendations

The rigorous evaluation of antibody cross-reactivity is a non-negotiable step in the validation of any immunoassay for small molecules. As demonstrated, while no public data exists for antibodies targeting this compound, a systematic and scientifically-grounded approach can be constructed based on established immunochemical principles.

The illustrative data and protocols provided in this guide show that by carefully selecting a panel of structurally related compounds, one can precisely map the binding specificity of an antibody. An antibody that is highly specific, as in our hypothetical example, is suitable for pharmacokinetic studies or specific quantification. Conversely, an antibody that shows broad cross-reactivity to a class of benzoxazole derivatives could be leveraged as a powerful tool for initial screening of environmental or biological samples for the entire class of compounds. The ultimate application dictates the desired cross-reactivity profile.

References

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat 6-Chloro-2-hydrazino-1,3-benzoxazole as a Hazardous Waste. Never dispose of this compound down the drain or in regular refuse. The structural features of this compound—a chlorinated aromatic system, a hydrazino group, and a benzoxazole core—necessitate a cautious and systematic approach to its disposal. This guide provides the essential operational and safety protocols for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring both personal safety and environmental compliance.

Immediate Safety & Handling Protocols: The First Line of Defense

Before initiating any disposal-related activities, it is imperative to work within a controlled environment and utilize the appropriate Personal Protective Equipment (PPE). The inherent hazards of this compound, identified as an oral acute toxin and a combustible solid, demand stringent adherence to safety protocols.

Work Environment:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical to prevent accidental exposure.

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents dermal absorption of the compound.
Body Protection A flame-retardant lab coat.Shields skin and clothing from spills and contamination.
Respiratory Protection An appropriate respirator may be required if there is a risk of generating dust or aerosols.Prevents inhalation of the compound.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in its transfer to a certified hazardous waste management facility.

Step 1: Waste Segregation and Containerization

  • Dedicated Waste Container: All waste materials contaminated with this compound, including residual compound, contaminated labware (e.g., weighing boats, pipette tips), and used PPE, must be collected in a dedicated, sealable, and clearly labeled hazardous waste container.

  • Container Compatibility: The container should be constructed of a material compatible with the chemical to prevent degradation or reaction. High-density polyethylene (HDPE) is a suitable option.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (912773-31-0), and the appropriate hazard pictograms (e.g., GHS07 for "Warning").

Step 2: Temporary Storage in the Laboratory

  • Secure Storage: The sealed hazardous waste container should be stored in a designated, secure area within the laboratory, away from incompatible materials such as strong oxidizing agents.

  • Ventilation: The storage area should be well-ventilated to prevent the accumulation of any potential vapors.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

Step 3: Coordination with Environmental Health & Safety (EHS)

  • Institutional Protocols: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.

Step 4: Final Disposal by a Licensed Facility

  • Professional Disposal: The final disposal of this compound must be carried out by a licensed and approved hazardous waste disposal facility.[1][2]

  • Incineration: High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds. This process should be conducted in a facility equipped with appropriate emission control systems to neutralize hazardous combustion byproducts.

The following diagram illustrates the decision-making process for the proper disposal of this compound:

DisposalWorkflow cluster_0 Laboratory Operations cluster_1 Institutional Procedures cluster_2 Final Disposition A Generation of This compound Waste B Segregate into a Dedicated, Labeled Hazardous Waste Container A->B C Store Securely in a Ventilated Area with Secondary Containment B->C D Contact Environmental Health & Safety (EHS) C->D E Complete Hazardous Waste Documentation D->E F Scheduled Pickup by Licensed Waste Management E->F G Transport to an Approved Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

Emergency Procedures: Preparedness for Unexpected Events

In the event of a spill or accidental release of this compound, a prompt and informed response is crucial to minimize potential harm.

Small Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep the material and place it into the designated hazardous waste container.[3] Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and absorbent pads. All cleaning materials must be disposed of as hazardous waste.

Large Spills:

  • Evacuate: Evacuate the laboratory immediately and alert your supervisor and the EHS department.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain the spill.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.

Scientific Rationale for Disposal Procedures

The stringent disposal protocols for this compound are dictated by the chemical properties of its constituent functional groups:

  • Chlorinated Aromatic Ring: Halogenated organic compounds can be persistent in the environment and may form toxic byproducts upon incomplete combustion. High-temperature incineration is the preferred disposal method to ensure complete destruction.

  • Hydrazino Group: Hydrazine and its derivatives are known to be reactive and potentially carcinogenic. Their degradation can be influenced by factors such as pH and the presence of metal ions.[4] Controlled disposal is essential to prevent uncontrolled reactions and environmental contamination.

  • Benzoxazole Core: While benzoxazole itself is a stable heterocyclic compound, the presence of the chloro and hydrazino substituents significantly alters its reactivity and toxicity profile. The degradation of some benzoxazole derivatives in the environment has been studied, indicating that these compounds are not inert.[5]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and workplace safety.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Chloro-2-hydrazino-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As the pursuit of novel therapeutics drives innovation in drug development, the synthesis of complex heterocyclic molecules like 6-Chloro-2-hydrazino-1,3-benzoxazole becomes increasingly vital. While its structural motifs offer significant potential for medicinal chemistry, they also demand a profound respect for safety and a meticulous approach to handling. This guide, compiled by a Senior Application Scientist, moves beyond mere procedural lists to provide a deep, experience-driven framework for the safe and effective use of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile: More Than Meets the Eye

This compound is a solid compound classified with acute oral toxicity (Category 4), meaning it can be harmful if swallowed. However, a comprehensive understanding of risk requires looking beyond this primary classification. The molecule incorporates three key structural features that inform our safety protocol: a chlorinated benzoxazole core, a hydrazine moiety, and its nature as a halogenated, nitrogen-containing heterocyclic compound.

  • The Hydrazine Group: Hydrazine and its derivatives are known for their potential systemic toxicity, with possible effects on the neurological, hepatic, and hematological systems.[1] Some hydrazines are also considered potential carcinogens.[2] This necessitates minimizing exposure through all routes—inhalation, dermal contact, and ingestion.

  • The Chlorinated Benzoxazole Core: Halogenated aromatic compounds can exhibit irritant properties and may be persistent in the environment. Safe handling and disposal are therefore paramount.

  • Solid Form: As a solid, the primary risk of exposure is through the inhalation of dust particles or through direct skin contact.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Sigma-Aldrich
Potential Skin Irritant Based on data for related chlorinated benzoxazoles.Inferred from related compounds[3][4]
Potential Eye Irritant Based on data for related chlorinated benzoxazoles.Inferred from related compounds[3][4]
Potential Respiratory Irritant Inhalation of dust may cause irritation.Inferred from related compounds[3][4]
Potential Systemic Effects Hydrazine moiety is associated with potential systemic toxicity.NCBI[1]

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) strategy is the cornerstone of safe handling. The following is a mandatory, non-negotiable minimum for any work involving this compound.

Essential Personal Protective Equipment:
  • Gloves: Double-gloving with nitrile gloves is strongly recommended. The outer glove should be changed immediately upon any suspected contamination. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.

  • Laboratory Coat: A clean, flame-resistant lab coat that is fully buttoned is required. Cuffs should be snug around the wrists.

  • Full-Length Pants and Closed-Toe Shoes: Skin on the lower body must be covered. Shoes should be made of a non-porous material.[5]

  • Respiratory Protection: While all work should be conducted in a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for spill cleanup or in the event of a ventilation failure.[6]

The causality behind this multi-layered approach is rooted in the principle of redundant safety. Each piece of PPE is designed to protect against a specific exposure route, and their combined use provides a comprehensive barrier against the known and potential hazards of this compound.

Operational Blueprint: From Receipt to Disposal

A self-validating safety protocol is one that is clear, logical, and leaves no room for ambiguity. The following workflow is designed to guide the user through the entire lifecycle of handling this compound in the laboratory.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Receipt & Storage Receipt & Storage Pre-Use Inspection Pre-Use Inspection Receipt & Storage->Pre-Use Inspection Donning PPE Donning PPE Pre-Use Inspection->Donning PPE Work in Fume Hood Work in Fume Hood Donning PPE->Work in Fume Hood Weighing & Transfer Weighing & Transfer Work in Fume Hood->Weighing & Transfer Reaction Setup Reaction Setup Weighing & Transfer->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Doffing PPE Doffing PPE Waste Segregation->Doffing PPE Waste Disposal Waste Disposal Doffing PPE->Waste Disposal

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:
  • Receipt and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

    • The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.

  • Pre-Use Inspection and Preparation:

    • Before handling, ensure that a certified chemical fume hood is operational.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

    • Prepare all necessary equipment and reagents before opening the chemical container to minimize handling time.

  • Donning PPE:

    • Put on all required PPE as outlined in the section above. Ensure a proper fit for all items.

  • Handling in a Chemical Fume Hood:

    • All manipulations of this compound, including weighing and transfer, must be performed inside a certified chemical fume hood.

    • To prevent the generation of dust, handle the solid material gently. If possible, use a spatula or other appropriate tool to transfer the solid.

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent, such as methanol or ethanol, followed by soap and water, can be used.

    • All cleaning materials should be treated as hazardous waste.

  • Waste Segregation and Disposal:

    • Solid Waste: Any solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) must be collected in a dedicated, labeled hazardous waste container for halogenated organic solids.

    • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.

    • All chemical waste must be disposed of through your institution's environmental health and safety office. Incineration is often the preferred method for halogenated organic compounds.

  • Doffing PPE:

    • Remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first, followed by the lab coat, face shield, goggles, and finally the inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent protocols, accidents can happen. A clear and concise emergency plan is essential.

In Case of Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][6] Remove any contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][6]

In Case of a Spill:
  • Small Spills (inside a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your laboratory supervisor.

    • Contact your institution's emergency response team.

By integrating these safety protocols into your daily laboratory practice, you can confidently work with this compound, harnessing its scientific potential while upholding the highest standards of safety and professional responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-hydrazino-1,3-benzoxazole
Reactant of Route 2
6-Chloro-2-hydrazino-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.